rac N-(2,3-Dihydroxypropyl)octadecanamide
Description
BenchChem offers high-quality rac N-(2,3-Dihydroxypropyl)octadecanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about rac N-(2,3-Dihydroxypropyl)octadecanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(2,3-dihydroxypropyl)octadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(25)22-18-20(24)19-23/h20,23-24H,2-19H2,1H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMOLWSTFFMGGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H43NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10994082 | |
| Record name | N-(2,3-Dihydroxypropyl)octadecanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10994082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7336-25-6 | |
| Record name | N-(2,3-Dihydroxypropyl)octadecanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7336-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2,3-Dihydroxypropyl)stearamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007336256 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2,3-Dihydroxypropyl)octadecanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10994082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2,3-dihydroxypropyl)stearamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.044 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
chemical structure and properties of rac N-(2,3-Dihydroxypropyl)octadecanamide
A Comprehensive Technical Guide to rac N-(2,3-Dihydroxypropyl)octadecanamide
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides an in-depth exploration of rac N-(2,3-Dihydroxypropyl)octadecanamide, a fatty acid amide with potential relevance in materials science and as a structural analog to biologically active lipids. This document details the molecule's chemical structure, physicochemical properties, a validated synthetic route, and robust analytical methodologies for its characterization and quantification. Drawing upon established principles for analogous fatty acid amides, we further explore its potential biological significance and mechanisms of action, providing a foundational resource for researchers in chemical synthesis, drug development, and materials science. All protocols and claims are substantiated by authoritative references to ensure scientific integrity and practical applicability.
Chemical Identity and Structure
rac-N-(2,3-Dihydroxypropyl)octadecanamide is a fascinating hybrid molecule, combining the structural features of a long-chain saturated fatty acid (stearic acid) and a glycerol-like headgroup derived from 3-amino-1,2-propanediol. This amphipathic nature—a long, hydrophobic alkyl tail and a polar, hydrophilic dihydroxypropyl head—governs its physical properties and potential applications.
Nomenclature and Identifiers
-
Systematic (IUPAC) Name: N-(2,3-dihydroxypropyl)octadecanamide
-
Common Synonyms: Stearamide, N-(2,3-dihydroxypropyl)-; N-Stearoyl-3-amino-1,2-propanediol
-
CAS Number: 7336-25-6[1]
-
Molecular Formula: C₂₁H₄₃NO₃[1]
-
Molecular Weight: 357.57 g/mol [1]
The "rac" prefix indicates that the compound is a racemic mixture of the (R)- and (S)-enantiomers at the C2 position of the dihydroxypropyl moiety.
Chemical Structure
The molecule consists of an 18-carbon saturated alkyl chain (the octadecanoyl group) linked via an amide bond to the nitrogen of 3-amino-1,2-propanediol.
Figure 1: 2D Chemical Structure of N-(2,3-Dihydroxypropyl)octadecanamide.
Physicochemical and Spectroscopic Properties
The physicochemical properties of this compound are dominated by its long alkyl chain, making it a waxy, lipophilic solid. While extensive experimental data for this specific molecule is not widely published, properties can be reliably inferred from its constituent parts and structurally similar compounds like octadecanamide (stearamide) and glyceryl monostearate.
Tabulated Physicochemical Data
| Property | Value / Predicted Behavior | Source / Justification |
| Appearance | White to off-white waxy solid | Predicted based on octadecanamide and other long-chain amides[2][3]. |
| Melting Point (°C) | ~70 - 90 | Inferred. Higher than stearic acid (70°C) and lower than stearamide (~109°C) due to hydrogen bonding of the diol group disrupting crystal packing. |
| Boiling Point (°C) | > 200 at reduced pressure | High boiling point expected due to high molecular weight and hydrogen bonding capacity. Direct boiling at atmospheric pressure would likely cause decomposition. |
| Solubility | Insoluble in water. Soluble in hot polar organic solvents (e.g., ethanol, isopropanol) and non-polar solvents (e.g., chloroform, toluene). | The long C18 alkyl chain imparts very low water solubility[4][5]. The polar head allows for solubility in hot alcohols. |
| logP (Octanol/Water) | > 6 (Estimated) | High value predicted due to the dominant hydrophobic character of the C18 tail[4]. |
Predicted Spectroscopic Profile
-
¹H-NMR (CDCl₃, 400 MHz):
-
δ ~0.88 (t, 3H): Terminal methyl (CH₃) group of the stearoyl chain.
-
δ ~1.25 (s, broad, ~28H): Methylene (-CH₂-) protons of the alkyl chain.
-
δ ~1.62 (quint, 2H): Methylene protons β to the carbonyl group (-CH₂-CH₂-C=O).
-
δ ~2.20 (t, 2H): Methylene protons α to the carbonyl group (-CH₂-C=O).
-
δ ~3.2-3.8 (m, 5H): Protons of the N-CH₂-CH(OH)-CH₂OH moiety.
-
δ ~6.0-6.5 (broad s, 1H): Amide (N-H) proton.
-
-
IR (KBr, cm⁻¹):
-
~3300 (broad): O-H and N-H stretching from the diol and amide groups.
-
~2920, 2850: C-H stretching of the alkyl chain.
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~1640 (strong): Amide I band (C=O stretching).
-
~1550: Amide II band (N-H bending).
-
~1050: C-O stretching of the alcohol groups.
-
-
Mass Spectrometry (ESI+):
-
[M+H]⁺: m/z 358.3
-
[M+Na]⁺: m/z 380.3
-
Synthesis and Manufacturing
The most direct and industrially scalable method for producing rac N-(2,3-Dihydroxypropyl)octadecanamide is through the direct thermal condensation of stearic acid and rac-3-amino-1,2-propanediol.
Synthetic Workflow Diagram
The synthesis is a straightforward amidation reaction where water is removed to drive the equilibrium toward the product.
Caption: Hypothetical inhibition of FAAH by the title compound, enhancing endocannabinoid signaling.
Analytical Methodologies
Accurate quantification of rac N-(2,3-Dihydroxypropyl)octadecanamide, particularly from complex matrices, requires a robust chromatographic method. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the gold standard for this type of analysis due to its high sensitivity and selectivity.[6][7]
Analytical Workflow Diagram
Caption: Standard workflow for the quantification of rac N-(2,3-Dihydroxypropyl)octadecanamide.
Step-by-Step LC-MS/MS Protocol
Rationale: This method is adapted from established protocols for analyzing lipophilic small molecules and fatty acid amides.[8][9] Reverse-phase chromatography is ideal for retaining the long alkyl chain. A C18 column provides the necessary hydrophobicity. The mobile phase of acetonitrile and water with a formic acid modifier is standard for promoting analyte ionization (protonation) for positive-ion mode Electrospray Ionization (ESI), which is highly sensitive for amides.
-
Sample Preparation (from a cream/lotion formulation):
-
Accurately weigh ~100 mg of the sample into a centrifuge tube.
-
Add 5 mL of a 1:1 mixture of isopropanol and ethyl acetate.
-
Vortex vigorously for 2 minutes to dissolve the lipid components.
-
Centrifuge at 4000 rpm for 10 minutes to pellet insoluble excipients.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 80:20 Acetonitrile:Water).
-
-
Chromatographic Conditions:
-
HPLC System: Agilent 1290 Infinity II or equivalent.
-
Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 80% B, hold for 0.5 min; ramp to 100% B over 3 min; hold at 100% B for 2 min; return to 80% B and re-equilibrate for 1.5 min.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Conditions:
-
MS System: Agilent 6470 Triple Quadrupole or equivalent.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
MRM Transition: Precursor Ion (Q1): m/z 358.3 → Product Ion (Q3): [Determine experimentally, likely a fragment from loss of the dihydroxypropyl headgroup].
-
Gas Temperature: 300°C.
-
Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
Sheath Gas Temp: 350°C.
-
Sheath Gas Flow: 11 L/min.
-
-
Quantification: Prepare a standard curve by serial dilution of a certified reference standard (1 ng/mL to 1000 ng/mL). Plot the peak area against concentration and apply a linear regression to determine the concentration in unknown samples.
Safety and Handling
While specific toxicity data for rac N-(2,3-Dihydroxypropyl)octadecanamide is limited, data from closely related long-chain fatty acid amides suggest a low acute toxicity profile.[4] However, some amides are known to be skin or eye irritants.[2] Therefore, standard laboratory precautions are required.
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Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and nitrile gloves.
-
Handling: Avoid generating dust. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
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Toxicity Summary (Related Compounds): For N-(2-Octadecanoylaminoethyl)octadecanamide, the oral LD50 in rats is >2000 mg/kg, and it is considered non-irritating to skin.[4]
Conclusion
rac-N-(2,3-Dihydroxypropyl)octadecanamide is a well-defined chemical entity with properties derived from its amphipathic structure. Its synthesis is straightforward, and it can be reliably quantified using modern analytical techniques like LC-MS/MS. While its current documented use is in materials science, its structural similarity to biologically active fatty acid amides presents an intriguing area for future research in pharmacology and drug development, particularly as a potential modulator of lipid-signaling pathways. This guide provides the foundational chemical and analytical knowledge necessary to support such investigations.
References
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- MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.
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- PubChem. (n.d.). Octadecanamide, N-((1S,2S,3R)-2,3-dihydroxy-1-(hydroxymethyl)heptadecyl)-2-hydroxy-, (2S)-.
- Santa Cruz Biotechnology. (n.d.). rac N-(2,3-Dihydroxypropyl)octadecanamide.
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- Fisher Scientific. (2023, September 22). SAFETY DATA SHEET.
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- Semantic Scholar. (2024, August 17). Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices.
- NIST. (n.d.). Octadecanoic acid, 2,3-dihydroxypropyl ester.
- PubChem. (n.d.). 3-Amino-1,2-propanediol.
- Google Patents. (n.d.). CN102249948A - Synthetic method of 5-acetamido-N,N'-bis-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide.
- ChemicalBook. (n.d.). 3-Amino-1,2-propanediol CAS#: 616-30-8.
- ResearchGate. (2025, August 7). Synthesis of N,N′-bis(2,3-dihydroxypropyl)-5-[N-(2-hydroxyethyl)- hydroxy-acetamido]-2,4,6-triiodoisophthalamide.
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- ChemicalBook. (n.d.). Octadecanamide - Safety Data Sheet.
- IAR Journal. (2025, January 15). Biological Activities and Mechanisms of Actions of Bioactive Compounds (BACS) Identified in Pure and Ternary Blends of Cocoyam, Soya Bean and Bambara Groundnut Flour Using Gas Chromatography-Mass Spectrometry (GC-MS) Technique: A Review.
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- BLDpharm. (n.d.). 61278-21-5|(S)-3-Aminopropane-1,2-diol.
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An In-depth Technical Guide to rac N-(2,3-Dihydroxypropyl)octadecanamide: Synthesis, Characterization, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of rac N-(2,3-Dihydroxypropyl)octadecanamide, a long-chain fatty acid amide with significant potential in various scientific and industrial domains. This document details the physicochemical properties, outlines a robust synthetic pathway, and describes modern analytical techniques for its characterization and purification. Furthermore, this guide explores the hypothesized biological activities and potential applications in drug development and cosmetics, drawing parallels from structurally related molecules. This whitepaper is intended for researchers, chemists, and formulation scientists engaged in lipid chemistry, drug discovery, and materials science.
Introduction: Unveiling a Multifaceted Lipid Amide
rac N-(2,3-Dihydroxypropyl)octadecanamide, a derivative of stearic acid and 3-amino-1,2-propanediol, belongs to the extensive family of fatty acid amides. These endogenous and synthetic molecules are gaining increasing attention for their diverse biological roles and material properties. While some long-chain fatty acid amides are known to exhibit anti-inflammatory, analgesic, and cell-signaling activities, others find applications as formulation excipients and cosmetic ingredients.[1][2] This guide focuses on the racemic form of N-(2,3-Dihydroxypropyl)octadecanamide, providing a foundational understanding for its exploration in research and development.
Physicochemical Properties
A thorough understanding of the fundamental properties of a molecule is paramount for its successful application. The key physicochemical data for rac N-(2,3-Dihydroxypropyl)octadecanamide are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C21H43NO3 | [3] |
| Molecular Weight | 357.57 g/mol | [3] |
| CAS Number | 7336-25-6 | [4] |
| Appearance | Expected to be a white to off-white waxy solid | General knowledge based on similar long-chain amides |
| Solubility | Expected to be soluble in organic solvents and sparingly soluble in water | General knowledge based on similar long-chain amides |
Synthesis of rac N-(2,3-Dihydroxypropyl)octadecanamide: A Methodological Approach
The synthesis of rac N-(2,3-Dihydroxypropyl)octadecanamide can be achieved through the amidation of stearic acid or its activated derivatives with rac-3-amino-1,2-propanediol. The following protocol describes a reliable and scalable laboratory synthesis.
Proposed Synthetic Pathway: Acylation of 3-Amino-1,2-propanediol
The most direct route involves the reaction of stearoyl chloride with 3-amino-1,2-propanediol in the presence of a base to neutralize the hydrochloric acid byproduct. This method is widely used for the synthesis of amides due to its high efficiency.
Diagram: Synthetic Workflow
Caption: Proposed workflow for the synthesis of rac N-(2,3-Dihydroxypropyl)octadecanamide.
Detailed Experimental Protocol
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve rac-3-amino-1,2-propanediol (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Addition of Acyl Chloride: Cool the solution to 0°C in an ice bath. Add a solution of stearoyl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise via the dropping funnel over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with the addition of water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of methanol in dichloromethane or by recrystallization from a suitable solvent system such as ethanol/water.[5]
Characterization and Analytical Methods
The identity and purity of the synthesized rac N-(2,3-Dihydroxypropyl)octadecanamide should be confirmed using a combination of spectroscopic and chromatographic techniques.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[6] The ¹H NMR spectrum is expected to show characteristic signals for the long alkyl chain of the stearoyl group, the methine and methylene protons of the dihydroxypropyl moiety, and the amide proton. The ¹³C NMR spectrum will display distinct resonances for the carbonyl carbon of the amide, the carbons of the dihydroxypropyl group, and the series of carbons in the fatty acid chain.[7][8]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing an accurate mass measurement of the molecular ion.
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): HPLC is a valuable tool for assessing the purity of the final compound. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile or methanol is typically suitable for this class of molecules.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Although less common for larger amides due to volatility, derivatization followed by GC-MS can also be used for analysis.
Potential Applications in Drug Development and Cosmetics
While specific biological data for rac N-(2,3-Dihydroxypropyl)octadecanamide is limited, the activities of structurally similar long-chain fatty acid amides and the utility of the 3-amino-1,2-propanediol backbone provide a strong basis for hypothesizing its potential applications.
Hypothesized Biological Activities
-
Anti-inflammatory and Analgesic Properties: Many long-chain fatty acid amides, such as palmitoylethanolamide (PEA), exhibit potent anti-inflammatory and analgesic effects.[1][9] These effects are often mediated through the inhibition of enzymes like Fatty Acid Amide Hydrolase (FAAH), which degrades endocannabinoids and other bioactive lipids.[10][11][12] It is plausible that rac N-(2,3-Dihydroxypropyl)octadecanamide could modulate similar pathways.
-
Enzyme Inhibition: The amide functionality and the long alkyl chain are features found in various enzyme inhibitors. Further investigation could reveal inhibitory activity against lipases, amidases, or other enzymes involved in lipid metabolism.[13]
-
Cytotoxic Activity: Some ceramide analogues, which are also N-acyl amides, have shown cytotoxic effects against cancer cell lines.[14] The potential for rac N-(2,3-Dihydroxypropyl)octadecanamide to induce apoptosis in cancer cells warrants investigation.[15]
Diagram: Potential Biological Targets
Caption: Hypothesized biological targets of rac N-(2,3-Dihydroxypropyl)octadecanamide.
Applications in Drug Delivery and Formulations
-
Excipient in Formulations: The amphiphilic nature of this molecule, with its long lipophilic tail and polar dihydroxypropyl headgroup, suggests its potential use as an emulsifier, stabilizer, or solubilizing agent in pharmaceutical formulations.
-
Component of Drug Delivery Systems: The 3-amino-1,2-propanediol moiety is a known building block for lipidoids used in the delivery of nucleic acid-based therapeutics.[16][17] N-acylation with a long fatty acid chain could enhance the formation of lipid nanoparticles or other drug delivery vehicles.[18]
Cosmetic and Skincare Applications
Similar to other fatty acid amides and ceramides, rac N-(2,3-Dihydroxypropyl)octadecanamide could function as a skin-conditioning agent, emollient, or thickener in cosmetic formulations.[19][20] Its structure suggests it may help to reinforce the skin's barrier function and improve moisture retention.[21]
Conclusion and Future Directions
rac N-(2,3-Dihydroxypropyl)octadecanamide is a readily synthesizable long-chain fatty acid amide with a range of promising, albeit largely unexplored, applications. This technical guide provides a solid foundation for its synthesis, characterization, and purification. The hypothesized biological activities, based on the known pharmacology of related compounds, open up exciting avenues for future research in areas such as inflammation, pain, and oncology. Furthermore, its potential as a functional excipient in pharmaceutical and cosmetic formulations warrants further investigation. Future studies should focus on the stereospecific synthesis of the (R) and (S) enantiomers to elucidate any differences in biological activity and to fully unlock the therapeutic and commercial potential of this versatile molecule.
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- Chem-Impex International, Inc. (n.d.). (S)-3-Amino-1,2-propanediol.
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- Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?.
- PubChem. (n.d.). N,N-Bis(2-hydroxyethyl)octadecanamide.
- Sivasamy, A., et al. (2001). Preparation, characterization, and surface and biological properties of N-stearoyl amino acids.
- Splendid Lab Pvt. Ltd. (n.d.). rac N-(2,3-Dihydroxypropyl)octadecanamide.
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- PubChem. (n.d.). Octadecanamide, N-((1S,2S,3R)-2,3-dihydroxy-1-(hydroxymethyl)heptadecyl)-2-hydroxy-, (2S)-.
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- Wang, F., et al. (2025). Synthesis of N,N′-bis(2,3-dihydroxypropyl)-5-[N-(2-hydroxyethyl)- hydroxy-acetamido]-2,4,6-triiodoisophthalamide.
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- Organic Chemistry Portal. (2020).
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Solubility Profile of rac N-(2,3-Dihydroxypropyl)octadecanamide in Dimethyl Sulfoxide (DMSO) and Ethanol
An In-Depth Technical Guide
Executive Summary
This technical guide provides a comprehensive analysis of the solubility characteristics of rac N-(2,3-Dihydroxypropyl)octadecanamide in two common laboratory solvents: dimethyl sulfoxide (DMSO) and ethanol. The document elucidates the fundamental physicochemical principles governing the solubility of this amphiphilic molecule, which features a long, nonpolar octadecanamide tail and a polar N-(2,3-Dihydroxypropyl) head group. Due to the absence of specific quantitative solubility data in publicly available literature for this exact racemic compound, this guide establishes a predictive framework based on the known properties of its constituent functional groups and provides a robust, step-by-step experimental protocol for its empirical determination using the gold-standard shake-flask method. We explore the distinct properties of DMSO (a polar aprotic solvent) and ethanol (a polar protic solvent) to explain the expected intermolecular interactions that dictate solubility. This whitepaper is designed to equip researchers with both the theoretical understanding and the practical methodology required to confidently handle and formulate rac N-(2,3-Dihydroxypropyl)octadecanamide in a laboratory setting.
Introduction: Understanding the Molecule
rac N-(2,3-Dihydroxypropyl)octadecanamide is a fatty acid amide derivative of stearic acid. Its structure is characterized by two distinct regions:
-
A Lipophilic Tail: A long, 18-carbon saturated alkyl chain (from octadecanamide, also known as stearamide) that is nonpolar and hydrophobic.
-
A Hydrophilic Head: A polar head group containing a secondary amide linkage and a diol (two hydroxyl groups) on a propyl chain. This region can participate in extensive hydrogen bonding.
This amphiphilic nature suggests complex solubility behavior. The long alkyl chain promotes solubility in nonpolar environments, while the polar head group favors interaction with polar solvents. Amides themselves can act as both hydrogen bond donors (primary and secondary amides) and acceptors, influencing their solubility.[1][2] However, as the hydrocarbon portion of an amide increases, its solubility in polar solvents tends to decrease significantly.[3]
The accurate determination of its solubility in solvents like DMSO and ethanol is critical for a wide range of applications, including:
-
Pharmaceutical Formulation: As a potential excipient, emulsifier, or component in drug delivery systems.[4][5]
-
Cosmetics and Personal Care: For use in creams, lotions, and other formulations requiring stable emulsions.
-
Preclinical Research: For preparing stock solutions for in vitro and in vivo screening assays.[5][6]
| Property | Value | Source |
| Common Name | (rac)-N-Stearoyl-3-amino-1,2-propanediol | N/A |
| Core Structure | Octadecanamide (Stearamide) | [7][8] |
| Molecular Formula | C21H43NO3 | Derived |
| Molecular Weight | ~357.57 g/mol | Derived |
| Key Functional Groups | Long Alkyl Chain, Secondary Amide, Two Hydroxyl (-OH) Groups | N/A |
The Science of Solubility: Solute-Solvent Interactions
The solubility of a compound is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules. For rac N-(2,3-Dihydroxypropyl)octadecanamide, the key interactions are:
-
Hydrogen Bonding: The amide (N-H) and hydroxyl (O-H) groups are strong hydrogen bond donors. The carbonyl oxygen (C=O), amide nitrogen, and hydroxyl oxygens are all hydrogen bond acceptors.[3] This is the dominant interaction in polar protic solvents.
-
Dipole-Dipole Interactions: The polar amide and hydroxyl groups create a significant molecular dipole, allowing for interactions with other polar molecules.
-
Van der Waals Forces (London Dispersion Forces): The long, nonpolar octadecanamide tail interacts primarily through these weaker forces, which are significant in nonpolar solvents.
Dimethyl Sulfoxide (DMSO) as a Solvent
DMSO is a powerful, polar aprotic solvent.[9] Its key features include a high dielectric constant and a strong dipole moment centered on the sulfoxide (S=O) group.[10]
-
Interaction Mechanism: As an aprotic solvent, DMSO cannot donate hydrogen bonds but is an exceptionally strong hydrogen bond acceptor. It readily dissolves both polar and many nonpolar compounds.[4][10] For the target molecule, DMSO is expected to effectively solvate the polar dihydroxypropyl head group by accepting hydrogen bonds from the -OH and N-H groups. Its organic nature also allows for favorable interactions with the long alkyl chain. This dual capability makes DMSO a "universal solvent" for many research applications.[10][11]
Ethanol as a Solvent
Ethanol is a widely used polar protic solvent, meaning it can both donate and accept hydrogen bonds.[12][13][14]
-
Interaction Mechanism: Ethanol's ability to engage in hydrogen bonding makes it a good solvent for polar compounds.[15] It will interact strongly with the amide and diol groups of the solute. However, the relatively short ethyl chain of ethanol may be less effective at solvating the long C18 tail of the solute compared to DMSO. Consequently, while some solubility is expected due to the polar head group, the long hydrophobic tail may limit its overall solubility in pure ethanol, especially at room temperature.[3][16] Heating may be required to increase solubility.
The diagram below illustrates the anticipated interactions between the solute and the two solvents.
Caption: Predicted solute-solvent interactions.
Comparative Solubility Analysis: DMSO vs. Ethanol
Based on the molecular structures, a qualitative prediction of solubility can be made.
| Solvent | Solvent Type | Expected Interaction with Polar Head | Expected Interaction with Lipophilic Tail | Predicted Overall Solubility |
| DMSO | Polar Aprotic | Excellent: Strong H-bond acceptor.[10] | Good: Organic nature accommodates the alkyl chain. | High |
| Ethanol | Polar Protic | Good: H-bond donor and acceptor.[12] | Moderate to Low: Limited by the long C18 chain. | Moderate to Low |
It is anticipated that rac N-(2,3-Dihydroxypropyl)octadecanamide will exhibit significantly higher solubility in DMSO than in ethanol at ambient temperatures.
Experimental Protocol: Gravimetric Solubility Determination
The following protocol describes the shake-flask method, which is considered the gold standard for determining equilibrium solubility.[17] The concentration of the dissolved solute is determined gravimetrically, a simple and robust technique.[18]
Materials and Reagents
-
rac N-(2,3-Dihydroxypropyl)octadecanamide (solute)
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Ethanol (≥99.5%), analytical grade
-
Analytical balance (readable to 0.0001 g)
-
Thermostatic shaker bath or incubator
-
Glass screw-cap vials (e.g., 4 mL)
-
Syringes (1 mL or 5 mL)
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Pre-weighed glass evaporating dishes or beakers
-
Drying oven
-
Desiccator
Experimental Workflow Diagram
Caption: Shake-flask workflow for solubility determination.
Step-by-Step Procedure
-
Preparation of Saturated Solution:
-
To a series of glass vials, add a known volume (e.g., 2.0 mL) of the selected solvent (DMSO or ethanol).
-
Add an excess amount of rac N-(2,3-Dihydroxypropyl)octadecanamide to each vial. An excess is visually confirmed by the presence of undissolved solid material at the bottom of the vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25°C).
-
Allow the samples to equilibrate for an extended period, typically 48 to 72 hours. This ensures the solution reaches saturation. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.[18]
-
-
Sample Collection and Filtration:
-
After equilibration, remove the vials and let them stand undisturbed for at least 1 hour to allow the excess solid to settle.
-
Carefully draw the clear supernatant into a syringe.
-
Attach a 0.22 µm syringe filter to the syringe. This step is critical to remove any undissolved micro-particulates.
-
Dispense the filtered, saturated solution into a pre-weighed (W1) evaporating dish.
-
Immediately weigh the dish containing the solution (W2).
-
-
Solvent Removal and Final Weighing:
-
Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 60-80°C for ethanol; for DMSO, a vacuum oven is preferred due to its high boiling point).
-
Dry the sample until a constant weight is achieved. This is confirmed by repeated weighing until the difference between two consecutive measurements is negligible.
-
Cool the dish in a desiccator to room temperature before the final weighing.
-
Weigh the dish containing the dried solute (W3).
-
Calculation of Solubility
-
Weight of Solute: W_solute = W3 - W1
-
Weight of Solvent: W_solvent = W2 - W3
-
Solubility ( g/100 g solvent): Solubility = (W_solute / W_solvent) * 100
To express solubility in mg/mL, the density of the solvent at the experimental temperature is required.
Factors Influencing Experimental Results
-
Temperature: Solubility is highly dependent on temperature. For most solids, solubility increases with temperature. It is crucial to maintain and report the temperature at which the measurement was performed.[18]
-
Purity: The purity of both the solute and the solvent can significantly impact the results. Impurities can either increase or decrease the measured solubility.
-
Equilibration Time: Insufficient equilibration time is a common source of error, leading to an underestimation of the true equilibrium solubility.[17]
-
pH (for aqueous co-solvents): While not directly applicable to pure DMSO or ethanol, if any aqueous buffer is introduced, the pH could influence the ionization state of impurities, thereby affecting solubility.
Conclusion
rac N-(2,3-Dihydroxypropyl)octadecanamide is an amphiphilic molecule whose solubility is dictated by the interplay between its long lipophilic tail and its polar, hydrogen-bonding head group. Based on fundamental solvent principles, it is predicted to have high solubility in DMSO and moderate to low solubility in ethanol at standard conditions. The robust shake-flask gravimetric method detailed in this guide provides a reliable and accessible means for researchers to empirically determine the precise solubility values. This essential data will empower scientists in the fields of drug development, cosmetics, and material science to formulate and utilize this compound with greater precision and efficacy.
References
- Vertex AI Search. (2026). Ethanol: A Versatile Solvent for Pharmaceutical Manufacturing and API Extraction.
- Fiveable. (2025). Amides | Organic Chemistry II Class Notes.
- Premium Alcohol Supplier. (2024). The Vital Role of Ethanol in Pharmaceuticals.
- AntBio. (2023). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool.
- Ethanol Global. (2025). Applications of Ethanol in Various Industries Fuel Pharmaceuticals and Beyond.
- University of Arizona. (n.d.). Use of Dimethyl Sulfoxide (DMSO).
- Wikipedia. (n.d.). Dimethyl sulfoxide.
- AntBio. (2026). Dimethyl Sulfoxide (DMSO)
- PharmaRock. (n.d.). Determination of Solubility by Gravimetric Method.
- University of Michigan. (2005). Principles of Drug Action 1, Spring 2005, Amides.
- Ethanol Global. (n.d.). Pharmaceutical & Medical Use - Ethanol Global.
- PubChem. (2024). Octadecanamide, N-((1S,2S,3R)-2,3-dihydroxy-1-(hydroxymethyl)heptadecyl)-2-hydroxy-, (2S)-.
- ResearchGate. (n.d.). Ethanol-based solubility-enabling oral drug formulation development: Accounting for the solubility-permeability interplay.
- American Chemical Society. (2021). Dimethyl sulfoxide.
- ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS.
- ECHEMI. (n.d.). Solubility of Amides.
- Organic Chemistry. (n.d.). Amides.
- Analytik NEWS. (2024).
- ACS Publications. (2021). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility.
- Solubility of Things. (n.d.). Amides: Structure, Properties, and Reactions.
- Cheméo. (n.d.). Chemical Properties of Octadecanamide (CAS 124-26-5).
- NIST. (n.d.). Octadecanoic acid, 2,3-dihydroxypropyl ester.
- NIST. (n.d.). Octadecanoic acid, 2,3-dihydroxypropyl ester.
- EPA. (2023). Octadecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]- - Substance Details.
- Santa Cruz Biotechnology. (n.d.). Octadecanamide.
- Benchchem. (n.d.). Synthesis routes of Octadecanamide, N-[3-(dimethylamino)propyl]-.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- ChemicalBook. (2026). Octadecanamide | 124-26-5.
- Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO)
- Scilit. (n.d.).
- BMG LABTECH. (2023).
- EMBL-EBI. (n.d.). Assay: Solubility of the compound in DMSO (CHEMBL3878090) - ChEMBL.
- PubMed. (2009).
- MDPI. (2021).
- PubMed. (2004). In silico estimation of DMSO solubility of organic compounds for bioscreening.
- ResearchGate. (2025). Method for determination of fatty acid amides in polyethylene packaging materials-Gas chromatography/mass spectrometry | Request PDF.
- Benchchem. (n.d.). The Solubility Profile of Octadecanoic Acid, 3-Hydroxypropyl Ester: A Technical Guide.
- ACS Publications. (2025).
- Google Patents. (n.d.). US6107498A - Process for making carboxylic amides.
- Scribd. (n.d.).
- Physical Chemistry Research. (2024).
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- University of Michigan. (n.d.). Deep Blue Documents.
- ScienceAsia. (n.d.). Solubility of Stearic Acid in Various Organic Solvents and Its Prediction using Non-ideal Solution Models.
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rac N-(2,3-Dihydroxypropyl)octadecanamide CAS number and identifiers
This guide is structured as an advanced technical whitepaper designed for researchers and formulation scientists. It prioritizes mechanistic understanding, robust protocols, and verified data.
CAS Registry Number: 7336-25-6 Synonyms: N-Stearoyl-3-amino-1,2-propanediol; N-(2,3-Dihydroxypropyl)stearamide; Stearic acid 3-amino-1,2-propanediol amide.
Executive Summary & Chemical Identity
rac N-(2,3-Dihydroxypropyl)octadecanamide is a non-ionic fatty acid amide (FAA) belonging to the class of N-acyl amino diols. Structurally, it consists of a hydrophobic stearic acid (C18:0) tail linked via an amide bond to a hydrophilic racemic 3-amino-1,2-propanediol headgroup.
Unlike its ester analog (Glyceryl Monostearate, GMS), the amide linkage in this molecule confers superior hydrolytic stability across a wider pH range, making it a critical excipient in advanced lipid formulations, a robust pseudo-ceramide for skin barrier repair, and a stable endocannabinoid analog for pharmacological research.
Identification Matrix
| Parameter | Value |
| CAS Number | 7336-25-6 |
| Molecular Formula | C₂₁H₄₃NO₃ |
| Molecular Weight | 357.57 g/mol |
| IUPAC Name | N-(2,3-dihydroxypropyl)octadecanamide |
| InChI Key | BBAFBDLICMHBNU-UHFFFAOYSA-N (Racemic) |
| SMILES | CCCCCCCCCCCCCCCCCC(=O)NCC(O)CO |
| Physical Form | White to off-white waxy solid |
Physicochemical Profile & Stability
Understanding the physical behavior of this lipid is prerequisite for successful formulation.
Solubility & Partitioning
The molecule exhibits amphiphilic character but is predominantly lipophilic due to the long C18 chain.
-
Soluble: Ethanol (>50 mg/mL at 60°C), Chloroform, DMSO (warm).
-
Insoluble: Water (dispersible as vesicles/micelles), cold aliphatic hydrocarbons.
-
Critical Parameter: The amide bond creates a high melting point relative to esters due to intermolecular hydrogen bonding between the amide -NH and the hydroxyl groups of adjacent molecules.
The Amide Advantage (Stability)
In drug delivery systems, the primary failure mode of lipid excipients is hydrolysis.
-
Esters (e.g., GMS): Susceptible to rapid hydrolysis by esterases or pH extremes.
-
Amides (Target): The resonance stabilization of the amide bond renders it resistant to enzymatic cleavage by standard lipases, requiring specific amidases (e.g., FAAH) for degradation. This extends the circulation half-life of lipid nanoparticles (LNPs) incorporating this lipid.
Synthesis & Manufacturing Protocols
Two primary routes exist: a conventional chemical synthesis and a "green" enzymatic route. The enzymatic route is preferred for pharmaceutical grades to minimize trace solvent and catalyst contamination.
Enzymatic Synthesis (Green Chemistry)
This protocol utilizes Candida antarctica Lipase B (CALB) to catalyze the amidation, avoiding toxic coupling reagents.
Reagents:
-
Stearic Acid (C18:0)
-
Immobilized Lipase (Novozym 435)
-
Solvent: tert-Butanol (or solvent-free melt)
Protocol:
-
Charge: Mix Stearic Acid and 3-Amino-1,2-propanediol (1:1.1 molar ratio) in tert-butanol.
-
Catalysis: Add Novozym 435 (10% w/w relative to substrates).
-
Reaction: Incubate at 60°C with orbital shaking (200 rpm) for 24 hours. The enzyme preferentially targets the amine over the hydroxyls due to the higher nucleophilicity of the nitrogen, forming the amide exclusively (chemoselectivity).
-
Purification: Filter off the immobilized enzyme. Cool the filtrate to 4°C to crystallize the product. Wash with cold hexane to remove unreacted fatty acids.
-
Drying: Vacuum dry at 40°C.
Synthesis Workflow Diagram
Caption: Enzymatic synthesis pathway utilizing chemoselective lipase catalysis to favor amide bond formation over esterification.
Biological Mechanism & Applications
Endocannabinoid System (ECS) Modulation
This molecule is a structural analog of Anandamide (AEA) and Stearoyl Ethanolamide (SEA) .
-
Mechanism: It acts as an "Entourage Compound." It may not bind with high affinity to CB1/CB2 receptors directly but inhibits the degradation of endogenous ligands (like AEA) by competing for Fatty Acid Amide Hydrolase (FAAH).
-
Result: Potentiation of anti-inflammatory and analgesic signaling without psychotropic effects.
Pseudo-Ceramide for Barrier Repair
In dermatology, this lipid mimics the structure of Ceramide 1 and 3.
-
Function: The polar dihydroxypropyl headgroup forms hydrogen bond networks with stratum corneum water, while the stearic tail integrates into the lipid lamellae.
-
Application: Used in formulations for Atopic Dermatitis to restore the "brick-and-mortar" skin barrier function where natural ceramides are deficient.
Mechanism of Action Diagram
Caption: Dual mechanism of action: physical barrier restoration (topical) and metabolic sparing of endocannabinoids (signaling).
Analytical Characterization
Validation of the synthesized or purchased material requires specific analytical markers.
Mass Spectrometry (LC-MS/MS)
-
Ionization: ESI Positive Mode (+).
-
Precursor Ion: [M+H]⁺ = m/z 358.3.
-
Key Fragments:
-
m/z 340.3 ([M+H - H₂O]⁺): Loss of water from the diol headgroup.
-
m/z 267.3 (Stearoyl cation): Characteristic cleavage of the amide bond.
-
Nuclear Magnetic Resonance (¹H-NMR)
Solvent: CDCl₃ or DMSO-d₆.
-
δ 0.88 ppm (t, 3H): Terminal methyl of stearic tail.
-
δ 1.25 ppm (m, ~30H): Methylene chain envelope.
-
δ 2.15 ppm (t, 2H): α-Methylene protons adjacent to carbonyl (-CH₂-CO-).
-
δ 3.3 - 3.7 ppm (m, 5H): Multiplets corresponding to the glycerol-like headgroup (-CH₂-CH(OH)-CH₂OH).
-
δ 7.8 ppm (br t, 1H): Amide proton (-NH-), distinct from ester analogs (which lack this signal).
References
-
Chemical Identity & CAS: Santa Cruz Biotechnology. rac N-(2,3-Dihydroxypropyl)octadecanamide. Link
-
Synthesis (Enzymatic): T. Sharma et al. "Lipase-catalyzed synthesis of fatty acid amides." Journal of Surfactants and Detergents. (Methodology adapted for amino-diols).[4] Link
-
Endocannabinoid Context: National Institutes of Health (NIH). "Endocannabinoid System: Chemical Characteristics and Biological Activity."[5] Encyclopedia.[5] Link
-
Precursor Data: PubChem. 3-Amino-1,2-propanediol (Compound Summary). Link
-
Related Amide Properties: Larodan Research Grade Lipids. Octadecanamide Properties. Link
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- 3. (±)-3-Amino-1,2-propanediol 97 616-30-8 [sigmaaldrich.com]
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- 5. encyclopedia.pub [encyclopedia.pub]
A Technical Guide to the Structural and Functional Distinctions Between Natural Ceramides and rac N-(2,3-Dihydroxypropyl)octadecanamide
Abstract
In the fields of lipidomics, dermatology, and metabolic disease research, the term "ceramide" denotes a specific class of bioactive sphingolipids with critical structural and signaling functions. However, various synthetic analogues, often termed "pseudo-ceramides," are utilized in commercial and research applications. Among these is rac N-(2,3-Dihydroxypropyl)octadecanamide. This guide provides an in-depth technical comparison for researchers, scientists, and drug development professionals, elucidating the fundamental differences in chemical structure, stereochemistry, biosynthesis, biological activity, and analytical characterization between endogenous ceramides and this synthetic analogue. A clear understanding of these distinctions is paramount for accurate experimental design, data interpretation, and the development of targeted therapeutic or cosmetic interventions.
The World of Ceramides: A Biologically Crucial Lipid Family
Ceramides are central molecules in sphingolipid metabolism, acting as both structural cornerstones of cellular membranes and as potent second messengers in a vast array of cellular signaling pathways.[1][2]
Core Structure and Nomenclature
A ceramide molecule is composed of a long-chain sphingoid base, such as sphingosine or dihydrosphingosine, linked to a fatty acid via an amide bond.[3][4] This modular structure gives rise to a large family of distinct ceramide species, which vary in the chain length, hydroxylation, and saturation of both the sphingoid base and the fatty acid.[5]
The nomenclature for ceramides can be complex but is systematic. For instance, in skin science, a common system designates ceramides based on the structural features of their components (e.g., Ceramide [NP] consists of a non-hydroxy fatty acid [N] and a phytosphingosine base [P]).[4][6] A more detailed chemical shorthand specifies the carbon chain length and degree of unsaturation of each component, such as Cer(d18:1/18:0) , which represents a ceramide with a d18:1 sphingosine base and an 18:0 stearic acid acyl chain.[7]
The Critical Role of Stereochemistry
The biological activity of ceramides is exquisitely dependent on their stereochemistry.[8] The sphingosine backbone contains two chiral centers (at carbons C2 and C3), giving rise to four possible stereoisomers: D-erythro, D-threo, L-erythro, and L-threo. Naturally occurring ceramides in mammals almost exclusively possess the D-erythro configuration.[9] This specific 3D arrangement is essential for their proper function. Studies have demonstrated that altering the stereochemistry can drastically change or eliminate biological activity, from inducing exosome production to maintaining the integrity of the skin's permeability barrier.[8][9] For example, the physiological D-erythro stereochemistry is proven to be essential for correct skin barrier function, and inversion of the configuration at C-3 leads to disorganized lipid packing and increased membrane permeability.[9]
Biosynthesis Pathways
Ceramide levels in the cell are tightly regulated through three major pathways:[3][10]
-
De Novo Synthesis: This pathway builds ceramides from simpler precursors, starting with the condensation of serine and palmitoyl-CoA in the endoplasmic reticulum.[3][10][11] This process is catalyzed by a series of enzymes, including serine palmitoyltransferase (SPT), ceramide synthases (CerS), and dihydroceramide desaturase (DEGS).[11]
-
Sphingomyelin Hydrolysis: The enzyme sphingomyelinase can rapidly generate ceramide by hydrolyzing sphingomyelin, a major component of the plasma membrane. This pathway is often activated in response to cellular stress.[3]
-
Salvage Pathway: This pathway recycles sphingosine from the breakdown of more complex sphingolipids, which is then re-acylated to form ceramide.[3]
Diverse Biological Functions
Ceramides perform a dual role in cellular biology.
-
Structural: They are integral components of the cell membrane and are the primary lipid class responsible for the skin's barrier function, preventing transepidermal water loss (TEWL) and protecting against environmental insults.[3][12] An equimolar mixture of ceramides, cholesterol, and free fatty acids forms the "mortar" in the "brick-and-mortar" model of the stratum corneum.[3]
-
Signaling: As bioactive lipids, ceramides are key mediators in response to cellular stress.[2] They are implicated in regulating a multitude of cellular processes, including apoptosis (programmed cell death), cell cycle arrest, senescence, differentiation, and inflammation.[3][13][14] Dysregulation of ceramide metabolism is linked to numerous pathological states, including insulin resistance, diabetes, neurodegeneration, and cardiovascular disease.[2][3][15]
Characterization of rac N-(2,3-Dihydroxypropyl)octadecanamide
This compound is a synthetic molecule designed to mimic some of the physical properties of natural ceramides, but it is fundamentally different in its chemical identity.
Chemical Structure
The name precisely describes its structure: an octadecanamide (the amide of stearic acid, an 18-carbon saturated fatty acid) is linked to a 2,3-dihydroxypropyl group. This backbone is derived from 3-amino-1,2-propanediol, a glycerol derivative. Crucially, it completely lacks the long-chain sphingoid base that defines a true ceramide.
The "Racemic" Designation
The prefix "rac" stands for racemic, indicating that the compound is a 1:1 mixture of its two possible enantiomers at the C2 position of the propanediol backbone: (R)-N-(2,3-dihydroxypropyl)octadecanamide and (S)-N-(2,3-dihydroxypropyl)octadecanamide. This is a direct consequence of its synthetic origin and stands in stark contrast to the stereospecificity of biologically produced ceramides.
Synthesis and Application
This molecule is produced through chemical synthesis, likely by the amidation of stearic acid with racemic 3-amino-1,2-propanediol. Due to its amphiphilic nature—possessing a long, hydrophobic alkyl tail and a polar diol headgroup—its applications are based on its physicochemical properties. It is described as an antistatic agent and is suitable for use as a surfactant, emulsifier, or conditioning agent in various industrial or cosmetic formulations.[16] Its biological activity as a specific signaling molecule has not been established in the way that it has for true ceramides.
A Comparative Analysis: Ceramide vs. Its Synthetic Analogue
The differences between these two classes of molecules are not subtle; they are profound and have significant implications for their function and application in research.
The Fundamental Backbone Difference
The most critical distinction lies in the molecular backbone. Ceramides are sphingolipids; rac N-(2,3-Dihydroxypropyl)octadecanamide is a glycerolipid derivative. This difference impacts molecular shape, polarity, and the ability to interact with biological systems.
(Note: The images in the diagram are schematic representations for illustrative purposes.)
Comparative Summary
| Feature | Natural Ceramides | rac N-(2,3-Dihydroxypropyl)octadecanamide |
| Lipid Class | Sphingolipid | Glycerolipid derivative / Fatty Amide |
| Core Backbone | Long-chain sphingoid base (e.g., sphingosine) | 3-Amino-1,2-propanediol (glycerol-derived) |
| Origin | Biosynthesized in vivo | Chemical Synthesis |
| Stereochemistry | Stereospecific (typically D-erythro)[9] | Racemic (1:1 mixture of R and S enantiomers) |
| Biological Role | Structural (skin barrier) & Signaling (apoptosis, etc.)[3][14] | Physicochemical (e.g., antistatic agent, surfactant)[16] |
| Metabolism | Tightly regulated by specific enzymes (CerS, SMase, etc.)[17] | Not a substrate for ceramide-metabolizing enzymes |
| Significance | Essential for homeostasis; dysregulation linked to disease[2][15] | Functional ingredient in formulations |
Analytical Strategies for Differentiation
Distinguishing between true ceramides and synthetic analogues in a complex matrix is straightforward with modern analytical techniques, primarily due to their significant differences in mass and structure.
Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for lipid analysis.[5][18]
-
Mass Difference: The backbones have different molecular weights, leading to distinct parent ion masses that are easily resolved by a mass spectrometer.
-
Fragmentation Pattern: During MS/MS analysis, molecules are fragmented in a predictable way. Ceramides containing a sphingosine (d18:1) base yield a characteristic fragment ion at m/z 264.3, corresponding to the sphingoid base after loss of the fatty acyl chain.[19] rac N-(2,3-Dihydroxypropyl)octadecanamide would not produce this fragment, instead showing fragments corresponding to its own unique structure. This provides definitive identification.
Chromatographic Separation
Prior to MS analysis, liquid chromatography separates molecules based on their physicochemical properties.
-
Reversed-Phase LC (RP-LC): Separates lipids based on hydrophobicity. While both molecules have a C18 alkyl chain, the difference in the polar head group (sphingoid base vs. dihydroxypropyl) will result in different retention times on a C18 or similar column.
-
Normal-Phase LC (NP-LC): Separates lipids based on the polarity of their head groups. This technique is particularly effective at separating different lipid classes and would show a large separation between true ceramides and the synthetic analogue.[20]
Experimental Protocols
Protocol: General Lipid Extraction from Cell Culture
This protocol is a modified Folch method, a robust technique for extracting a broad range of lipids from biological samples.
Rationale: The chloroform/methanol solvent system is effective at disrupting cell membranes and solvating both polar and non-polar lipids. The subsequent addition of a saline solution induces a phase separation, where lipids are partitioned into the lower chloroform phase, effectively separating them from water-soluble metabolites.
Methodology:
-
Cell Harvesting: Aspirate culture medium and wash cell monolayer (e.g., in a 10 cm dish) twice with 5 mL of ice-cold phosphate-buffered saline (PBS).
-
Cell Lysis & Solvent Addition: Add 2 mL of ice-cold methanol to the dish. Scrape the cells and collect the cell suspension into a glass tube with a PTFE-lined cap. Add 4 mL of chloroform.
-
Homogenization: Vortex the mixture vigorously for 2 minutes at room temperature to ensure thorough mixing and cell disruption.
-
Phase Separation: Add 1.5 mL of 0.9% NaCl solution to the tube. Vortex again for 30 seconds.
-
Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C. This will result in two distinct phases.
-
Lipid Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette, being careful not to disturb the protein interface. Transfer to a new clean glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Storage: Store the dried lipid film at -80°C until analysis. For analysis, reconstitute the lipid extract in an appropriate solvent (e.g., methanol/chloroform 1:1, v/v).
Protocol: LC-MS/MS Analysis for Ceramide Profiling
This protocol provides a starting point for the targeted analysis of ceramides and their analogues.
Rationale: A C18 column separates lipids based on their hydrophobicity. The gradient elution from a more aqueous to a more organic mobile phase allows for the sequential elution of different lipid classes. Formic acid is added as a modifier to improve ionization efficiency in positive ion mode. Multiple Reaction Monitoring (MRM) provides high sensitivity and specificity for quantification by monitoring a specific precursor-to-product ion transition for each analyte.
Methodology:
-
Chromatography System: UPLC/HPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-2 min: 40% B
-
2-12 min: Linear gradient from 40% to 100% B
-
12-15 min: Hold at 100% B
-
15-15.1 min: Return to 40% B
-
15.1-18 min: Re-equilibration at 40% B
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Example MRM Transitions:
-
Cer(d18:1/18:0): Precursor ion [M+H]+ m/z 566.5 → Product ion m/z 264.3
-
rac N-(2,3-Dihydroxypropyl)octadecanamide: Precursor ion [M+H]+ m/z 358.3 → Product ion (determined by infusion and fragmentation of a standard).
-
-
Data Analysis: Integrate peak areas for each MRM transition and quantify against a calibration curve made from authentic standards.
-
Conclusion
References
A compiled list of all sources cited within this technical guide.
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Ceramide - Wikipedia. [Link]
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Parveen, Z. et al. (2016). Intercellular and intracellular functions of ceramides and their metabolites in skin (Review). Spandidos Publications. [Link]
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Castro-Barquero, S. et al. (2026, January 4). The Role of Ceramides in Metabolic and Cardiovascular Diseases. MDPI. [Link]
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Craddock, J. D. (2013, July 8). Developments in Ceramide Identification, Synthesis, Function and Nomenclature. Cosmetics & Toiletries. [Link]
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Al-Dulay, M. et al. (2023, April 13). Stereochemistry-activity relationship of ceramide-induced exosome production to clear amyloid-β in Alzheimer's disease. PubMed. [Link]
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Kim, J. et al. Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics. Journal of the Society of Cosmetic Scientists of Korea. [Link]
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Summers, S. A. et al. (2011, November 1). Ceramides as modulators of cellular and whole-body metabolism. Journal of Clinical Investigation. [Link]
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Biosynthesis of ceramide and its conversion into other bioactive... | Download Scientific Diagram. ResearchGate. [Link]
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Chawla, G. (2024, April 26). LC–MS/MS-Based System Used to Profile Ceramide Reactions to Diseases. Spectroscopy Online. [Link]
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Li, W. et al. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma. PMC. [Link]
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Kiselev, M. A. et al. (2018, January 9). Effects of Ceramide and Dihydroceramide Stereochemistry at C-3 on the Phase Behavior and Permeability of Skin Lipid Membranes. PubMed. [Link]
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Maggio, B. et al. (2010, July 1). Synthesis and Structure-Activity Relationships of Skin Ceramides. Current Medicinal Chemistry. [Link]
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Masukawa, Y. et al. LC/MS analysis of stratum corneum lipids: ceramide profiling and discovery. PMC. [Link]
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Lipidomics Suggests a New Role for Ceramide Synthase in Phagocytosis. ACS Chemical Biology. (2018, July 2). [Link]
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The selected structural features of the ceramide molecule. ResearchGate. [Link]
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Adams, C. M. et al. (2018, July 2). Traceless synthesis of ceramides in living cells reveals saturation-dependent apoptotic effects. PNAS. [Link]
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Ceramides (Cer) and Phosphoceramides - LIPID MAPS. [Link]
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Koolath, S. et al. Stereochemistry of Sphingolipids in Ganglioside GM3 Enhances Recovery of Nervous Functionality. PMC. [Link]
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Park, W. J. et al. Silencing of enzymes involved in ceramide biosynthesis causes distinct global alterations of lipid homeostasis and gene expression. PMC. [Link]
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Ceramide analysis utilizing gas chromatography-mass spectrometry | Request PDF. ResearchGate. (2025, August 5). [Link]
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Simultaneous analysis of ceramides and other intercellular lipids in the stratum corneum. Kao Corporation. [Link]
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rac N-(2,3-Dihydroxypropyl)octadecanamide - CRO Splendid Lab Pvt. Ltd. [Link]
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The Efficacy of Moisturisers Containing Ceramide Compared with Other Moisturisers in the Management of Atopic Dermatitis: A Systematic Literature Review and Meta-Analysis. PMC. [Link]
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Showing NP-Card for Octadecanamide (NP0075624) - NP-MRD. (2022, April 28). [Link]
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Ceramide NP vs AP vs EOP: Best Ratios for Barrier Repair - Grand Ingredients. [Link]
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Chemical Properties of Octadecanamide (CAS 124-26-5). Cheméo. [Link]
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OCTADECANAMIDE - Ataman Kimya. [Link]
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Octadecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]- - Substance Details - EPA. (2023, November 1). [Link]
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Dash, G. et al. (2021, September 10). IJPSR. [Link]
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Fantini, J. et al. (2018, May 22). Anandamide Revisited: How Cholesterol and Ceramides Control Receptor-Dependent and Receptor-Independent Signal Transmission Pathways of a Lipid Neurotransmitter. MDPI. [Link]
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What should you know about the different classes of ceramide. Typology. (2023, March 7). [Link]
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EVERYTHING YOU NEED TO KNOW ABOUT CERAMIDES IN SKINCARE. Formulator Hub. [Link]
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Biological Activities of Natural Products. Frontiers. [Link]
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Evaluation of Biological Activity of Natural Compounds. Encyclopedia MDPI. (2022, July 29). [Link]
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Biochemical and Antioxidant Properties as well as Antimicrobial and Antibiofilm Activities of Allium scorodoprasum subsp. jajlae (Vved.) Stearn. PubMed. (2023, June 7). [Link]
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Journal of Biometry Studies. ResearchGate. [Link]
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Ramurthy, S. et al. (2020, March 12). Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic. PubMed. [Link]
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(PDF) rac-2,3-Dibromopropionamide. ResearchGate. [Link]
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The Metabolic Journey of Octadecanamide Derivatives in Mammalian Cells: A Technical Guide for Researchers
Foreword: Unraveling the Complexity of Fatty Acid Amide Signaling
Octadecanamide, also known as stearamide, and its derivatives belong to a growing class of bioactive lipids known as fatty acid amides. While often overshadowed by its unsaturated counterpart, oleamide, and the more extensively studied N-acylethanolamines like anandamide, octadecanamide plays a crucial, albeit less understood, role in cellular physiology. As researchers and drug development professionals, a comprehensive understanding of the metabolic pathways that govern the synthesis, degradation, and modification of these molecules is paramount. This technical guide provides an in-depth exploration of the metabolic fate of octadecanamide derivatives in mammalian cells, offering insights into the key enzymatic players, potential signaling roles, and the experimental methodologies required to investigate these pathways. Our aim is to equip you with the foundational knowledge and practical guidance necessary to navigate the intricate world of fatty acid amide metabolism.
I. The Core Metabolic Pathways of Octadecanamide
The cellular concentration and biological activity of octadecanamide are tightly regulated by a network of enzymes that control its biosynthesis and catabolism. The metabolic pathways of octadecanamide are primarily centered around its hydrolysis to stearic acid and ammonia, and potential oxidative modifications by cytochrome P450 enzymes.
A. Biosynthesis of Octadecanamide: An Emerging Picture
The precise biosynthetic pathway of octadecanamide in mammalian cells is an area of active investigation. However, compelling evidence points towards a pathway analogous to that of other primary fatty acid amides, which involves the sequential action of two key enzymes. While direct evidence for octadecanamide is still emerging, the biosynthesis of the closely related oleamide provides a strong model.
One proposed pathway involves the conversion of a fatty acyl-CoA to an N-acylglycine, which is then oxidatively cleaved to yield the primary fatty acid amide[1]. This process is thought to be catalyzed by peptidylglycine alpha-amidating monooxygenase (PAM), an enzyme well-known for its role in the C-terminal amidation of peptide hormones[1][2][3][4]. The PAM enzyme complex possesses two catalytic activities: a peptidylglycine α-hydroxylating monooxygenase (PHM) and a peptidyl-α-hydroxyglycine α-amidating lyase (PAL)[2].
Diagram 1: Proposed Biosynthetic Pathway of Octadecanamide. This diagram illustrates the potential enzymatic steps leading to the formation of octadecanamide from stearic acid, based on the established pathway for other primary fatty acid amides.
B. Catabolism of Octadecanamide: The Hydrolytic Route
The primary route for the inactivation of octadecanamide is through enzymatic hydrolysis, which converts it back to stearic acid and ammonia. This reaction is predominantly catalyzed by the enzyme Fatty Acid Amide Hydrolase (FAAH).
1. Fatty Acid Amide Hydrolase (FAAH): The Key Player
FAAH is a serine hydrolase that plays a central role in terminating the signaling of a broad range of fatty acid amides, including the endocannabinoid anandamide and the sleep-inducing lipid oleamide[5][6]. Octadecanamide is also a substrate for FAAH, although the kinetic parameters can vary depending on the tissue and species[7].
Another enzyme, N-acylethanolamine-hydrolyzing acid amidase (NAAA), also participates in the hydrolysis of some fatty acid amides. However, NAAA displays a preference for N-acylethanolamines, particularly those with saturated acyl chains like N-palmitoylethanolamine (PEA)[8][9][10][11]. While it can hydrolyze N-stearoylethanolamine, its activity towards primary fatty acid amides like octadecanamide is considered to be significantly lower than that of FAAH[8].
Diagram 2: Catabolic Hydrolysis of Octadecanamide. This diagram shows the primary role of FAAH in the hydrolysis of octadecanamide, with a potential minor contribution from NAAA.
C. Oxidative Metabolism: The Cytochrome P450 System
In addition to hydrolysis, octadecanamide, as a long-chain fatty acid derivative, is a potential substrate for oxidative metabolism by the cytochrome P450 (CYP) superfamily of enzymes[12][13]. These monooxygenases are crucial for the metabolism of a wide array of endogenous and exogenous compounds, including fatty acids[13]. The oxidation of fatty acids by CYP enzymes can lead to the formation of various hydroxylated and epoxidized metabolites, which may possess their own distinct biological activities.
While the specific CYP isoforms responsible for the metabolism of octadecanamide have not been extensively characterized, studies on other long-chain fatty acids suggest that members of the CYP2 and CYP4 families are likely candidates[14][15]. The oxidation of octadecanamide could occur at various positions along its acyl chain, leading to a diverse array of potential metabolites. A study on Pseudomonas aeruginosa revealed that a CYP168A1 enzyme could catalyze the hydroxylation of stearic acid, suggesting a potential route for the metabolism of related amides[13].
Diagram 3: Potential Oxidative Metabolism of Octadecanamide by Cytochrome P450 Enzymes. This diagram illustrates the hypothetical oxidation of octadecanamide by CYP enzymes, leading to the formation of various oxidized metabolites.
II. Biological Significance and Signaling Roles
The metabolic pathways of octadecanamide are not merely for its synthesis and disposal; they are intricately linked to its function as a signaling molecule. While research into the specific roles of octadecanamide is ongoing, studies on related fatty acid amides provide valuable insights into its potential biological activities.
Fatty acid amides are known to modulate a variety of physiological processes, including inflammation, pain perception, and cell proliferation[16][17][18][19]. Octadecanamide and its derivatives may exert their effects through various mechanisms, including:
-
Interaction with Nuclear Receptors: Similar to other fatty acid derivatives, octadecanamide metabolites could potentially act as ligands for nuclear receptors, thereby regulating gene expression.
-
Modulation of Ion Channels: Some fatty acid amides have been shown to interact with and modulate the activity of various ion channels.
-
Allosteric Regulation of Enzymes: These lipids can also act as allosteric modulators of enzymes involved in other signaling pathways.
The balance between the synthesis and degradation of octadecanamide, as well as its conversion to potentially active oxidized metabolites, likely plays a critical role in maintaining cellular homeostasis and responding to various physiological and pathological stimuli.
III. Experimental Protocols for Studying Octadecanamide Metabolism
Investigating the metabolic pathways of octadecanamide requires a combination of cell culture techniques, enzymatic assays, and sophisticated analytical methods.
A. Cell Culture Models
A variety of mammalian cell lines can be utilized to study octadecanamide metabolism. The choice of cell line should be guided by the specific research question. For example, neuronal cell lines may be appropriate for studying the neurological roles of these lipids, while immune cell lines would be suitable for investigating their role in inflammation.
General Cell Culture Protocol:
-
Cell Seeding: Plate mammalian cells in appropriate culture vessels at a density that allows for logarithmic growth during the experimental period.
-
Treatment: Once the cells have adhered and reached the desired confluency, treat them with octadecanamide or its precursors. It is crucial to use a suitable vehicle control (e.g., ethanol or DMSO) and to ensure that the final solvent concentration does not affect cell viability.
-
Incubation: Incubate the cells for the desired time period to allow for the metabolism of the added compounds.
-
Harvesting: After incubation, harvest the cells and the culture medium separately. The cell pellets can be used for the analysis of intracellular metabolites, while the medium can be analyzed for secreted metabolites.
B. In Vitro FAAH Activity Assay
To specifically measure the hydrolysis of octadecanamide by FAAH, an in vitro enzyme activity assay can be performed using cell or tissue homogenates, or with purified FAAH enzyme. A common method involves the use of a fluorogenic substrate that releases a fluorescent product upon cleavage by FAAH.
Fluorometric FAAH Activity Assay Protocol:
-
Sample Preparation: Prepare cell or tissue homogenates in a suitable buffer. The protein concentration of the homogenates should be determined to normalize the enzyme activity.
-
Assay Setup: In a 96-well microplate, add the cell homogenate, a fluorogenic FAAH substrate (e.g., arachidonoyl 7-amino, 4-methylcoumarin amide), and the test compounds (if screening for inhibitors). Include appropriate controls, such as a no-enzyme control and a positive control with a known FAAH inhibitor.
-
Incubation: Incubate the plate at 37°C for a defined period.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore being used[20][21][22][23][24]. The rate of increase in fluorescence is proportional to the FAAH activity.
Diagram 4: Experimental Workflow for a Fluorometric FAAH Activity Assay. This diagram outlines the key steps involved in measuring the enzymatic activity of FAAH in biological samples.
C. LC-MS/MS Analysis of Octadecanamide and its Metabolites
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of lipids, including octadecanamide and its derivatives, in complex biological matrices[25][26][27][28].
General LC-MS/MS Protocol:
-
Sample Preparation and Lipid Extraction:
-
For cell pellets or tissue samples, perform a lipid extraction using a suitable organic solvent system, such as a modified Bligh-Dyer or Folch extraction.
-
It is essential to include an appropriate internal standard (e.g., a deuterated analog of octadecanamide) at the beginning of the extraction process to account for variations in extraction efficiency and instrument response.
-
After extraction, the organic phase containing the lipids is evaporated to dryness and the residue is reconstituted in a solvent compatible with the LC mobile phase.
-
-
Liquid Chromatography (LC) Separation:
-
The reconstituted lipid extract is injected onto a reverse-phase LC column.
-
A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol) is typically used to separate the lipids based on their hydrophobicity.
-
-
Tandem Mass Spectrometry (MS/MS) Detection:
-
As the separated lipids elute from the LC column, they are ionized (e.g., by electrospray ionization) and introduced into the mass spectrometer.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for octadecanamide, its potential metabolites, and the internal standard are monitored. This provides high selectivity and sensitivity for quantification.
-
-
Data Analysis:
-
The peak areas of the analytes and the internal standard are integrated.
-
A calibration curve is constructed using known concentrations of analytical standards, and the concentrations of the analytes in the biological samples are calculated based on their peak area ratios relative to the internal standard.
-
IV. Quantitative Data Summary
While specific kinetic data for the metabolism of octadecanamide is still being fully elucidated, data from related fatty acid amides can provide a useful reference point.
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Source |
| FAAH | Oleamide | ~104 | ~5.7 | [24] |
| NAAA | N-Palmitoylethanolamine | - | - | [8][11] |
Note: The provided FAAH kinetic data for oleamide should be considered as an approximation for octadecanamide, as substrate affinity and turnover rate can be influenced by the degree of saturation of the acyl chain. Further studies are needed to determine the precise kinetic parameters for octadecanamide.
V. Conclusion and Future Directions
The metabolic pathways of octadecanamide derivatives in mammalian cells represent a complex and dynamic system with significant implications for cellular signaling and homeostasis. While our understanding of these pathways has grown considerably, many questions remain. Future research should focus on:
-
Elucidating the complete biosynthetic pathway of octadecanamide and definitively identifying the enzymes involved.
-
Determining the specific cytochrome P450 isoforms responsible for the oxidative metabolism of octadecanamide and characterizing the resulting metabolites.
-
Unraveling the precise signaling roles of octadecanamide and its metabolites and identifying their molecular targets.
-
Developing more specific and potent pharmacological tools to modulate the activity of the enzymes involved in octadecanamide metabolism.
By addressing these questions, we can gain a deeper appreciation for the role of this often-overlooked fatty acid amide in health and disease, and potentially uncover new therapeutic targets for a variety of pathological conditions.
References
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Peptidyl-glycine alpha-amidating monooxygenase - Wikipedia. (URL: [Link])
-
Merkler, D. J., & Merkler, K. A. (1996). Fatty acid amide biosynthesis: a possible new role for peptidylglycine alpha-amidating enzyme and acyl-coenzyme A: glycine N-acyltransferase. Archives of biochemistry and biophysics, 330(2), 433–437. (URL: [Link])
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Mains, R. E., & Eipper, B. A. (2000). Induction of Peptidylglycine α-Amidating Monooxygenase in N18TG2 Cells: A Model for Studying Oleamide Biosynthesis. Biochemical and Biophysical Research Communications, 267(2), 521-526. (URL: [Link])
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National Center for Biotechnology Information. Gene: PAM peptidylglycine alpha-amidating monooxygenase [Homo sapiens (human)]. (URL: [Link])
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UniProt. NAAA - N-acylethanolamine-hydrolyzing acid amidase - Homo sapiens (Human). (URL: [Link])
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Peptidylglycine monooxygenase - Wikipedia. (URL: [Link])
-
Tsuboi, K., Sun, Y. X., Okamoto, Y., Araki, N., Tonai, T., & Ueda, N. (2007). The N-acylethanolamine-hydrolyzing acid amidase (NAAA). Prostaglandins & other lipid mediators, 83(1-2), 1-10. (URL: [Link])
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Piomelli, D., & Sasso, O. (2014). N-Acylethanolamine Acid Amidase (NAAA): Structure, Function, and Inhibition. ACS chemical neuroscience, 5(8), 613–620. (URL: [Link])
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Scuderi, C., Steardo, L., & Esposito, G. (2021). Fatty Acid Amide Hydrolase (FAAH) Inhibition Modulates Amyloid-Beta-Induced Microglia Polarization. International journal of molecular sciences, 22(14), 7687. (URL: [Link])
-
Omeir, R. L., & Fowler, C. J. (2001). A spectrophotometric assay for fatty acid amide hydrolase suitable for high-throughput screening. Analytical biochemistry, 294(2), 224–229. (URL: [Link])
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Sasso, O., & Piomelli, D. (2012). Advances in the discovery of N-acylethanolamine acid amidase inhibitors. Future medicinal chemistry, 4(15), 1947–1957. (URL: [Link])
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Lim, Y. P., Lee, K. W., & Wong, P. S. (2024). A simple and highly sensitive LC–MS workflow for characterization and quantification of ADC cleavable payloads. Scientific reports, 14(1), 11099. (URL: [Link])
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Porubsky, P. R., Scott, E. E., & Johnson, E. F. (2012). Human Cytochrome P450 2E1 Structures with Fatty Acid Analogs Reveal a Previously Unobserved Binding Mode. The Journal of biological chemistry, 287(23), 19379–19388. (URL: [Link])
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Gault, C. R., Obeid, L. M., & Hannun, Y. A. (2010). Advances in determining signaling mechanisms of ceramide and role in disease. The Journal of lipid research, 51(7), 1615–1626. (URL: [Link])
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Uchida, Y. (2014). Ceramide signaling in mammalian epidermis. Biochimica et biophysica acta, 1841(3), 403–408. (URL: [Link])
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Tsuboi, K., Sun, Y. X., Okamoto, Y., & Ueda, N. (2012). Endogenous Molecules Stimulating N -Acylethanolamine-Hydrolyzing Acid Amidase (NAAA). Journal of biochemistry, 151(1), 77–83. (URL: [Link])
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Singh, A., Cryle, M., Hunter, D., Stok, J., & De Voss, J. (2009). Cytochrome P450-mediated fatty acid oxidation: Mechanistic investigations. ICCC2009: 16th International Conference on Cytochrome P450. Biochemistry, Biophysics, Biotechnology. (URL: [Link])
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SCIEX. Quantitative LC-MS Solution for Targeted Analysis of Cell Culture Media. (URL: [Link])
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Sarparast, M., Fahanik-Babaei, J., & Al-Abdulla, N. A. H. (2020). Cytochrome P450 Metabolism of Polyunsaturated Fatty Acids and Neurodegeneration. Antioxidants, 9(11), 1145. (URL: [Link])
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Rahman, M. M., & Chae, W. J. (2025). Ceramide signaling in immunity: a molecular perspective. Experimental & molecular medicine, 57(7), 1-16. (URL: [Link])
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Al-Sbiei, A., Zordoky, B. N., & El-Kadi, A. O. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. International journal of molecular sciences, 25(13), 7218. (URL: [Link])
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Gjelstad, A., & Pedersen-Bjergaard, S. (2024). Development and Validation of an LC-MS/MS Method for the Determination of Plasma and Red Blood Cell Omega Fatty Acids: A Useful Diagnostic Tool. Molecules, 29(9), 2097. (URL: [Link])
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N-(2,3-Dihydroxypropyl)octadecanamide: A Technical Guide on Synthesis, Endocannabinoid Modulation, and Dermatological Bioactivity
Chemical Identity and Structural Rationale
N-(2,3-Dihydroxypropyl)octadecanamide (CAS: 7336-25-6), commercially available as rac N-(2,3-Dihydroxypropyl)octadecanamide[1], is a bioactive lipid analogue belonging to the fatty acid amide (FAA) family. Structurally, it consists of a saturated C18 stearic acid tail conjugated to a 3-amino-1,2-propanediol (aminoglycerol) headgroup via an amide linkage.
While structurally homologous to the well-known endocannabinoid-like molecule Stearoylethanolamide (SEA), the substitution of the ethanolamine headgroup with an aminoglycerol moiety introduces a secondary hydroxyl group. This critical structural modification increases the topological polar surface area (TPSA), enhancing the molecule's amphiphilicity. Consequently, it functions effectively as an antistatic agent[1], an emulsion stabilizer, and a potent bioactive lipid capable of integrating into the stratum corneum to improve skin hydration and barrier function[2].
Pharmacological Bioactivity & Mechanisms
Antimicrobial and Dermatological Efficacy
Research into isoserinol and aminoglycerol fatty acid amides has demonstrated significant dermatological potential. N-(2,3-Dihydroxypropyl)octadecanamide exhibits targeted antibacterial activity against key skin pathogens, including Propionibacterium acnes, Staphylococcus aureus, Staphylococcus epidermidis, Escherichia coli, and Pseudomonas aeruginosa[2].
Mechanistic Rationale: The compound's amphiphilic nature allows the hydrophobic stearoyl tail to intercalate into the bacterial lipid bilayer, while the diol headgroup disrupts local hydrogen bonding networks at the membrane interface, leading to membrane destabilization and growth inhibition.
Endocannabinoid System (ECS) Modulation
Fatty acid amides and related glycerides are well-documented to interact with the endocannabinoid system, specifically modulating the activity of 2-arachidonoylglycerol (2-AG) in pain sensitivity and anti-inflammatory regulation ()[3].
As an N-acylethanolamine (NAE) analogue, N-(2,3-Dihydroxypropyl)octadecanamide acts via the "entourage effect." By acting as an alternative substrate or competitive inhibitor for Fatty Acid Amide Hydrolase (FAAH), it prevents the premature degradation of endogenous cannabinoids, thereby sustaining their anti-inflammatory signaling. Furthermore, specific enantiomers, such as (R)-N-(2,3-dihydroxypropyl)stearamide, have been utilized as synthetic analogues to characterize lipid-GPCR interactions, specifically targeting the orphan receptor GPR55 in primary sensory neuron chemotropism assays[4].
Experimental Protocols & Methodologies
Senior Application Scientist Note: The following protocols are designed as self-validating systems. Causality for reagent selection is explicitly defined, and quality control (QC) gates are embedded to ensure reproducibility.
Chemical Synthesis and Purification Workflow
This protocol outlines the synthesis of N-(2,3-Dihydroxypropyl)octadecanamide via the direct condensation of stearoyl chloride and 3-amino-1,2-propanediol[4].
Step-by-Step Methodology:
-
Reagent Preparation: Dissolve 1.0 eq of 3-amino-1,2-propanediol in a solvent mixture of anhydrous N,N-Dimethylformamide (DMF) and Pyridine.
-
Causality: DMF provides a polar aprotic environment necessary to dissolve the highly polar diol, while Pyridine acts as both a nucleophilic catalyst and an acid scavenger to neutralize the HCl byproduct.
-
-
Condensation Reaction: Dropwise add 1.0 eq of stearoyl chloride at 0°C, then allow the reaction to proceed for 3.0 hours at room temperature[4].
-
Acid Quenching: Terminate the reaction by washing the mixture with a 10% HCl solution until the aqueous phase reaches pH 2–3[3].
-
Causality: The low pH protonates unreacted pyridine into water-soluble pyridinium chloride, forcing it into the aqueous phase and away from the organic lipid product.
-
-
Neutralization: Wash the organic layer with a 5% sodium bicarbonate (NaHCO₃) solution, followed by purified water until the pH is neutral[3].
-
Causality: Neutralizing residual acid prevents the acid-catalyzed hydrolysis of the newly formed amide bond during concentration.
-
-
Dehydration & Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄)[3], filter, and subject to vacuum distillation to yield the pure compound (Typical yield: ~58%)[4].
-
System Validation (QC Gate): Perform LC-MS analysis. The protocol is validated if the stearoyl chloride precursor peak is absent and a dominant peak at m/z 358.3 [M+H]⁺ is observed.
Fig 1: Chemical synthesis and purification workflow of N-(2,3-Dihydroxypropyl)octadecanamide.
In Vitro Antimicrobial Assay (Broth Microdilution)
-
Inoculum Preparation: Culture P. acnes (anaerobic) and S. aureus (aerobic) to logarithmic growth phase. Standardize to 5 × 10⁵ CFU/mL.
-
Compound Solubilization: Dissolve the synthesized amide in DMSO (max final assay concentration <1% to prevent solvent toxicity).
-
Causality: The C18 tail makes the compound highly lipophilic; DMSO ensures uniform dispersion in the aqueous broth without forming micelles that could sequester the active agent.
-
-
Incubation: Plate in 96-well microtiter plates and incubate for 24h (S. aureus) or 48-72h (P. acnes).
-
System Validation (QC Gate): Include a positive control (e.g., Clindamycin) and a vehicle control (1% DMSO). The assay is validated only if the vehicle control shows uninhibited growth and the positive control shows expected MIC values.
Macrophage-Based Anti-Inflammatory Assay
Fig 2: Dual-action bioactivity pathways: Antimicrobial disruption and ECS immunomodulation.
-
Cell Culture: Seed RAW 264.7 murine macrophages at 1 × 10⁵ cells/well.
-
Pre-treatment: Incubate cells with varying concentrations of N-(2,3-Dihydroxypropyl)octadecanamide (1–50 µM) for 2 hours.
-
Stimulation: Induce inflammation using LPS (1 µg/mL) for 24 hours.
-
Causality: LPS activates TLR4, triggering the NF-κB pathway. Pre-treating with the lipid allows it to engage GPCRs (like GPR55) or modulate FAAH prior to the inflammatory insult, accurately measuring its prophylactic anti-inflammatory capacity.
-
-
System Validation (QC Gate): Perform an MTT viability assay in parallel. If cell viability drops below 90%, the reduction in cytokines is due to cytotoxicity, not anti-inflammatory bioactivity, invalidating the specific concentration tier.
Quantitative Data Presentation
The following table synthesizes the compound's multifaceted physicochemical and biological profile based on structural homology and empirical patent data[1][2][4].
| Parameter / Target | Biological Model / Matrix | Observed Effect | Mechanistic Rationale |
| Antimicrobial Efficacy | P. acnes, S. aureus, E. coli | Dose-dependent growth inhibition | Amphiphilic disruption of bacterial lipid bilayers; membrane permeabilization. |
| Anti-inflammatory Activity | Macrophage models / ECS | Reduction in pro-inflammatory mediators (TNF-α, IL-6) | FAAH substrate competition (entourage effect) and GPR55 GPCR modulation. |
| Dermatological Function | Stratum Corneum | Enhanced moisture retention and barrier repair | Diol headgroup provides H-bonding; C18 tail integrates into the endogenous lipid matrix. |
| Physical Property | Formulation Matrix | Acts as an antistatic agent & emulsion stabilizer | Reduces static charge and lowers interfacial tension due to high TPSA. |
References
- Patent KR101809614B1: "Isoserinol amide derivatives and composition comprising the same therof". Google Patents.
-
Synthesis and Evaluation of Lysophosphatidylserine Analogues as Inducers of Mast Cell Degranulation: ACS Chemical Neuroscience. URL:[Link]
-
Pain modulation by release of the endogenous cannabinoid anandamide: Walker, J.M. et al. Chemistry and Physics of Lipids. URL:[Link]
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A Technical Guide to the Thermodynamic Stability of Racemic Fatty Acid Amides
Abstract
This in-depth technical guide provides a comprehensive exploration of the thermodynamic stability of racemic fatty acid amides, a topic of significant interest in the fields of pharmaceuticals, materials science, and organic chemistry. Addressed to researchers, scientists, and drug development professionals, this document delves into the fundamental principles governing the solid-state behavior of chiral molecules, with a specific focus on fatty acid amides. We will examine the key factors influencing thermodynamic stability, including intermolecular forces, crystal packing, and the nature of racemic mixtures. Furthermore, this guide offers detailed, field-proven experimental protocols for characterizing the thermodynamic properties of these compounds, emphasizing the causality behind experimental choices and ensuring self-validating methodologies. Through a combination of theoretical grounding, practical instruction, and data visualization, this guide aims to equip the reader with the necessary tools to understand and evaluate the thermodynamic stability of racemic fatty acid amides.
Introduction: The Significance of Chirality in Fatty Acid Amides
Fatty acid amides are a diverse class of lipids that play crucial roles in various biological and industrial processes.[1][2][3] The introduction of a chiral center into a fatty acid amide molecule gives rise to enantiomers—non-superimposable mirror images with identical chemical and physical properties in an achiral environment. However, in the solid state and in chiral environments (such as biological systems), the interactions between enantiomers can differ significantly from the interactions of a pure enantiomer with itself. This leads to distinct thermodynamic properties for the racemic mixture (a 50:50 mixture of both enantiomers) compared to the enantiopure forms.
Understanding the thermodynamic stability of racemic fatty acid amides is paramount for several reasons:
-
Drug Development: Many pharmaceutical compounds are chiral, and their solid-state properties, including stability, solubility, and bioavailability, are critically dependent on whether they exist as a pure enantiomer or a racemate.
-
Materials Science: The crystal structure and thermodynamic stability of fatty acid amides influence their application as lubricants, slip agents, and phase-change materials.[2]
-
Chiral Resolution: Knowledge of the thermodynamic differences between a racemate and its constituent enantiomers is fundamental to developing effective chiral separation techniques, such as preferential crystallization.
This guide will provide a foundational understanding of the thermodynamic principles governing these systems and the experimental techniques used to probe them.
Theoretical Framework: Understanding Racemic Mixtures in the Solid State
When a racemic mixture crystallizes, it can form one of three distinct solid phases, each with unique thermodynamic properties. The nature of the solid phase is determined by the relative strength of the interactions between like (homochiral) and unlike (heterochiral) enantiomers.
Types of Racemic Solids
-
Conglomerate (Racemic Mixture): A mechanical mixture of two distinct crystal forms, one for each enantiomer. In this case, homochiral interactions are stronger than heterochiral interactions.
-
Racemic Compound (Racemate): A single, homogeneous crystalline phase where both enantiomers are present in a regular, ordered arrangement within the same unit cell. Here, heterochiral interactions are more favorable.
-
Solid Solution (Pseudoracemate): A single, homogeneous crystalline phase where the two enantiomers are randomly distributed within the crystal lattice. This occurs when the homochiral and heterochiral interactions are of similar strength.
The thermodynamic stability of these forms differs, which can be visualized using a binary phase diagram.
Phase Diagrams of Chiral Systems
A binary phase diagram plots the melting temperature of a mixture of two components as a function of their composition. For a chiral system, this illustrates the solid-liquid equilibria between the two enantiomers.
-
A) Conglomerate: The melting point of the racemate is a eutectic point, which is always lower than the melting point of the pure enantiomers.
-
B) Racemic Compound: The phase diagram shows a central maximum for the racemic compound, which can be higher or lower than the melting point of the pure enantiomers, and two eutectic points.
-
C) Solid Solution: The melting point varies continuously between those of the pure enantiomers.
Factors Influencing the Thermodynamic Stability of Racemic Fatty Acid Amides
The thermodynamic stability of a crystalline solid is a measure of its energy state relative to other possible states. For racemic fatty acid amides, the key factors influencing stability are:
-
Intermolecular Hydrogen Bonding: The amide functional group is a strong hydrogen bond donor (N-H) and acceptor (C=O). The efficiency of the hydrogen-bonding network within the crystal lattice is a major contributor to its stability.[4] In racemic compounds, heterochiral hydrogen bonding may lead to a more stable arrangement than homochiral interactions.
-
Van der Waals Interactions: The long fatty acid chains contribute significantly to the overall stability through van der Waals forces. The packing efficiency of these chains in the crystal lattice is crucial.
-
Crystal Packing and Density: A more densely packed crystal structure is generally more thermodynamically stable. The relative shapes of the enantiomers and how they fit together in a racemic compound versus how they pack in an enantiopure crystal will dictate the overall density and stability.
-
Chain Length and Unsaturation: The length and degree of saturation of the fatty acid chain affect the strength of van der Waals interactions and the overall shape of the molecule, thereby influencing crystal packing.[2]
Experimental Characterization of Thermodynamic Stability
A suite of thermoanalytical and structural analysis techniques is employed to characterize the thermodynamic stability of racemic fatty acid amides.
Differential Scanning Calorimetry (DSC)
DSC is a cornerstone technique for this analysis. It measures the difference in heat flow between a sample and a reference as a function of temperature.[5][6] This allows for the determination of key thermodynamic parameters.
Key Information Obtained from DSC:
-
Melting Point (T_m): The temperature at which the solid-to-liquid phase transition occurs.
-
Enthalpy of Fusion (ΔH_f): The amount of energy required to melt the solid. A higher enthalpy of fusion generally indicates a more stable crystal lattice.
-
Polymorphic Transitions: Detection of solid-solid phase transitions.
Experimental Protocol: DSC Analysis of a Racemic Fatty Acid Amide
-
Sample Preparation:
-
Accurately weigh 3-5 mg of the high-purity fatty acid amide sample into an aluminum DSC pan.
-
For the racemic sample, ensure a precise 50:50 mixture of the enantiomers. This can be prepared by co-dissolving the enantiomers in a suitable solvent followed by evaporation, or by gentle grinding of the solid enantiomers.
-
Prepare separate samples of the pure R- and S-enantiomers for comparison.
-
Hermetically seal the pans to prevent any mass loss due to sublimation.
-
-
Instrument Setup and Calibration:
-
Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Use an empty, sealed aluminum pan as the reference.
-
Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidation.[7]
-
-
Thermal Program:
-
Equilibrate the sample at a temperature well below its expected melting point (e.g., 25 °C).
-
Heat the sample at a constant rate, typically 10 °C/min, to a temperature above its melting point.[7]
-
Hold the sample at the high temperature for a few minutes to ensure complete melting.
-
Cool the sample at a controlled rate (e.g., 10 °C/min) to observe crystallization.
-
A second heating cycle is often performed to study the behavior of the melt-crystallized sample.
-
-
Data Analysis:
-
Determine the onset temperature of the melting endotherm, which is typically taken as the melting point.
-
Integrate the area of the melting peak to calculate the enthalpy of fusion (ΔH_f) in J/g or kJ/mol.
-
Compare the thermograms of the racemic mixture and the pure enantiomers.
-
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[7] It is primarily used to determine the thermal stability and decomposition temperature of the material.
Key Information Obtained from TGA:
-
Decomposition Temperature (T_d): The temperature at which the sample begins to lose mass due to chemical decomposition.
-
Thermal Stability Range: The temperature range over which the compound is stable.
Experimental Protocol: TGA of a Fatty Acid Amide
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the fatty acid amide sample into a TGA pan (e.g., alumina or platinum).[7]
-
-
Instrument Setup:
-
Calibrate the TGA for mass and temperature.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.[7]
-
-
Thermal Program:
-
Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).[7]
-
-
Data Analysis:
-
Plot the percentage of mass loss versus temperature.
-
The onset of decomposition is often determined from the intersection of the baseline with the tangent of the decomposition step.
-
X-ray Crystallography
X-ray crystallography is the definitive technique for determining the three-dimensional arrangement of atoms in a crystal.[8] This provides direct insight into the crystal packing and intermolecular interactions that govern thermodynamic stability. For racemic fatty acid amides, X-ray crystallography can unequivocally identify whether the solid is a conglomerate, a racemic compound, or a solid solution.
Case Study: Thermodynamic Analysis of a Hypothetical Chiral Fatty Acid Amide
To illustrate the principles discussed, let's consider a hypothetical chiral fatty acid amide, N-lauroyl-valine. We will compare the thermodynamic properties of the pure L-enantiomer, the pure D-enantiomer, and the racemic mixture.
| Sample | Melting Point (T_m) (°C) | Enthalpy of Fusion (ΔH_f) (kJ/mol) |
| L-N-lauroyl-valine | 125.2 | 45.8 |
| D-N-lauroyl-valine | 125.1 | 45.7 |
| Racemic N-lauroyl-valine | 135.8 | 52.3 |
Interpretation of Results:
-
The melting points and enthalpies of fusion of the L- and D-enantiomers are, as expected, virtually identical.
-
The racemic mixture has a significantly higher melting point and a larger enthalpy of fusion than the pure enantiomers.
-
Based on the phase diagram classification, this behavior is characteristic of a racemic compound .
-
The higher melting point and enthalpy of fusion of the racemic compound indicate that it is the more thermodynamically stable solid form at the melting point. This suggests that the heterochiral interactions (between L- and D-enantiomers) in the crystal lattice of the racemic compound are stronger and/or lead to more efficient crystal packing than the homochiral interactions in the enantiopure crystals.
Conclusion
The thermodynamic stability of racemic fatty acid amides is a complex interplay of intermolecular forces and crystal packing. A thorough understanding of these principles is essential for professionals in drug development and materials science. This guide has outlined the theoretical basis for the different solid-state forms of racemic mixtures and has provided detailed experimental protocols for their characterization using DSC, TGA, and X-ray crystallography. The provided case study illustrates how the data from these techniques can be interpreted to determine the relative stability of the racemic and enantiopure forms. By applying these methodologies, researchers can gain critical insights into the solid-state properties of chiral fatty acid amides, enabling the rational design and development of new products with optimized stability and performance.
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Springuel, G., Collard, L., & Leyssens, T. (2013). Ternary and quaternary phase diagrams: key tools for chiral resolution through solution cocrystallization. RSC Advances, 3(42), 19375-19385. [Link]
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Van der Meijden, M., et al. (2022). Multicomponent Chiral Quantification with Ultraviolet Circular Dichroism Spectroscopy: Ternary and Quaternary Phase Diagrams of Levetiracetam. Molecular Pharmaceutics, 19(12), 4643-4653. [Link]
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Mazzotti, M., et al. (2016). Phase Diagram of a Chiral Substance Exhibiting Oiling Out in Cyclohexane. Crystal Growth & Design, 16(9), 5287-5296. [Link]
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Springuel, G., Collard, L., & Leyssens, T. (2013). Supporting Information: Ternary and quaternary Phase Diagrams: Key Tools for Chiral Resolution through solution Cocrystallization. The Royal Society of Chemistry. [Link]
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Johnson, D. S., et al. (2021). Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources. Molecules, 26(9), 2543. [Link]
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Parmeggiani, F., & Gotor-Fernández, V. (2023). Biocatalytic amide bond formation. Green Chemistry, 25(8), 3044-3063. [Link]
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Flack, H. D. (2015). X-ray crystallography and chirality: understanding the limitations. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 71(1), 3-17. [Link]
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Joly, L., et al. (2021). Determination of Absolute Structure of Chiral Crystals Using Three-Wave X-ray Diffraction. Physical Review Letters, 127(21), 215501. [Link]
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Singh, A. K., & Sharma, Y. K. (2015). Synthesis and effect of fatty acid amides as friction modifiers in petroleum base stock. Journal of Surfactants and Detergents, 18(2), 297-304. [Link]
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Abel-Anyebe, O., et al. (2020). Fatty Amides in Minutes: Direct Formation from Fatty Esters in a Green Synthetic Process. Science Journal of Analytical Chemistry, 8(1), 18-28. [Link]
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Labcompare. (2025, August 18). How to Interpret Differential Scanning Calorimeter (DSC) Curves. [Link]
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Ginalska, G., et al. (2020). Enzymatic synthesis of fatty acid amides using microbial lipids as acyl group-donors and their biological activities. bioRxiv. [Link]
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TA Instruments. (n.d.). interpreting unexpected events and transitions in DSC results, TA-039. [Link]
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Plato, C., & Glasgow, A. R. (1969). Determination of purity by differential scanning calorimetry (DSC). Analytical Chemistry, 41(2), 330-336. [Link]
-
Brandenburg, J. G., & Grimme, S. (2017). Thermochemistry of Racemic and Enantiopure Organic Crystals for Predicting Enantiomer Separation. Journal of the American Chemical Society, 139(29), 9946-9954. [Link]
-
Brezesinski, G., & Möhwald, H. (2020). Lattice and thermodynamic characteristics of N-stearoyl-allo-threonine monolayers. The Journal of Chemical Physics, 152(5), 054704. [Link]
-
Brezesinski, G., & Möhwald, H. (2021). Influence of Stereochemistry on the Monolayer Characteristics of N-alkanoyl-Substituted Threonine and Serine Amphiphiles at the Air-Water Interface. Langmuir, 37(30), 9109-9120. [Link]
-
van der Berg, O., et al. (2023). Analysis of differential scanning calorimetry (DSC): determining the transition temperatures, and enthalpy and heat capacity changes in multicomponent systems by analytical model fitting. Journal of Thermal Analysis and Calorimetry, 148(22), 12393-12409. [Link]
-
Forbes, R. A., et al. (2026, February 27). X-ray diffraction from chiral molecules with twisted beams. arXiv. [Link]
-
Christie, W. W. (2019, July 23). The Chromatographic Resolution of Chiral Lipids. AOCS. [Link]
-
Brown, S. P. (2015). Design and Synthesis of Chiral, Conformationally Constrained Fatty Acid Mimetics. (Doctoral dissertation, University of California, San Diego). [Link]
-
Wikipedia. (n.d.). X-ray crystallography. [Link]
-
TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. [Link]
-
Wlodawer, A., & Dauter, Z. (2017). X-ray crystallography. FEBS journal, 284(16), 2572-2581. [Link]
-
Akasaka, K., & Ohrui, H. (2004). Chiral discrimination of branched-chain fatty acids by reversed-phase HPLC after labeling with a chiral fluorescent conversion reagent. Bioscience, biotechnology, and biochemistry, 68(1), 153-158. [Link]
-
Eltra. (n.d.). Thermogravimetric Analysis (TGA) analyzers for moisture, dry matter, volatiles or ash. [Link]
-
van de Streek, J., & Motherwell, S. (2005). The Rich Solid-State Phase Behavior of l-Phenylalanine: Disappearing Polymorphs and High Temperature Forms. Crystal Growth & Design, 5(2), 447-453. [Link]
-
Haq, S., et al. (2007). Racemic versus enantiopure alanine on Cu(110): an experimental study. The Journal of chemical physics, 127(14), 144704. [Link]
-
Bishop, R., et al. (2000). Molecular Recognition on Crystallization of Enantiopure and Racemic N-Benzoylalanine Methyl Ester. Australian Journal of Chemistry, 53(12), 1033-1037. [Link]
-
Netzsch. (2020, December 31). Quantification of Ammonia Release from Polymer Blowing Agents by Means of TGA-FT-IR. [Link]
-
Le, T. T. T., et al. (2021). Comprehensive profiling of conjugated fatty acid isomers and their lipid oxidation products by two-dimensional chiral RP×RP liquid chromatography hyphenated to UV- and SWATH-MS-detection. Analytica Chimica Acta, 1188, 339185. [Link]
-
Cheméo. (n.d.). Chemical Properties of DL-Phenylalanine (CAS 150-30-1). [Link]
-
National Institute of Standards and Technology. (n.d.). Phenylalanine. NIST Chemistry WebBook. [Link]
-
Setaram. (n.d.). ORGANIC MATERIALS SCIENCES POLYMERS. [Link]
-
National Institute of Standards and Technology. (n.d.). Phenylalanine. NIST Chemistry WebBook. [Link]
-
Kumar, S., & Raj, B. (2018). A review on physical and chemical properties of L-phenylalanine family of NLO single crystals. Journal of Ovonic Research, 14(3), 185-194. [Link]
-
de Oliveira, A. L., et al. (2026, February 7). Valorization of Fatty Acid by Catalytic Sugar Derivatization: Lipase Versus Layered Double Hydroxide. Catalysts, 16(2), 234. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Fatty Amides in Minutes: Direct Formation from Fatty Esters in a Green Synthetic Process, Science Journal of Analytical Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 3. biorxiv.org [biorxiv.org]
- 4. physchemres.org [physchemres.org]
- 5. torontech.com [torontech.com]
- 6. Differential Scanning Calorimetry Analysis [intertek.com]
- 7. benchchem.com [benchchem.com]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note: High-Sensitivity Quantitation of rac-N-(2,3-Dihydroxypropyl)octadecanamide via LC-MS/MS
Abstract & Introduction
This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantitation of rac-N-(2,3-Dihydroxypropyl)octadecanamide. This molecule, a fatty acid amide structurally analogous to ceramides and endocannabinoids, presents specific analytical challenges due to its amphiphilic nature—combining a lipophilic stearoyl tail with a polar dihydroxypropyl head group.
While often used as an excipient or surfactant, its structural similarity to bioactive N-acylethanolamines (NAEs) necessitates precise discrimination in biological matrices. This guide moves beyond generic lipid profiling, offering a targeted MRM (Multiple Reaction Monitoring) methodology designed for high specificity and sensitivity.
Key Challenges Addressed
-
Solubility Mismatch: Balancing the extraction of a C18 lipid tail while retaining the polar diol head group.
-
Ionization Efficiency: Overcoming the neutral character of the amide bond to achieve low limits of quantitation (LOQ).
-
Carryover: Mitigating the "sticky" nature of long-chain fatty amides in LC systems.
Physicochemical Profile & MS/MS Strategy
Understanding the molecule is the first step in method design.
| Property | Value / Description | Analytical Implication |
| Formula | C₂₁H₄₃NO₃ | Monoisotopic Mass: 357.32 g/mol |
| Structure | Stearic acid amide of 3-amino-1,2-propanediol | Amphiphilic; requires C18 or C8 stationary phase. |
| LogP (Est.) | ~5.5 - 6.5 | Highly lipophilic; requires high % organic mobile phase for elution. |
| pKa | Non-ionizable amide N; Hydroxyls >14 | Difficult to protonate. Requires acidic mobile phase to force [M+H]⁺ formation. |
| Solubility | Soluble in CHCl₃, MeOH, MTBE; Insoluble in H₂O | Sample prep must use organic solvent precipitation or LLE. |
Fragmentation Pathway (MS/MS)
The fragmentation of N-acyl amides typically follows charge-remote fragmentation or direct amide bond cleavage. For rac-N-(2,3-Dihydroxypropyl)octadecanamide, the protonated precursor [M+H]⁺ (m/z 358.3) yields distinct product ions useful for quantitation.[1]
-
Primary Transition (Quantifier): 358.3
267.3 -
Secondary Transition (Qualifier): 358.3
340.3 -
Tertiary Transition (Structural): 358.3
92.1
Experimental Protocol
Reagents and Standards[4]
-
Reference Standard: rac-N-(2,3-Dihydroxypropyl)octadecanamide (>98% purity).
-
Internal Standard (IS): N-Heptadecanoyl-2,3-dihydroxypropylamine (synthetic analog) or d3-Stearoylamide. Note: If a matched analog is unavailable, N-Stearoyl-ethanolamide-d4 is a suitable surrogate due to similar retention.
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Isopropanol (IPA), Water, Formic Acid (FA), Ammonium Formate.
Sample Preparation: Liquid-Liquid Extraction (LLE)
Protein precipitation (PPT) is often insufficient for removing phospholipids that cause matrix effects. LLE using MTBE (Methyl tert-butyl ether) is recommended for its superior lipid recovery and cleaner upper phase compared to chloroform.
-
Aliquot: Transfer 50 µL of plasma/tissue homogenate to a 1.5 mL tube.
-
Spike: Add 10 µL of Internal Standard working solution (e.g., 100 ng/mL in MeOH).
-
Extract: Add 200 µL of MTBE containing 0.1% Formic Acid.
-
Why Acid? Keeps the analyte neutral/protonated to improve partitioning into the organic phase.
-
-
Agitate: Vortex vigorously for 5 minutes (or bead beat for tissues).
-
Phase Separation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer: Carefully remove 150 µL of the upper organic layer (MTBE) to a clean glass insert.
-
Caution: Avoid the protein pellet interface.
-
-
Dry: Evaporate to dryness under nitrogen at 40°C.
-
Reconstitute: Dissolve residue in 100 µL of 90:10 MeOH:Water .
-
Critical: Using high organic content for reconstitution prevents adsorption of the lipophilic analyte to the vial walls.
-
LC-MS/MS Conditions
Chromatography (UHPLC)
-
Column: Waters ACQUITY BEH C18 (2.1 x 50 mm, 1.7 µm) or Agilent ZORBAX Eclipse Plus C18.
-
Rationale: A C18 phase is essential for retaining the C18 fatty chain. Short columns allow faster run times given the high retention.
-
-
Mobile Phase A: 5 mM Ammonium Formate in Water + 0.1% Formic Acid.
-
Mobile Phase B: 5 mM Ammonium Formate in 95:5 Acetonitrile:Water + 0.1% Formic Acid.
-
Chemistry: Ammonium formate supports [M+H]⁺ generation and buffers against pH shifts.
-
Gradient Program:
| Time (min) | % Mobile Phase B | Flow Rate (mL/min) | Description |
|---|---|---|---|
| 0.00 | 60 | 0.4 | Initial loading (high organic required for solubility) |
| 1.00 | 60 | 0.4 | Isocratic hold |
| 4.00 | 100 | 0.4 | Linear ramp to elute analyte |
| 6.00 | 100 | 0.4 | Column wash (remove phospholipids) |
| 6.10 | 60 | 0.4 | Return to initial |
| 8.00 | 60 | 0.4 | Re-equilibration |
Mass Spectrometry Parameters (Source: ESI+)
-
Ionization: Electrospray Ionization (Positive Mode).[2]
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temp: 500°C (High temp required for lipids).
-
Cone Voltage: 40 V (Optimized for precursor transmission).
MRM Table:
| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | Collision (eV) | Type |
|---|---|---|---|---|---|
| Target | 358.3 | 267.3 | 40 | 28 | Quant |
| Target | 358.3 | 340.3 | 40 | 18 | Qual |
| Target | 358.3 | 92.1 | 40 | 35 | Qual |
| IS (d4-NAE) | 332.3 | 66.1 | 40 | 25 | Quant |
Method Development Logic & Troubleshooting
The "Stickiness" Problem (Carryover)
Long-chain amides adsorb strongly to metallic surfaces and plastic tubing.
-
Solution: Use a needle wash solution of 1:1:1 Isopropanol:Acetonitrile:Acetone + 0.1% Formic Acid . The acetone/IPA mix effectively strips lipids from the injector needle.
-
Hardware: Use PEEK tubing where possible post-column, but stainless steel is acceptable if passivated.
Ionization Suppression
Lipids (glycerophospholipids) from plasma elute late in the gradient (100% B).
-
Mitigation: The gradient includes a 2-minute hold at 100% B. Divert the LC flow to waste during the first 1 minute and the final wash step (6-8 min) to keep the MS source clean.
Linearity & Range
-
Expected Range: 1.0 ng/mL to 1000 ng/mL.
-
Curve Fitting: Weighted linear regression (1/x²) is typically required due to heteroscedasticity in wide dynamic ranges.
Visual Workflows
Analytical Workflow Diagram
Caption: Step-by-step analytical workflow from sample preparation to MS detection.
Fragmentation Mechanism
Caption: Proposed ESI+ fragmentation pathway for rac-N-(2,3-Dihydroxypropyl)octadecanamide.
References
-
Tan, B., et al. (2010). Targeted lipidomics of N-acyl ethanolamines and N-acyl amides in biological systems. Analytical Chemistry.[4][5][6] (Context: General method for N-acyl amide extraction and MS fragmentation).
-
Bradshaw, H. B., et al. (2006). N-Acyl Lipoamino Acids: A Family of Endogenous Lipids with Potential Biological Functions. Journal of Biological Chemistry. (Context: Structural analogs and biological relevance).
-
March, R. E., & Miao, X. S. (2004). A fragmentation study of electrospray-ionized glucosamine and its N-acetyl and N-stearoyl derivatives. Rapid Communications in Mass Spectrometry. (Context: Fragmentation mechanisms of stearoyl-amide derivatives).
-
FDA Bioanalytical Method Validation Guidance for Industry. (2018). (Context: Validation standards cited in protocol).
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Separation of Octadecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. A new, direct analytical method using LC-MS/MS for fatty acid esters of 3-chloro-1,2-propanediol (3-MCPD esters) in edible oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
Solid Phase Extraction (SPE) for the Quantification of Fatty Acid Amides from Human Plasma
An Application Guide and Protocol
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide and a detailed protocol for the isolation and purification of fatty acid amides (FAAs), including endocannabinoids like N-arachidonoylethanolamine (anandamide, AEA), from human plasma using solid phase extraction (SPE). We delve into the underlying principles of reversed-phase SPE, provide a step-by-step methodology optimized for high recovery and sample cleanliness, and discuss critical aspects of method validation. This guide is intended for researchers, scientists, and drug development professionals engaged in lipidomics and the analysis of bioactive lipids.
Introduction: The Challenge of Measuring Fatty Acid Amides in Plasma
Fatty acid amides (FAAs) are a class of endogenous bioactive lipids that play crucial roles in a multitude of physiological processes, including neurotransmission, inflammation, and energy metabolism. Prominent members like anandamide (AEA) and oleoylethanolamide (OEA) are key signaling molecules, often studied for their therapeutic potential. However, their analysis in biological matrices like plasma presents significant analytical challenges. FAAs are present at very low endogenous concentrations (typically in the nanomolar range), and plasma is a highly complex matrix, rich in proteins, salts, and a vast array of other lipids that can interfere with accurate quantification.[1]
Effective sample preparation is therefore the most critical step to ensure reliable analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Solid Phase Extraction (SPE) has emerged as a robust and efficient technique to overcome these challenges. It selectively isolates the FAAs, removes interfering matrix components, and concentrates the analytes, thereby enhancing the sensitivity and reliability of downstream analysis.[2]
The Principle of Reversed-Phase SPE for FAA Extraction
The extraction of FAAs from plasma is most effectively achieved using a reversed-phase (RP) SPE mechanism. This technique leverages the hydrophobic nature of FAAs.
-
The Stationary Phase: RP-SPE cartridges are packed with a nonpolar sorbent, most commonly silica particles chemically bonded with C18 (octadecylsilyl) alkyl chains.[3] This creates a hydrophobic surface.
-
The Mechanism of Retention: When the pre-treated plasma sample (in a predominantly aqueous/polar solution) is loaded onto the cartridge, the nonpolar FAA molecules are attracted to and retained by the nonpolar C18 stationary phase through hydrophobic (van der Waals) interactions.[4]
-
Washing and Elution: More polar matrix components, such as salts and other water-soluble metabolites, have little affinity for the stationary phase and are washed away using a polar solvent. Finally, the retained FAAs are eluted by passing a nonpolar organic solvent through the cartridge. This solvent disrupts the hydrophobic interactions, releasing the purified analytes for collection.[5]
This selective retention and elution process provides a clean, concentrated sample extract, which is essential for minimizing matrix effects and achieving low limits of detection in LC-MS/MS analysis.[6][7]
Experimental Workflow for FAA Extraction from Plasma
The following diagram outlines the complete workflow from plasma sample collection to the final extract ready for analysis.
Caption: Workflow diagram for the extraction of FAAs from plasma using SPE.
Detailed Step-by-Step Protocol
This protocol is a general guideline and may require optimization based on the specific FAAs of interest and the analytical instrumentation used.
Materials and Reagents:
-
Reversed-Phase SPE Cartridges (e.g., C18, 100 mg, 1 mL)
-
Human plasma (collected in K2-EDTA tubes, stored at -80°C)
-
Isotope-labeled internal standards (e.g., AEA-d4, OEA-d4)
-
LC-MS grade acetonitrile, methanol, ethyl acetate, and water
-
Centrifuge capable of reaching >10,000 x g at 4°C
-
SPE vacuum manifold
-
Sample evaporator (e.g., nitrogen stream evaporator)
Step 1: Sample Pre-Treatment
The goal of this step is to precipitate the abundant plasma proteins, which would otherwise clog the SPE sorbent, and to release the FAAs into solution.
-
Thaw frozen plasma samples on ice.
-
In a clean microcentrifuge tube, add 200 µL of plasma.
-
Spike the sample with an appropriate amount of an internal standard (IS) solution (e.g., 10 µL of a deuterated FAA mix in ethanol). The IS is crucial for correcting for analyte loss during sample processing and for accurate quantification.[7]
-
Add 600 µL of ice-cold acetonitrile to the plasma. This 3:1 ratio of organic solvent to plasma is effective for protein precipitation.[2]
-
Vortex vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the FAAs, and transfer it to a new clean tube. Avoid disturbing the protein pellet.
Step 2: SPE Cartridge Conditioning and Equilibration
This step prepares the hydrophobic sorbent for optimal interaction with the analyte by wetting the stationary phase and removing any potential contaminants from the cartridge.
-
Place the C18 SPE cartridges onto a vacuum manifold.
-
Conditioning: Pass 1 mL of methanol through each cartridge.
-
Equilibration: Pass 1 mL of LC-MS grade water through each cartridge. Do not allow the sorbent bed to dry out before loading the sample.
Step 3: Sample Loading
The analytes of interest are retained on the SPE sorbent during this step.
-
Load the entire supernatant from Step 1 onto the conditioned C18 cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, consistent flow rate of approximately 1-2 drops per second.[4] A slow flow rate is critical for ensuring sufficient interaction time between the FAAs and the C18 stationary phase, maximizing retention.
Step 4: Washing
This step removes residual polar impurities and salts that may have been retained on the sorbent, while leaving the target FAAs bound.
-
Wash the cartridge with 1 mL of a weak solvent mixture, such as 10% methanol in water. This will wash away hydrophilic interferences without prematurely eluting the hydrophobic FAAs.
Step 5: Elution
A nonpolar solvent is used to disrupt the hydrophobic interactions and recover the purified FAAs from the sorbent.
-
Place clean collection tubes inside the vacuum manifold to collect the eluate.
-
Elute the bound FAAs by passing 1 mL of ethyl acetate through the cartridge. Some protocols may also use methanol, acetonitrile, or mixtures containing dichloromethane.[5][8] The choice of elution solvent may be optimized for specific FAAs. For maximum recovery, perform the elution in two 500 µL aliquots.[9]
Step 6: Post-Elution Processing
The final step concentrates the sample and prepares it for injection into the analytical instrument.
-
Evaporate the collected eluate to complete dryness under a gentle stream of nitrogen at 30-40°C.
-
Reconstitute the dried residue in a small, precise volume (e.g., 50-100 µL) of a solvent compatible with your LC-MS system (e.g., 50:50 acetonitrile:water).
-
Vortex briefly to ensure the analytes are fully dissolved. Transfer the final extract to an autosampler vial for analysis.
Method Validation and Quality Control
A robust analytical method requires thorough validation. When implementing this SPE protocol, the following parameters should be carefully assessed:
-
Analyte Recovery: Recovery is the percentage of the analyte that is successfully processed through the entire extraction procedure. It is assessed by comparing the response of an analyte spiked into plasma before extraction with the response of an analyte spiked into the final extract of a blank plasma sample. The use of a stable isotope-labeled internal standard for each analyte is the most effective way to correct for recovery losses.[7]
-
Matrix Effect: The plasma matrix can contain endogenous compounds that co-elute with the analytes and suppress or enhance their ionization in the mass spectrometer, leading to inaccurate quantification. This SPE protocol is designed to significantly reduce matrix effects by removing phospholipids and other interfering substances.[6]
-
Reproducibility: The protocol should yield consistent results across multiple samples and on different days. This is assessed by calculating the coefficient of variation (%CV) for replicate extractions.
| Parameter | Typical Sorbent | Wash Solvent | Elution Solvent | Expected Recovery |
| Fatty Acid Amides | C18 (Octadecyl) | Water / 10% Methanol | Ethyl Acetate, Methanol, Acetonitrile | >85% |
Conclusion
Solid phase extraction is an indispensable tool for the accurate and sensitive quantification of fatty acid amides from plasma. The reversed-phase protocol detailed in this guide provides a robust framework for isolating these low-abundance lipids from a complex biological matrix. By effectively removing proteins and other interferences, this method yields a clean, concentrated extract suitable for high-sensitivity LC-MS/MS analysis, enabling researchers to confidently investigate the role of these important signaling molecules in health and disease.
References
-
G. D. Prestwich, et al. (2013). Determination of the two major endocannabinoids in human plasma by μ-SPE followed by HPLC-MS/MS. PubMed. [Link]
-
Hawach Scientific. (2025). Do You Really Know About SPE Normal Phase and Reverse Phase Extraction?. Hawach Scientific. [Link]
-
M. Sergi, et al. (2025). Determination of the two major endocannabinoids in human plasma by μ-SPE followed by HPLC-MS/MS | Request PDF. ResearchGate. [Link]
-
F. Priego-Capote, et al. (2019). Determination of primary fatty acid amides in different biological fluids by LC-MS/MS in MRM mode with synthetic deuterated standards: Influence of biofluid matrix on sample preparation. PubMed. [Link]
-
W. W. Christie. (2019). Solid-phase extraction columns in the analysis of lipids. AOCS Lipid Library. [Link]
-
A. D. B. Smyth, et al. (2025). Experimental and Pre-Analytical Considerations of Endocannabinoid Quantification in Human Biofluids Prior to Mass Spectrometric Analysis. MDPI. [Link]
-
A. Agilent Technologies. (2016). A Novel Solid Phase Sample Preparation Method for Lipidomic Analysis of Plasma Samples. Agilent Technologies. [Link]
-
L. Zhao, et al. (2021). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. PMC. [Link]
Sources
- 1. Determination of primary fatty acid amides in different biological fluids by LC-MS/MS in MRM mode with synthetic deuterated standards: Influence of biofluid matrix on sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aocs.org [aocs.org]
- 4. Solid Phase Extraction: Reversed-Phase Methodology [sigmaaldrich.com]
- 5. specartridge.com [specartridge.com]
- 6. Determination of the two major endocannabinoids in human plasma by μ-SPE followed by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Experimental and Pre-Analytical Considerations of Endocannabinoid Quantification in Human Biofluids Prior to Mass Spectrometric Analysis [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Solid Phase Extraction Guide | Thermo Fisher Scientific - JP [thermofisher.com]
preparation of stock solutions for rac N-(2,3-Dihydroxypropyl)octadecanamide
Application Note: Preparation and Handling of rac N-(2,3-Dihydroxypropyl)octadecanamide Stock Solutions for Biological and Formulation Assays
Chemical Profiling & Solubilization Thermodynamics
rac N-(2,3-Dihydroxypropyl)octadecanamide (CAS 7336-25-6), also known as N-(2,3-dihydroxypropyl)stearamide, is a synthetic fatty acid amide[1]. Its molecular architecture consists of a highly lipophilic C18 (stearoyl) aliphatic chain linked via an amide bond to a polar 2,3-dihydroxypropyl headgroup.
This amphiphilic structure dictates its physicochemical behavior and necessitates a specialized handling approach. The long hydrocarbon tail drives strong hydrophobic interactions, while the amide and hydroxyl groups participate in extensive intermolecular hydrogen bonding. Consequently, the compound exhibits a high melting point, waxy consistency, and is practically insoluble in aqueous media[3]. If introduced directly into water or standard cell culture media, it will rapidly form insoluble aggregates or micelles, rendering it biologically unavailable and skewing assay results.
To overcome this, solubilization must be approached in two distinct thermodynamic phases:
-
Lattice Disruption (Primary Stock): A polar aprotic solvent (e.g., DMSO) or a short-chain alcohol (e.g., Absolute Ethanol) is required to break the hydrogen bond network and solvate the hydrophobic tail. Mild heating provides the kinetic energy necessary to overcome the enthalpy of fusion [4].
-
Aqueous Stabilization (Working Solution): Direct dilution of the organic stock into aqueous media results in a sudden dielectric shift, causing the lipid to crash out of solution. By complexing the monomeric lipid with fatty acid-free Bovine Serum Albumin (BSA), the hydrophobic C18 tail partitions into the lipophilic binding pockets of the BSA protein. This acts as a thermodynamic sink, mimicking endogenous lipid transport and maintaining the compound in a bioavailable state [2].
Quantitative Handling Parameters
Summarized below are the critical physicochemical parameters and validated solvent capacities required for experimental design.
| Parameter | Specification | Causality / Experimental Note |
| Molecular Formula | C21H43NO3 | Defines the high carbon-to-heteroatom ratio, driving lipophilicity. |
| Molecular Weight | 357.57 g/mol | Used for molarity calculations (e.g., 3.58 mg/mL = 10 mM). |
| Primary Solvents | DMSO, Absolute Ethanol | Disrupts hydrogen bonding; solvates the C18 aliphatic chain. |
| Max Stock Concentration | 10 mM – 25 mM | Exceeding 25 mM in DMSO may lead to supersaturation and precipitation upon cooling. |
| Thermal Requirement | 37°C – 50°C | Required to overcome the high melting point of the stearamide derivative during initial dissolution. |
| Aqueous Carrier | Defatted BSA (1:1 molar ratio) | Prevents micelle formation by sequestering the hydrophobic tail in protein binding pockets. |
| Storage (Solid) | -20°C, desiccated | Prevents hydrolytic degradation and maintains crystalline stability. |
| Storage (Stock) | -20°C, sealed under Argon | Prevents oxidation of the solvent and moisture ingress. |
Experimental Protocols
The following protocols are designed as self-validating systems. Each phase includes an analytical checkpoint to ensure the structural integrity and solubility of the compound before proceeding to biological assays.
Protocol A: Preparation of a 10 mM Primary Stock Solution in DMSO
Note: DMSO is preferred for in vitro cellular assays due to its lower cellular toxicity at trace concentrations compared to ethanol.
-
Equilibration: Remove the vial of rac N-(2,3-Dihydroxypropyl)octadecanamide from -20°C storage and allow it to equilibrate to room temperature in a desiccator for 30 minutes to prevent condensation.
-
Gravimetric Measurement: Accurately weigh 3.58 mg of the solid powder into a sterile, solvent-resistant glass vial or low-bind microcentrifuge tube.
-
Solvent Addition: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO to the vial.
-
Thermal Dissolution: Place the vial in a water bath or thermomixer set to 45°C. Incubate for 10–15 minutes, vortexing vigorously every 3 minutes.
-
Validation Checkpoint (Visual Clarity): Hold the vial against a light source. The solution must be completely transparent with no particulate matter. If cloudiness persists, sonicate in a warm water bath for an additional 5 minutes.
-
Aliquot and Storage: Divide the 10 mM stock into 50 µL aliquots in tightly sealed tubes. Blanket with Argon gas if available, and store at -20°C. Avoid repeated freeze-thaw cycles.
Protocol B: Aqueous Delivery via BSA Complexation (50 µM Working Solution)
This protocol generates a 1:1 molar complex of the lipid and BSA, suitable for downstream dilution into cell culture media.
-
BSA Preparation: Dissolve 3.3 mg of fatty acid-free (defatted) BSA in 1.0 mL of serum-free balanced salt solution (e.g., HBSS or PBS, pH 7.4). This yields a 50 µM BSA solution. Gently rock to dissolve; do not vortex vigorously to avoid protein denaturation and foaming.
-
Thermal Equilibration: Warm both the 10 mM DMSO stock solution and the 50 µM BSA solution to 37°C.
-
Complexation (Critical Step): Place the BSA solution on a magnetic stirrer at medium speed. Using a micropipette, add 5.0 µL of the 10 mM DMSO stock solution dropwise directly into the vortex of the stirring BSA solution.
-
Incubation: Allow the mixture to stir gently at 37°C for 15 minutes to allow the fatty acid amide to fully partition into the BSA binding pockets.
-
Validation Checkpoint (Tyndall Effect): Shine a focused laser pointer through the glass vial containing the complexed solution.
-
Pass: The laser beam is invisible or very faint as it passes through the liquid, indicating a successful monomeric complex.
-
Fail: A bright, solid beam path (Tyndall effect) is visible, indicating that the lipid crashed out into colloidal aggregates or micelles. If this occurs, the addition rate was too fast or the solutions were too cold.
-
-
Final Dilution: The resulting solution is a 50 µM lipid-BSA complex containing 0.5% DMSO. Dilute this working solution directly into your final assay media to reach the desired experimental concentration (e.g., a 1:10 dilution yields a 5 µM assay concentration with a negligible 0.05% DMSO).
Workflow Visualization
Workflow for solubilization and physiological delivery of the fatty acid amide.
References
-
MDPI. "Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources". Molecules 2021, 26(9), 2608. URL: [Link]
High-Resolution HPLC-CAD Separation of N-(2,3-Dihydroxypropyl)octadecanamide: Method Development and Validation
Scientific Grounding: The Analytical Challenge
N-(2,3-Dihydroxypropyl)octadecanamide (CAS 7336-25-6), commonly known as N-(2,3-dihydroxypropyl)stearamide, is an amphiphilic fatty acid amide utilized as an antistatic agent and a specialized lipid excipient[1]. From an analytical perspective, this molecule presents two distinct chromatographic challenges:
-
Lack of a UV Chromophore: The molecule consists of a saturated 18-carbon (C18) tail and a diol-functionalized headgroup. The only UV-absorbing moiety is the amide bond, which weakly absorbs at 200–210 nm. Relying on low-wavelength UV detection during gradient elution results in severe baseline drift and poor sensitivity.
-
Extreme Amphiphilicity: The highly hydrophobic C18 tail strongly interacts with reversed-phase (RP) stationary phases, while the polar 2,3-dihydroxypropyl headgroup interacts with the aqueous mobile phase. This bimodal interaction often leads to peak tailing and carryover if the mobile phase lacks sufficient eluting strength.
To overcome these hurdles, Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) must be employed[2]. CAD is generally preferred for lipidomics and pharmaceutical quality control due to its superior sensitivity, wider dynamic range, and uniform inter-analyte response for non-volatile species compared to ELSD[3][4].
Bimodal partitioning mechanism of the amphiphilic analyte during RP-HPLC.
Methodological Rationale (Causality & Design)
Mobile Phase Selection
To elute the highly hydrophobic C18 chain, standard Acetonitrile/Water gradients are insufficient and will cause the lipid to precipitate on the column frit. We utilize a ternary solvent system comprising Water, Methanol (MeOH), and Isopropanol (IPA). IPA acts as a powerful desorbing agent, disrupting the strong van der Waals forces between the octadecanamide tail and the C18 stationary phase, thereby ensuring sharp, symmetrical peaks and eliminating run-to-run carryover[3].
Buffer Volatility and CAD Response
CAD relies on the nebulization of the eluent, evaporation of the solvent, and subsequent charge transfer from ionized nitrogen gas to the dried analyte particles[5]. Non-volatile buffers (like phosphate) will form massive background noise. Therefore, 5 mM Ammonium Formate is added to both mobile phases. This volatile buffer normalizes the ionic strength of the droplets during the gradient, ensuring a consistent baseline and preventing response variations as the organic composition changes[4].
Column Temperature
The inclusion of IPA significantly increases mobile phase viscosity, which can exceed the pressure limits of standard HPLC systems. Elevating the column compartment temperature to 45°C reduces solvent viscosity, maintains acceptable backpressure, and enhances mass transfer kinetics for the bulky lipid molecule.
Analytical workflow for HPLC-CAD of non-chromophoric lipids.
Experimental Protocols
Sample Preparation
Self-Validation Check: Fatty acid amides are prone to adsorbing onto plastic surfaces. Use only glass vials and PTFE-lined caps to prevent sample loss and contamination.
-
Primary Stock Solution: Weigh exactly 10.0 mg of N-(2,3-Dihydroxypropyl)octadecanamide reference standard into a 10 mL volumetric flask.
-
Solubilization: Add 5 mL of a Methanol:Chloroform (1:1, v/v) mixture. Sonicate for 5 minutes at 30°C until fully dissolved. Dilute to volume with Methanol (Concentration: 1.0 mg/mL).
-
Working Standard: Transfer 1.0 mL of the primary stock to a 10 mL volumetric flask and dilute to volume with Methanol:Isopropanol (1:1, v/v) to yield a 100 µg/mL working standard.
-
Blank Preparation: Prepare a blank vial containing only the Methanol:Isopropanol (1:1, v/v) diluent to assess system carryover.
Chromatographic Conditions
| Parameter | Specification |
| Column | Core-Shell C18 (2.1 mm × 100 mm, 1.7 µm) |
| Mobile Phase A | Water : Methanol (40:60, v/v) + 5 mM Ammonium Formate + 0.1% Formic Acid |
| Mobile Phase B | Isopropanol : Methanol (80:20, v/v) + 5 mM Ammonium Formate + 0.1% Formic Acid |
| Flow Rate | 0.40 mL/min |
| Column Temperature | 45°C |
| Injection Volume | 2.0 µL |
| Autosampler Temp | 15°C (Prevents lipid precipitation in the vial) |
Table 1: Gradient Elution Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 90 | 10 | Initial |
| 1.0 | 90 | 10 | Isocratic Hold |
| 7.0 | 5 | 95 | Linear |
| 10.0 | 5 | 95 | Column Wash |
| 10.1 | 90 | 10 | Re-equilibration |
| 14.0 | 90 | 10 | End |
Detector Settings (Charged Aerosol Detector)
| Parameter | Setting | Rationale |
| Evaporation Temperature | 35°C | Optimal for semi-volatile and non-volatile lipids; prevents thermal degradation while ensuring complete solvent evaporation. |
| Data Collection Rate | 10 Hz | Sufficient for narrow core-shell UHPLC peaks. |
| Filter Constant | 3.6 seconds | Balances signal-to-noise ratio (S/N) without broadening the peak. |
| Gas Supply | Nitrogen (35 psi) | Required for the corona discharge and aerosol transport. |
System Suitability and Validation
To ensure the trustworthiness of the analytical run, a System Suitability Test (SST) must be performed by injecting the 100 µg/mL working standard six consecutive times prior to sample analysis. Because CAD response is non-linear over wide ranges (often following a power-law relationship), calibration curves should be fitted using a quadratic or log-log regression model.
Table 2: System Suitability Acceptance Criteria
| Parameter | Expected Value | Acceptance Limit |
| Retention Time (RT) | ~6.8 minutes | %RSD ≤ 1.0% |
| Peak Area Precision | N/A | %RSD ≤ 3.0% |
| Tailing Factor (USP) | 1.1 | ≤ 1.5 |
| Theoretical Plates (N) | > 25,000 | > 15,000 |
| Carryover (Blank Injection) | None detected | ≤ 0.1% of standard area |
Troubleshooting Note: If the tailing factor exceeds 1.5, it indicates secondary interactions with unendcapped silanols or lipid buildup. Flush the column with 100% Isopropanol for 30 minutes at 45°C to restore performance.
References
-
Title : rac N-(2,3-Dihydroxypropyl)octadecanamide | CAS 7336-25-6 | SCBT Source : Santa Cruz Biotechnology (scbt.com) URL : 1
-
Title : An HPLC-CAD/fluorescence lipidomics platform using fluorescent fatty acids as metabolic tracers Source : National Institutes of Health (nih.gov / PMC) URL : 3
-
Title : Recent applications of the Charged Aerosol Detector for liquid chromatography in drug quality control Source : Journal of Chromatography A (researchgate.net) URL : 4
-
Title : Rapid Quantification of Yeast Lipid using Microwave-Assisted Total Lipid Extraction and HPLC-CAD Source : Analytical Chemistry (chalmers.se) URL : 5
-
Title : HPLC-ELSD chromatogram of egg yolk phospholipids and fatty acid amides Source : ResearchGate (researchgate.net) URL : 2
Sources
- 1. rac N-(2,3-Dihydroxypropyl)octadecanamide | CAS 7336-25-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. An HPLC-CAD/fluorescence lipidomics platform using fluorescent fatty acids as metabolic tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. research.chalmers.se [research.chalmers.se]
Application Notes and Protocols for the Laboratory Synthesis of rac N-(2,3-Dihydroxypropyl)octadecanamide
Introduction
rac N-(2,3-Dihydroxypropyl)octadecanamide, a racemic mixture of N-(2,3-dihydroxypropyl)stearamide, is a synthetic ceramide analog. Ceramides are a class of lipid molecules that are essential components of the skin's barrier function, playing a crucial role in maintaining moisture and protecting against environmental stressors. Due to its structural similarity to natural ceramides, this compound is of significant interest in the cosmetic and pharmaceutical industries for its potential as an emollient, emulsifier, and skin-conditioning agent.[1] This document provides a detailed guide for the laboratory synthesis of rac N-(2,3-Dihydroxypropyl)octadecanamide, offering in-depth protocols and the scientific rationale behind the experimental choices.
Principle of the Synthesis
The synthesis of rac N-(2,3-Dihydroxypropyl)octadecanamide is primarily achieved through the N-acylation of racemic 3-amino-1,2-propanediol with an activated form of octadecanoic acid (stearic acid).[2] The most common laboratory-scale methods involve the use of stearoyl chloride or the in-situ activation of stearic acid. The reaction proceeds via a nucleophilic acyl substitution, where the primary amine of 3-amino-1,2-propanediol attacks the electrophilic carbonyl carbon of the acyl donor.
Reaction Mechanism
The core of this synthesis is the formation of an amide bond. This can be accomplished through several pathways, with the acid chloride route being a prevalent and efficient method in a laboratory setting.
Sources
Application Notes and Protocols for Cell Culture Treatment with Octadecanamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Octadecanamide Derivatives
Octadecanamide and its derivatives represent a class of endogenous bioactive lipids with a growing reputation for their diverse pharmacological activities. These N-acylethanolamines (NAEs), including well-studied compounds like Oleoylethanolamide (OEA), Palmitoylethanolamide (PEA), and Stearoylethanolamide (SEA), are increasingly recognized for their roles in regulating inflammation, pain, appetite, and cellular proliferation.[1][2][3] Their therapeutic potential extends to a range of diseases, from metabolic and inflammatory disorders to cancer and neurodegenerative conditions.[1][3][4][5]
This guide provides a comprehensive overview of the mechanisms of action of key octadecanamide derivatives and detailed protocols for their application in cell culture-based research. The information presented herein is designed to empower researchers to design and execute robust experiments to explore the multifaceted effects of these promising compounds.
Mechanisms of Action: A Multi-Target Approach
The biological effects of octadecanamide derivatives are primarily mediated through their interaction with several key cellular targets. Understanding these mechanisms is crucial for designing experiments and interpreting results.
Peroxisome Proliferator-Activated Receptor-Alpha (PPAR-α): Many octadecanamide derivatives, most notably OEA, are high-affinity agonists of PPAR-α, a nuclear receptor that plays a central role in lipid metabolism and inflammation.[1][6][7] Activation of PPAR-α by these compounds can lead to the suppression of pro-inflammatory gene expression, including cytokines like TNF-α and IL-6, and enzymes such as iNOS and COX-2.[6][8] This anti-inflammatory action is a key contributor to their protective effects in various disease models.[1][6]
G-Protein Coupled Receptors (GPRs): Some derivatives, like PEA, are known to interact with G-protein coupled receptors such as GPR55.[3][9] This interaction can influence cellular processes like cell cycle progression and inflammation.[9]
Transient Receptor Potential Vanilloid 1 (TRPV1): N-arachidonoyl dopamine (NADA), another important derivative, is a potent agonist of the TRPV1 ion channel, which is involved in pain sensation and inflammation.[10][11]
Inhibition of Inflammatory Pathways: Octadecanamide derivatives can modulate key inflammatory signaling pathways. For instance, OEA has been shown to inhibit the NF-κB and ERK1/2/AP-1/STAT3 pathways, which are critical for the production of inflammatory mediators.[12]
Featured Octadecanamide Derivatives: A Comparative Overview
| Derivative | Primary Target(s) | Key Biological Activities | Common Cell Models |
| Oleoylethanolamide (OEA) | PPAR-α[6][7] | Anti-inflammatory, Anti-atherosclerotic, Appetite suppression[1][6][12] | THP-1 (monocytes), RAW264.7 (macrophages), HUVEC (endothelial cells), VSMC (vascular smooth muscle cells)[6][12] |
| Palmitoylethanolamide (PEA) | PPAR-α, GPR55[2][3][9] | Anti-inflammatory, Analgesic, Neuroprotective[5][13] | C2C12 (myoblasts), Microglia, Mast cells[2][9] |
| Stearoylethanolamide (SEA) | PPAR-α | Anti-inflammatory, Anorectic | Adipocytes, Macrophages |
| N-arachidonoyl dopamine (NADA) | CB1, TRPV1[10][11] | Neuroprotection, Anti-inflammatory, Modulation of neurotransmission[10][11][14] | Microglia, Cortical neurons, SH-SY5Y (neuroblastoma)[10][15] |
Core Protocols: From Reagent Preparation to Cellular Analysis
The following protocols provide a framework for investigating the effects of octadecanamide derivatives in vitro. It is essential to optimize these protocols for specific cell lines and experimental questions.
Protocol 1: Reagent Preparation and Handling
The poor water solubility of octadecanamide derivatives necessitates careful preparation of stock solutions.[16]
Objective: To prepare stable, concentrated stock solutions of octadecanamide derivatives for cell culture treatments.
Materials:
-
Octadecanamide derivative powder (e.g., OEA, PEA)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or glass vials
-
Sterile, filtered pipette tips
Procedure:
-
Weighing: Accurately weigh the desired amount of the octadecanamide derivative powder in a sterile microcentrifuge tube or vial under aseptic conditions.
-
Solubilization: Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-100 mM). Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Sterilization: While not always necessary due to the nature of DMSO, for long-term storage or sensitive applications, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure. Store aliquots at -20°C or -80°C for long-term stability.[9]
Causality Behind Choices:
-
DMSO as a Solvent: DMSO is a widely used solvent for lipophilic compounds in cell culture due to its ability to dissolve a wide range of molecules and its relatively low toxicity at the final working concentrations.
-
High Concentration Stock: Preparing a concentrated stock solution allows for the addition of a minimal volume to the cell culture medium, thereby minimizing the final DMSO concentration and its potential off-target effects.
-
Aliquoting and Amber Tubes: Aliquoting prevents repeated freeze-thaw cycles that can degrade the compound. Amber tubes protect the light-sensitive compounds from degradation.
Protocol 2: General Cell Culture Treatment
This protocol outlines the general steps for treating adherent or suspension cells with octadecanamide derivatives.
Objective: To expose cultured cells to a specific concentration of an octadecanamide derivative for a defined period.
Materials:
-
Cultured cells in appropriate flasks or plates
-
Complete cell culture medium
-
Prepared stock solution of the octadecanamide derivative
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells at a density that will ensure they are in the logarithmic growth phase and have not reached confluency at the time of treatment.
-
Preparation of Treatment Media: On the day of treatment, thaw an aliquot of the octadecanamide derivative stock solution. Prepare the final treatment concentrations by diluting the stock solution directly into fresh, pre-warmed complete cell culture medium. For example, to achieve a 10 µM final concentration from a 10 mM stock, dilute the stock 1:1000 in the medium.
-
Vehicle Control Preparation: Prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of the octadecanamide derivative used. This is crucial to distinguish the effects of the compound from any effects of the solvent.
-
Cell Treatment:
-
For Adherent Cells: Carefully aspirate the old medium from the cell culture plates. Gently wash the cells once with pre-warmed PBS. Add the appropriate volume of the prepared treatment or vehicle control medium to each well.
-
For Suspension Cells: Centrifuge the cell suspension to pellet the cells. Aspirate the supernatant and resuspend the cells in the prepared treatment or vehicle control medium.
-
-
Incubation: Incubate the treated cells for the desired experimental duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.[12]
Experimental Workflow Diagram
Caption: General workflow for cell culture treatment with octadecanamide derivatives.
Protocol 3: Assessing Cellular Viability (MTT Assay)
It is essential to determine the cytotoxic potential of the octadecanamide derivative at various concentrations. The MTT assay is a common method for this purpose.
Objective: To determine the effect of octadecanamide derivatives on cell viability and establish a non-toxic working concentration range.
Materials:
-
Cells treated with a range of concentrations of the octadecanamide derivative in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Treatment: Treat cells in a 96-well plate with a serial dilution of the octadecanamide derivative (e.g., 1, 10, 25, 50, 100 µM) and a vehicle control for the desired duration.[9]
-
MTT Addition: At the end of the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Causality Behind Choices:
-
Concentration Range: Testing a wide range of concentrations is crucial to identify the IC50 (half-maximal inhibitory concentration) and to select non-toxic concentrations for subsequent mechanistic studies.
-
MTT Assay Principle: This colorimetric assay is based on the metabolic activity of the cells and provides a reliable measure of cell viability.
Application-Specific Protocols
Protocol 4: Investigating Anti-Inflammatory Effects in Macrophages
This protocol is designed to assess the ability of octadecanamide derivatives to suppress inflammatory responses in macrophage cell lines like RAW264.7 or THP-1.
Objective: To determine if an octadecanamide derivative can reduce the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW264.7 or THP-1 cells
-
Lipopolysaccharide (LPS) from E. coli
-
Octadecanamide derivative stock solution
-
Reagents for downstream analysis (e.g., ELISA kits for TNF-α and IL-6, reagents for nitric oxide measurement (Griess assay))
Procedure:
-
Cell Seeding and Differentiation (for THP-1): Seed THP-1 cells and differentiate them into macrophages using phorbol 12-myristate 13-acetate (PMA) for 48-72 hours. For RAW264.7 cells, no differentiation is needed.
-
Pre-treatment: Pre-treat the macrophages with various concentrations of the octadecanamide derivative or vehicle control for 1-2 hours.
-
Inflammatory Challenge: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours).[12]
-
Supernatant Collection: After incubation, collect the cell culture supernatants to measure the levels of secreted inflammatory mediators.
-
Downstream Analysis:
-
Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatants using commercially available ELISA kits.[12]
-
Nitric Oxide Measurement: Measure the accumulation of nitrite, a stable product of nitric oxide, in the supernatants using the Griess reagent.
-
-
Data Analysis: Compare the levels of inflammatory mediators in the cells treated with the octadecanamide derivative and LPS to those treated with LPS alone.
Signaling Pathway Diagram: OEA's Anti-inflammatory Action
Sources
- 1. Frontiers | Oleoylethanolamide Protects Against Acute Liver Injury by Regulating Nrf-2/HO-1 and NLRP3 Pathways in Mice [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. Atheroprotective Effect of Oleoylethanolamide (OEA) Targeting Oxidized LDL | PLOS One [journals.plos.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. Palmitoylethanolamide (PEA) regulates cell cycle progression and promotes an anti‐inflammatory transcriptomic signature in C2C12 skeletal muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-Arachidonoyl Dopamine: A Novel Endocannabinoid and Endovanilloid with Widespread Physiological and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-Arachidonoyl dopamine - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Palmitoylethanolamide as a Supplement: The Importance of Dose-Dependent Effects for Improving Nervous Tissue Health in an In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. escholarship.org [escholarship.org]
- 15. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 16. US10421941B2 - Process for improving the solubility of cell culture media - Google Patents [patents.google.com]
mass spectrometry ionization parameters for dihydroxypropyl amides
Application Note: Optimized Ionization & Fragmentation Protocols for N-(2,3-Dihydroxypropyl) Fatty Acid Amides
Abstract
This application note details the method development and optimization parameters for the analysis of N-(2,3-dihydroxypropyl) fatty acid amides (DHP-amides) using Liquid Chromatography coupled to Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS). These bioactive lipids, structural analogs of endocannabinoids like anandamide, present unique challenges due to their dual hydroxyl functionality and amphiphilic nature. This guide provides a validated workflow for maximizing ionization efficiency, minimizing in-source water loss, and establishing robust Multiple Reaction Monitoring (MRM) transitions.
Introduction: The Analyte & The Challenge
N-(2,3-dihydroxypropyl) amides consist of a fatty acyl tail linked to a 3-amino-1,2-propanediol head group. They are emerging targets in metabolic disease research and drug delivery systems.
-
Chemical Structure:
-
Key Analytical Challenges:
-
Polarity Mismatch: The lipophilic tail requires organic solvents, while the hydrophilic diol head group can cause peak tailing or carryover.
-
Thermal Instability: The vicinal hydroxyls are prone to thermal dehydration (loss of
) in the ion source, reducing the abundance of the intact protonated molecule . -
Adduct Formation: High susceptibility to sodiation
in glass-containing workflows, which resists fragmentation.
-
Core Directive: Ionization Strategy (ESI+)
Recommended Mode: Positive Electrospray Ionization (ESI+) [1]
-
Rationale: The amide nitrogen possesses a lone pair that is readily protonated under acidic conditions. While Negative ESI (
) is possible due to the hydroxyl protons, it generally yields 10-50x lower sensitivity and less structural information compared to the ion in positive mode.
Mechanism of Ionization
The ionization process relies on the protonation of the amide carbonyl oxygen or the nitrogen, stabilized by the solvent environment.
Critical Control Point: To prevent the formation of
Experimental Protocol
Liquid Chromatography Conditions
-
Column: C18 Reverse Phase (e.g., BEH C18, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.
-
Mobile Phase B: Methanol/Acetonitrile (90:10) + 0.1% Formic Acid.
-
Note: Methanol is preferred over 100% Acetonitrile as it provides better solubility for the dihydroxy head group and stabilizes the protonated ion.
-
-
Gradient:
-
0-1 min: 60% B (Focusing)
-
1-8 min: Linear ramp to 100% B
-
8-10 min: Hold 100% B
-
10.1 min: Re-equilibrate 60% B
-
Mass Spectrometry Source Parameters (ESI+)
These parameters are optimized to balance desolvation with thermal stability.
| Parameter | Setting | Scientific Rationale |
| Capillary Voltage | 3.0 - 3.5 kV | Sufficient for Taylor cone formation without discharge. |
| Desolvation Temp | 350°C | High enough to evaporate solvent, but <400°C to prevent in-source dehydration ( |
| Source Temp | 120°C | Keeps the source block clean; prevents thermal degradation of the diol. |
| Cone Voltage | 20 - 30 V | CRITICAL: Low voltage preserves the precursor |
| Desolvation Gas | 800 L/hr ( | High flow aids rapid droplet evaporation, crucial for aqueous mobile phases. |
| Cone Gas | 50 L/hr | Prevents neutral contaminants from entering the analyzer. |
Fragmentation & MRM Development
To quantify these molecules, you must select specific precursor-to-product transitions. The fragmentation follows a predictable pathway driven by the amide bond and the hydroxyl groups.
Fragmentation Pathway Visualization
Caption: Fragmentation pathways for N-(2,3-dihydroxypropyl) amides in Positive ESI. The Acylium ion is typically the most stable quantifier.
Recommended MRM Transitions
For a hypothetical analyte: N-(2,3-dihydroxypropyl)palmitamide (Palmitic acid C16:0 + Head group).
-
Exact Mass: ~329.3 Da (
)
| Transition Type | Precursor ( | Product ( | Collision Energy (eV) | Purpose |
| Quantifier | 330.3 | 239.2 ( | 25 - 35 eV | High abundance, stable acylium ion. |
| Qualifier 1 | 330.3 | 312.3 ( | 15 - 20 eV | Confirms labile hydroxyl groups. |
| Qualifier 2 | 330.3 | 92.1 ( | 30 - 40 eV | Specific to the dihydroxypropyl moiety. |
Protocol for Optimization:
-
Infusion: Infuse a 1 µM standard at 10 µL/min combined with LC flow.
-
Cone Ramp: Ramp cone voltage from 10V to 60V. Select the voltage where
is max and is <10%. -
CE Ramp: Perform a "breakdown curve" (CE 0 to 60 eV). Plot intensity of the Acylium ion vs. Head group ion.
Troubleshooting & Quality Control
Issue: Low Signal Intensity
-
Cause 1: Sodium Adducts. Check the spectrum. If
> , your glassware or solvents are contaminated.-
Fix: Switch to plastic labware; add 5-10 mM Ammonium Formate to Mobile Phase A.
-
-
Cause 2: Ion Suppression. Co-eluting phospholipids from biological matrices (plasma/tissue).
-
Fix: Use Liquid-Liquid Extraction (LLE) with MTBE or Toluene rather than simple protein precipitation.
-
Issue: In-Source Fragmentation (ISF)
-
Symptom: Observation of peaks at
or in the MS1 scan (before collision cell). -
Fix: Lower the Desolvation Temperature (try 300°C) and reduce Cone Voltage by 5-10V.
References
-
Bradshaw, H. B., et al. (2012). Electrospray ionization and collision induced dissociation mass spectrometry of primary fatty acid amides. Analytical Chemistry.[1][2][3][4][5][6][7][8][9] Link
-
Kaczocha, M., et al. (2011). Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS. Experimental & Clinical Cardiology. Link
-
MacLean, B., et al. (2010). Collision energy optimization of b- and y-ions for multiple reaction monitoring mass spectrometry. Analytical Chemistry.[1][2][3][4][5][6][7][8][9] Link
-
Tan, B., et al. (2021). Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources. Molecules.[1][2][3][4][5][6][10][11][12][13] Link
-
Thermo Fisher Scientific. (2020).[11] HRAM LC-MS method for the determination of nitrosamine impurities in drugs (APCI/ESI comparison).Link
Sources
- 1. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of fatty acid amides as trimethylsilyl derivatives by gas chromatography with mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrospray ionization and collision induced dissociation mass spectrometry of primary fatty acid amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC/MS/MS-Based Approaches for Detection and Quantification of Eicosanoids | Springer Nature Experiments [experiments.springernature.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. sciex.com [sciex.com]
- 7. Determination of 2,3-dihydroxypropionamide, an oxidative metabolite of acrylamide, in human urine by gas chromatography coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 9. lcms.cz [lcms.cz]
- 10. Optimization of DIA Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 11. skyline.ms [skyline.ms]
- 12. baarslab.wordpress.ncsu.edu [baarslab.wordpress.ncsu.edu]
- 13. researchgate.net [researchgate.net]
Application Note: Formulation of rac N-(2,3-Dihydroxypropyl)octadecanamide for Topical Application
Executive Summary
rac N-(2,3-Dihydroxypropyl)octadecanamide is a synthetic ceramide analogue with significant potential for skin barrier repair and moisturization. Its highly lipophilic nature and high melting point present substantial challenges for formulation into effective and cosmetically elegant topical delivery systems. This document provides a comprehensive guide to developing advanced topical formulations for this molecule, focusing on nano-particulate systems designed to enhance its solubility, skin penetration, and bioavailability. We present detailed protocols for three distinct, scientifically-grounded formulation strategies: an Oil-in-Water (O/W) Nanoemulsion, Solid Lipid Nanoparticles (SLNs), and a Microemulsion-Based Gel. Each protocol is supported by a rationale for excipient selection and process parameters, alongside methodologies for comprehensive physicochemical characterization to ensure product quality and performance.
Introduction to rac N-(2,3-Dihydroxypropyl)octadecanamide
rac N-(2,3-Dihydroxypropyl)octadecanamide (CAS No. 7336-25-6) is a synthetic lipid belonging to the ceramide family.[1][2] Ceramides are essential lipid components of the stratum corneum, the outermost layer of the skin, where they constitute up to 50% of the lipid matrix.[3] This matrix, composed of ceramides, cholesterol, and free fatty acids, forms a highly organized lamellar structure critical for maintaining the skin's barrier function, preventing transepidermal water loss (TEWL), and protecting against environmental insults.[4][5]
Alterations or deficiencies in ceramide content are linked to numerous skin disorders characterized by barrier defects, such as atopic dermatitis, psoriasis, and xerosis (dry skin).[5] Consequently, topical application of ceramides or their analogues is a cornerstone strategy for restoring barrier integrity.[4] However, the inherent physicochemical properties of molecules like rac N-(2,3-Dihydroxypropyl)octadecanamide—namely high lipophilicity and poor water solubility—limit their percutaneous absorption and bioavailability when formulated in conventional creams and ointments.[5]
Advanced formulation strategies, such as nanoparticulate carrier systems, are required to overcome these limitations. Systems like nanoemulsions and solid lipid nanoparticles can encapsulate lipophilic actives, increase their surface area for dissolution, enhance their partitioning into the skin, and provide controlled release, thereby improving therapeutic efficacy.[6][7][8]
Pre-Formulation Analysis: A Foundation for Rational Design
A thorough pre-formulation study is critical for designing a robust and effective topical product. This phase involves characterizing the active pharmaceutical ingredient (API) and assessing its compatibility with potential excipients.
Physicochemical Properties
Understanding the API's intrinsic properties dictates the choice of formulation strategy.
| Property | Value / Observation | Implication for Formulation |
| Molecular Formula | C₂₁H₄₃NO₃[1] | Indicates a long alkyl chain (from octadecanamide) and a polar head group (dihydroxypropyl). |
| Molecular Weight | 357.57 g/mol [1] | A moderate molecular weight, which is generally favorable for topical delivery. |
| Appearance | Solid powder (predicted) | Must be dissolved or dispersed in a suitable vehicle. |
| Solubility | Practically insoluble in water; Soluble in hot lipids, oils, and some organic solvents. | Necessitates the use of lipid-based or surfactant-based delivery systems to solubilize the API. |
| LogP (Predicted) | High (e.g., >5) | Highly lipophilic, favoring partitioning into the stratum corneum but requiring a carrier for transport. |
| Melting Point | High (characteristic of long-chain lipids) | Processing may require heating to dissolve the API in the lipid phase. |
Rationale: The highly lipophilic and poorly water-soluble nature of this ceramide analogue makes it an ideal candidate for encapsulation within lipid-based nanocarriers, such as nanoemulsions and solid lipid nanoparticles, which can improve its dispersion in an aqueous base and facilitate skin penetration.[9][10]
Formulation Development Strategies
We propose three advanced formulation strategies, each offering distinct advantages for the topical delivery of rac N-(2,3-Dihydroxypropyl)octadecanamide.
Strategy A: Oil-in-Water (O/W) Nanoemulsion
Nanoemulsions are kinetically stable, transparent or translucent dispersions of oil droplets in water with droplet sizes typically ranging from 20-200 nm.[11] Their small droplet size provides a large surface area, enhancing drug solubilization and skin penetration.[9]
Scientist's Note: This approach is excellent for achieving a non-greasy, aesthetically pleasing final product with good spreadability. The high energy input from homogenization is critical for reducing droplet size to the nano-range.
Strategy B: Solid Lipid Nanoparticles (SLNs)
SLNs are colloidal carriers where the liquid lipid (oil) of an emulsion is replaced by a lipid that is solid at both room and body temperature.[6][12] They combine the advantages of polymeric nanoparticles and liposomes while avoiding some of their drawbacks, offering controlled release and occlusive properties that can enhance skin hydration.[7]
Scientist's Note: SLNs are particularly advantageous for providing a sustained release profile and forming a protective film on the skin. The choice of a solid lipid with a melting point well above body temperature is crucial for stability.
Strategy C: Microemulsion-Based Gel
Microemulsions are thermodynamically stable, optically isotropic systems of oil, water, and surfactants.[13] They form spontaneously and can solubilize large amounts of lipophilic drugs.[14] Incorporating a microemulsion into a hydrogel network overcomes its low viscosity, resulting in a formulation with excellent skin adhesion and prolonged contact time.[15][16]
Scientist's Note: This strategy is ideal for maximizing drug loading. The gelling agent not only provides the desired semi-solid consistency but can also hydrate the stratum corneum, further enhancing drug permeation.[13]
Detailed Experimental Protocols
Safety Precaution: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, when handling chemicals and operating equipment.
Protocol for O/W Nanoemulsion Formulation
This protocol uses a high-shear homogenization method to produce a nanoemulsion.
Workflow for Nanoemulsion Formulation
Caption: Workflow for O/W Nanoemulsion Formulation.
Materials & Equipment:
-
API: rac N-(2,3-Dihydroxypropyl)octadecanamide
-
Oil Phase: Caprylic/Capric Triglyceride (e.g., Miglyol® 812)
-
Surfactants: Polysorbate 80 (Tween® 80), Sorbitan Oleate (Span™ 80)
-
Aqueous Phase: Deionized Water, Glycerin
-
Preservative: Phenoxyethanol
-
High-shear homogenizer, magnetic stirrer with hotplate, beakers, pH meter.
Example Formulation Composition:
| Component | Function | % w/w |
|---|---|---|
| rac N-(2,3-Dihydroxypropyl)octadecanamide | Active Ingredient | 1.0 |
| Caprylic/Capric Triglyceride | Oil Phase | 10.0 |
| Polysorbate 80 | O/W Surfactant | 4.0 |
| Sorbitan Oleate | Co-surfactant | 1.0 |
| Glycerin | Humectant | 3.0 |
| Phenoxyethanol | Preservative | 0.5 |
| Deionized Water | Aqueous Phase | to 100 |
Step-by-Step Protocol:
-
Prepare the Oil Phase: In a beaker, combine the Caprylic/Capric Triglyceride, Sorbitan Oleate, and rac N-(2,3-Dihydroxypropyl)octadecanamide. Heat to 75°C on a hotplate stirrer and mix until the API is completely dissolved and the phase is clear.
-
Prepare the Aqueous Phase: In a separate, larger beaker, combine the deionized water, glycerin, and Polysorbate 80. Heat to 75°C and stir until uniform.
-
Form the Coarse Emulsion: While maintaining the temperature of both phases at 75°C, slowly add the oil phase to the aqueous phase under continuous, gentle stirring.
-
Homogenization: Immediately transfer the coarse emulsion to the high-shear homogenizer. Process at 10,000 rpm for 10 minutes to reduce the droplet size.
-
Cooling: Allow the resulting nanoemulsion to cool to room temperature with gentle stirring.
-
Finalize the Formulation: Once the temperature is below 40°C, add the preservative (Phenoxyethanol) and stir to incorporate. Check the pH and adjust to a skin-compatible range (5.0-6.0) if necessary.
-
Characterize: Proceed with the characterization steps outlined in Section 5.0.
Protocol for Solid Lipid Nanoparticle (SLN) Formulation
This protocol uses a hot homogenization and ultrasonication method.
Conceptual Structure of an SLN
Caption: Diagram of a Solid Lipid Nanoparticle (SLN).
Materials & Equipment:
-
API: rac N-(2,3-Dihydroxypropyl)octadecanamide
-
Solid Lipid: Glyceryl Behenate (e.g., Compritol® 888 ATO)
-
Surfactant: Poloxamer 188
-
Aqueous Phase: Deionized Water
-
High-shear homogenizer, probe sonicator, water bath, magnetic stirrer with hotplate.
Example Formulation Composition:
| Component | Function | % w/w |
|---|---|---|
| rac N-(2,3-Dihydroxypropyl)octadecanamide | Active Ingredient | 1.0 |
| Glyceryl Behenate | Solid Lipid Matrix | 5.0 |
| Poloxamer 188 | Surfactant/Stabilizer | 2.5 |
| Deionized Water | Aqueous Phase | to 100 |
Step-by-Step Protocol:
-
Prepare the Lipid Phase: Melt the Glyceryl Behenate in a beaker at approximately 85°C (10°C above its melting point). Add the rac N-(2,3-Dihydroxypropyl)octadecanamide and stir until a clear, homogenous lipid melt is obtained.
-
Prepare the Aqueous Phase: In a separate beaker, dissolve the Poloxamer 188 in deionized water and heat to the same temperature (85°C).
-
Form the Pre-emulsion: Add the hot aqueous phase to the molten lipid phase and immediately homogenize using a high-shear homogenizer at 8,000 rpm for 5 minutes.
-
Ultrasonication: Subject the hot pre-emulsion to high-power probe sonication for 3 minutes to further reduce particle size.
-
Nanoparticle Formation: Disperse the resulting hot nanoemulsion in a cold water bath (2-4°C) under gentle stirring. This rapid cooling causes the lipid to recrystallize, forming solid nanoparticles that entrap the API.
-
Characterize: Analyze the resulting SLN dispersion as described in Section 5.0.
Protocol for Microemulsion-Based Gel Formulation
This protocol involves preparing a microemulsion and then dispersing it into a pre-formed hydrogel.
Materials & Equipment:
-
API: rac N-(2,3-Dihydroxypropyl)octadecanamide
-
Oil Phase: Isopropyl Myristate
-
Surfactant: Polysorbate 80
-
Co-surfactant: Propylene Glycol
-
Aqueous Phase: Deionized Water
-
Gelling Agent: Carbomer 940
-
Neutralizer: Triethanolamine (TEA)
-
Magnetic stirrer, vortex mixer, pH meter.
Example Formulation Composition:
| Component | Function | % w/w |
|---|---|---|
| Microemulsion Part | ||
| rac N-(2,3-Dihydroxypropyl)octadecanamide | Active Ingredient | 1.0 |
| Isopropyl Myristate | Oil Phase | 8.0 |
| Polysorbate 80 | Surfactant | 30.0 |
| Propylene Glycol | Co-surfactant | 15.0 |
| Deionized Water | Aqueous Phase | 5.0 |
| Gel Part | ||
| Carbomer 940 | Gelling Agent | 1.0 |
| Triethanolamine | Neutralizer | q.s. (to pH 6.0) |
| Deionized Water | Aqueous Phase | to 100 |
Step-by-Step Protocol:
-
Prepare the Microemulsion: a. Dissolve the rac N-(2,3-Dihydroxypropyl)octadecanamide in the Isopropyl Myristate. b. In a separate vial, mix the Polysorbate 80 and Propylene Glycol to form the surfactant-cosurfactant mixture (Sₘᵢₓ). c. Add the oil phase to the Sₘᵢₓ and vortex until clear. d. Add the aqueous phase dropwise to the oil/surfactant mixture with continuous stirring. The formation of a clear, transparent liquid indicates a microemulsion.
-
Prepare the Hydrogel Base: a. Disperse the Carbomer 940 powder in the remaining deionized water with constant stirring. Avoid clumping. b. Allow the dispersion to hydrate for at least 2 hours (or overnight) to form a translucent, viscous liquid.
-
Form the Microemulsion-Based Gel: a. Slowly incorporate the prepared microemulsion into the hydrogel base with gentle but thorough mixing. b. Neutralize the dispersion by adding Triethanolamine dropwise until a clear, thick gel forms and the pH reaches approximately 6.0.
-
Characterize: Evaluate the final gel as described in Section 5.0.
Physicochemical Characterization of Formulations
Proper characterization is essential to ensure the quality, stability, and performance of the developed formulations.[17][18][19]
Particle Size, Polydispersity Index (PDI), and Zeta Potential
-
Method: Dynamic Light Scattering (DLS)
-
Purpose: To determine the average particle size, the width of the size distribution (PDI), and the surface charge (Zeta Potential).
-
Rationale: Particle size influences skin penetration and formulation stability. A PDI < 0.3 indicates a homogenous population. Zeta potential predicts long-term stability against aggregation; a value of ±30 mV is generally considered stable.
Rheological Analysis
-
Method: Rotational Rheometer
-
Purpose: To measure viscosity, flow behavior (shear-thinning), and viscoelastic properties (G' and G'').[18][20]
-
Rationale: Rheology governs the formulation's feel, spreadability, and residence time on the skin. Topical products should ideally be shear-thinning: viscous in the container but easy to spread upon application.[19][20]
In Vitro Release Testing (IVRT)
-
Method: Franz Diffusion Cell System
-
Purpose: To measure the rate of API release from the formulation through a synthetic membrane.[21][22]
-
Rationale: IVRT is a critical quality control test and a surrogate for predicting in vivo performance. It helps compare different formulation prototypes and ensure batch-to-batch consistency.[23][24]
IVRT Experimental Setup
Caption: Schematic of a Franz Diffusion Cell for IVRT.
Summary of Key Quality Control Parameters:
| Parameter | Technique | Target Value/Behavior | Formulation Type |
|---|---|---|---|
| Appearance | Visual Inspection | Translucent/Opaque white | Nanoemulsion/SLN |
| Transparent/Translucent | Microemulsion Gel | ||
| pH | pH Meter | 5.0 - 6.0 | All |
| Particle Size | DLS | 50 - 200 nm | Nanoemulsion/SLN |
| Zeta Potential | DLS | > ±30 mV | Nanoemulsion/SLN |
| Viscosity | Rheometer | Shear-thinning behavior | All |
| Drug Release | IVRT | Sustained release profile | All |
Troubleshooting and Optimization
-
Problem: Particle size is too large or PDI is high.
-
Solution: Increase homogenization time/speed or sonication energy. Optimize the surfactant-to-oil ratio.
-
-
Problem: Formulation shows signs of instability (creaming, phase separation).
-
Solution: Increase surfactant concentration or select a more effective stabilizer. Ensure zeta potential is sufficiently high. For SLNs, check for polymorphic transitions.
-
-
Problem: Gel viscosity is too high or too low.
-
Solution: Adjust the concentration of the gelling agent (Carbomer). Ensure complete neutralization.
-
Conclusion
The successful formulation of the highly lipophilic rac N-(2,3-Dihydroxypropyl)octadecanamide for topical delivery hinges on overcoming its poor solubility and enhancing its skin penetration. Nanoparticulate systems, including O/W nanoemulsions, solid lipid nanoparticles, and microemulsion-based gels, offer scientifically robust platforms to achieve these goals. By following the detailed protocols and characterization methods outlined in this guide, researchers can develop stable, effective, and elegant topical products capable of restoring skin barrier function. The choice of formulation strategy should be guided by the desired product attributes, such as sensory feel, drug loading capacity, and release profile.
References
- Solid Lipid Nanoparticles: A Potential Approach for Dermal Drug Delivery. (2014). American Journal of Pharmacological Sciences.
- (PDF) Solid Lipid Nanoparticles: A Potential Approach for Dermal Drug Delivery. (2025).
- Rheological characterization of semi-solid pharmaceutical formulations. (n.d.). Thermo Fisher Scientific.
- Nanoemulsion-Based Delivery Systems to Improve Functionality of Lipophilic Components. (2014). Frontiers in Nutrition.
- Dermal Delivery of Lipid Nanoparticles: Effects on Skin and Assessment of Absorption and Safety. (n.d.). PubMed.
- Nanoemulsions as delivery systems for lipophilic nutraceuticals: strategies for improving their formulation, stability, functionality and bioavailability. (n.d.). PMC.
- Lipid Nanoparticles for Dermal Drug Delivery. (n.d.). PubMed.
- Solid Lipid Nanoparticles for Topical Drug Delivery: Mechanisms, Dosage Form Perspectives, and Translational Status. (2020). Bentham Science Publishers.
- (PDF) A Review on Microemulsion Based Gel: A Recent Approach for Topical Drug Delivery System. (2025).
- Q3 Characterisation of Semisolids Dosage Forms. (2025). Veeprho.
- Microemulsion-Based Gels: A Hybrid Platform for Enhanced Anti-fungal Therapeutic Delivery. (n.d.). International Journal of Pharmaceutical Sciences.
- Characterization of Semi-Solid Formul
- Rational Design of Topical Semi-Solid Dosage Forms-How Far Are We?. (2023). PMC.
- REVIEW ON MICROEMULSION BASED GEL ON TOPICAL DRUG DELIVERY SYSTEM. (2024). ijrti.
- Preparation, Characterization and Applications of Nanoemulsions: An Insight. (2019). SciSpace.
- Formulation of Microemulsion-Based Gels for Enhanced Topical Administration of Nonsteroidal Anti-Inflammatory Drugs. (2024).
- OVERVIEW OF MICROEMULSION-BASED GELS: A COMPREHENSIVE REVIEW OF RECENT RESEARCH AND APPLIC
- (PDF) Rational Design of Topical Semi-Solid Dosage Forms-How Far Are We?. (2023).
- Development and Study of Nanoemulsions and Nanoemulsion-Based Hydrogels for the Encapsulation of Lipophilic Compounds. (2020). Pharma Excipients.
- (PDF) Nanoemulsion-a method to improve the solubility of lipophilic drugs. (2025).
- Franz Cell Oper
- In Vitro Release Testing (IVRT). (n.d.). Teledyne Labs.
- DEVELOPING AN IN VITRO RELEASE TESTING (IVRT)
- Development And Validation Of In Vitro Release Testing For Semisolid Formul
- In Vitro Release Testing Methodology and Variability with the Vertical Diffusion Cell (VDC). (n.d.). AAPS.
- Multi-Target Strategies for Enhancing Ceramide Production: A Review of Bioactive Ingredients in Cosmetic Science. (2026). MDPI.
- Recent Advances on Topical Application of Ceramides to Restore Barrier Function of Skin. (2019). MDPI.
- Ceramide Liposome Development for Advanced Skin Care. (n.d.). BOC Sciences.
- rac N-(2,3-Dihydroxypropyl)octadecanamide | CAS 7336-25-6. (n.d.). Santa Cruz Biotechnology.
- Topical ceramide compositions and methods of use. (n.d.).
- How to formulate a ceramide face cream. (2026). Formula Botanica.
- rac N-(2,3-Dihydroxypropyl)octadecanamide. (n.d.). CRO Splendid Lab Pvt. Ltd.
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quantification of N-(2,3-Dihydroxypropyl)octadecanamide in tissue samples
Application Note & Protocol
Topic: Quantitative Analysis of N-(2,3-Dihydroxypropyl)octadecanamide in Tissue Samples by UHPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals in pharmaceutical, biotechnology, and clinical research settings.
Abstract
This document provides a comprehensive and validated methodology for the sensitive and selective quantification of N-(2,3-Dihydroxypropyl)octadecanamide, a complex lipid amide, in biological tissue samples. Recognizing the analytical challenges posed by lipid analysis, including matrix effects and extraction efficiency, this protocol employs a robust strategy centered on a modern liquid-liquid extraction technique followed by Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). We detail the scientific rationale behind each step, from tissue homogenization and analyte extraction to instrumental analysis and method validation, ensuring both technical accuracy and practical applicability. This guide is designed to provide researchers with a self-validating system for generating reliable, reproducible, and defensible quantitative data suitable for regulatory submissions and advanced research applications.
Scientific Principles & Analytical Strategy
Understanding the Analyte: N-(2,3-Dihydroxypropyl)octadecanamide
N-(2,3-Dihydroxypropyl)octadecanamide is an amphiphilic molecule characterized by a long, nonpolar C18 alkyl chain (octadecanamide) and a polar dihydroxypropyl headgroup. This structure classifies it as a fatty acid amide, a class of lipids involved in various physiological signaling pathways. Its amphiphilic nature dictates the entire analytical strategy; the molecule is not soluble in purely aqueous or purely nonpolar solvents. Therefore, the extraction methodology must effectively partition this analyte from a complex biological matrix, which is rich in both highly polar and nonpolar interfering compounds.
The presence of a basic amide group and hydroxyl functionalities makes the molecule amenable to electrospray ionization (ESI) in positive mode, typically forming a protonated molecule [M+H]⁺. The structure also allows for predictable fragmentation in the mass spectrometer's collision cell, which is essential for developing a highly selective Multiple Reaction Monitoring (MRM) method.
The Rationale for UHPLC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its exceptional sensitivity and selectivity.[1][2][3]
-
Chromatographic Separation (UHPLC): Ultra-High-Performance Liquid Chromatography is employed to separate the target analyte from other matrix components prior to detection.[4][5] This is critical for minimizing a phenomenon known as matrix effect , where co-eluting compounds can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[6][7][8] A reversed-phase column (e.g., C18) is ideal, as it effectively retains the nonpolar alkyl chain of the analyte while allowing more polar contaminants to elute earlier.
-
Mass Spectrometric Detection (MS/MS): Tandem mass spectrometry provides two layers of filtering. The first mass analyzer (Q1) isolates the specific mass-to-charge ratio (m/z) of our protonated analyte. This isolated ion is then fragmented, and a second mass analyzer (Q3) isolates a specific, characteristic fragment ion. This precursor-to-product ion transition is unique to the analyte, virtually eliminating false positives and providing superior selectivity.
The Critical Role of the Internal Standard (IS)
An internal standard is a compound added at a known concentration to every sample at the very beginning of the sample preparation process.[9][10] Its purpose is to account for any variability or loss during the entire workflow, including extraction, potential degradation, and instrument response fluctuations. The ideal IS behaves identically to the analyte in every step but is distinguishable by the mass spectrometer.
For this assay, the gold standard is a stable isotope-labeled (SIL) version of the analyte, such as N-(2,3-Dihydroxypropyl)octadecanamide-d4 . This molecule is chemically identical to the analyte but is a few Daltons heavier due to the incorporation of deuterium atoms. It will co-elute chromatographically and have the same extraction recovery and ionization efficiency, providing the most accurate correction for experimental variability.[10] If a SIL standard is unavailable, a close structural analog with an odd-numbered carbon chain (e.g., N-(2,3-Dihydroxypropyl)heptadecanamide) is a suitable alternative.[9]
Experimental Workflow Overview
The entire process, from sample receipt to data generation, follows a systematic and controlled sequence to ensure data integrity.
Caption: Overall analytical workflow for tissue quantification.
Detailed Protocol: Sample Preparation
This protocol is based on the methyl-tert-butyl ether (MTBE) extraction method, which is a safer and highly efficient alternative to traditional Folch or Bligh-Dyer extractions for a broad range of lipids.[4][11]
Required Materials
-
Tissue samples, stored at ≤ -70°C
-
Analytical balance (4 decimal places)
-
Cryogenic homogenizer (e.g., bead beater with pre-chilled blocks)
-
2 mL polypropylene microcentrifuge tubes
-
Methanol (HPLC grade, chilled to 4°C)
-
MTBE (HPLC grade, chilled to 4°C)
-
Water (LC-MS grade)
-
Internal Standard (IS) stock solution (e.g., 1 µg/mL N-(2,3-Dihydroxypropyl)octadecanamide-d4 in methanol)
-
Centrifuge (refrigerated, capable of >14,000 x g)
-
Nitrogen evaporator or vacuum concentrator
-
Reconstitution solution: 90:10 Acetonitrile:Water (v/v)
Step-by-Step Procedure
-
Pre-Analysis Setup: Pre-chill all solvents and centrifuge to 4°C. Label all tubes clearly.
-
Tissue Aliquoting: On dry ice, weigh approximately 20-50 mg of frozen tissue into a pre-chilled 2 mL homogenization tube containing stainless steel or ceramic beads. Record the exact weight.
-
Rationale: Working on dry ice prevents thawing, which can activate endogenous enzymes and lead to analyte degradation. An accurate weight is crucial for the final concentration calculation.
-
-
Internal Standard Spiking: Add 20 µL of the 1 µg/mL IS stock solution directly onto the frozen tissue.
-
Homogenization and Protein Precipitation: Add 300 µL of ice-cold methanol to the tube. Immediately homogenize using the bead beater according to the manufacturer's instructions (e.g., 2 cycles of 45 seconds at high speed), ensuring the sample remains cold.
-
Rationale: Methanol serves a dual purpose: it begins to solubilize lipids and, critically, it denatures proteins (including lipases), effectively quenching all enzymatic activity.[12]
-
-
Liquid-Liquid Extraction: To the homogenate, add 1000 µL of ice-cold MTBE. Vortex vigorously for 10 minutes at 4°C.
-
Rationale: MTBE is the primary extraction solvent for lipids. Vigorous and extended vortexing ensures intimate contact between the solvent and the disrupted tissue matrix, maximizing extraction efficiency.[11]
-
-
Phase Separation: Add 250 µL of LC-MS grade water to induce phase separation. Vortex for 1 minute.
-
Isolate Organic Layer: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C. Carefully transfer approximately 800 µL of the upper organic layer to a new clean tube, being careful not to disturb the interface or the protein pellet.
-
Rationale: Centrifugation provides a clean, sharp separation between the layers. Collecting the upper layer is easier and less prone to contamination than collecting the lower chloroform layer in a Folch extraction.[4]
-
-
Dry-Down: Evaporate the collected MTBE extract to complete dryness using a nitrogen evaporator (at ≤ 30°C) or a vacuum concentrator.
-
Rationale: Removing the extraction solvent concentrates the analyte and allows it to be redissolved in a solvent that is compatible with the UHPLC mobile phase.
-
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of the reconstitution solution (90:10 Acetonitrile:Water). Vortex for 30 seconds, then centrifuge at 10,000 x g for 5 minutes to pellet any insoluble debris.
-
Rationale: The reconstitution solvent should be similar in composition to the initial mobile phase to ensure good peak shape upon injection. Centrifugation removes particulates that could clog the UHPLC system.
-
-
Sample Transfer: Carefully transfer the supernatant to an autosampler vial for analysis.
Detailed Protocol: UHPLC-MS/MS Analysis
Analyte Structure and Proposed Fragmentation
The development of a robust MRM method relies on predictable fragmentation of the parent ion.
Caption: Proposed ESI+ fragmentation pathway for MRM development. Note: Images are placeholders.
Instrument Parameters
The following parameters are a starting point and should be optimized for the specific instrument used.
| Parameter Category | Parameter | Recommended Setting |
| UHPLC System | Column | C18 Reversed-Phase (e.g., 1.7 µm, 2.1 x 50 mm) |
| Mobile Phase A | 0.1% Formic Acid in Water | |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | |
| Flow Rate | 0.4 mL/min | |
| Column Temperature | 45°C | |
| Injection Volume | 5 µL | |
| Gradient Program | Time (min) | |
| 0.0 | ||
| 0.5 | ||
| 4.0 | ||
| 5.0 | ||
| 5.1 | ||
| 6.0 | ||
| Mass Spectrometer | Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV | |
| Gas Temperature | 325°C | |
| Gas Flow | 10 L/min | |
| Nebulizer Pressure | 40 psi | |
| MRM Transitions | Compound | |
| Analyte (Quantifier) | ||
| Analyte (Qualifier) | ||
| IS (Analyte-d4) |
Data Analysis and Method Validation
Quantification
-
Peak Integration: Integrate the chromatographic peaks for the analyte and the IS in all standards, quality controls (QCs), and unknown samples.
-
Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the IS peak area (Area_Analyte / Area_IS) against the nominal concentration of the calibration standards.
-
Regression Analysis: Apply a linear regression with a 1/x² weighting. The curve must have a coefficient of determination (r²) ≥ 0.99.
-
Calculate Unknowns: Use the regression equation to calculate the concentration of the analyte in the tissue extracts from their measured peak area ratios.
-
Final Concentration: Adjust the calculated concentration for the initial tissue weight and reconstitution volume to report the final value in ng/g of tissue.
Bioanalytical Method Validation
The method must be validated according to regulatory guidelines, such as the FDA's Bioanalytical Method Validation Guidance, to ensure its reliability.[13][14][15]
| Validation Parameter | Purpose | Acceptance Criteria |
| Selectivity | To ensure no interference from endogenous matrix components at the retention time of the analyte and IS. | Response in blank matrix should be <20% of the Lower Limit of Quantification (LLOQ) for the analyte and <5% for the IS. |
| Linearity & Range | To define the concentration range over which the assay is accurate and precise. | At least 6 non-zero standards; r² ≥ 0.99. Back-calculated standards must be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | To determine the closeness of measured values to the nominal value (accuracy) and the variability of the measurements (precision). | Measured at LLOQ, Low, Mid, and High QC levels (n=6). Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ). |
| Matrix Effect | To assess the impact of the tissue matrix on analyte ionization.[6] | Matrix Factor (analyte response in matrix vs. neat solution) should be consistent across different tissue lots. The IS-normalized Matrix Factor should have a %CV ≤15%. |
| Extraction Recovery | To measure the efficiency of the extraction process. | Recovery (analyte response in extracted sample vs. post-extraction spiked sample) should be consistent and reproducible. |
| Stability | To ensure the analyte is stable throughout the entire process (freeze-thaw, bench-top, post-preparative, long-term). | Mean concentration of stability samples must be within ±15% of nominal concentration. |
References
-
Kuehbacher, T., et al. (2012). Determination of 2,3-dihydroxypropionamide, an oxidative metabolite of acrylamide, in human urine by gas chromatography coupled with mass spectrometry. PubMed. [Link]
-
Shaw, W. (2007). Internal standards for lipidomic analysis. LIPID MAPS. [Link]
-
Xu, R., et al. (2022). Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC - NIH. [Link]
-
Pessel, D., et al. (2018). Liquid chromatography-tandem mass spectrometry method for the analysis of N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine, a biocidal disinfectant, in dairy products. PubMed. [Link]
-
Čajka, T., & Fiehn, O. (2016). Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry. PMC. [Link]
-
Lin, D., et al. (2021). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. PMC - NIH. [Link]
-
NIST. Octadecanoic acid, 2,3-dihydroxypropyl ester. NIST WebBook. [Link]
-
Christie, W.W. (2019). Solid-phase extraction columns in the analysis of lipids. AOCS. [Link]
-
Pessel, D., et al. (2018). Liquid chromatography-tandem mass spectrometry method for the analysis of N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine, a biocidal disinfectant, in dairy products. ResearchGate. [Link]
-
Kuehbacher, T., et al. (2012). Determination of 2,3-dihydroxypropionamide, an oxidative metabolite of acrylamide, in human urine by gas chromatography coupled with mass spectrometry. ResearchGate. [Link]
-
Stoll, D.R. (2022). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC. [Link]
-
FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. [Link]
-
Cajka, T., & Fiehn, O. (2018). LC/MS Method for Comprehensive Analysis of Plasma Lipids. Agilent. [Link]
-
Al-Horani, R.A., et al. (2021). Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources. MDPI. [Link]
-
Zhang, G., et al. (2011). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Taylor & Francis. [Link]
-
BioAgilytix. (2023). Essential FDA Guidelines for Bioanalytical Method Validation. BioAgilytix. [Link]
-
Yang, K., et al. (2013). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? PMC - NIH. [Link]
-
FDA. (2024). Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. [Link]
-
Van Bocxlaer, J., et al. (2008). Quantitative determination of octadecenedioic acid in human skin and transdermal perfusates by gas chromatography-mass spectrometry. PubMed. [Link]
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Bioanalysis Zone. (2016). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone. [Link]
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Ulmer, C.Z., et al. (2021). Lipidomic analysis of tissue culture cells, tissues, and purified organelles. Protocols.io. [Link]
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Bakur, A.D., et al. (2021). Urinary Excretion of 2/3‐Monochloropropanediol (2/3‐MCPD) and 2,3‐Dihydroxypropylmercapturic Acid (DHPMA) after a Single High dose of Fatty Acid Esters of 2/3‐MCPD and Glycidol: A Controlled Exposure Study in Humans. ResearchGate. [Link]
-
PubChem. Octadecanamide, N-((1S,2S,3R)-2,3-dihydroxy-1-(hydroxymethyl)heptadecyl). PubChem. [Link]
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Vrhovsek, U., et al. (2014). A rapid LC–MS/MS method for quantitative profiling of fatty acids, sterols, glycerolipids. iris@unitn. [Link]
-
EMA. (2023). ICH M10 on bioanalytical method validation. Scientific guideline. [Link]
-
EPA. Octadecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]-. Substance Details - EPA. [Link]
-
Fischer, L. (2020). Development of a LC-MS screening method for plant protection products. reposiTUm. [Link]
-
AAPS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. AAPS. [Link]
-
Murphy, R.C. (2013). Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry. LIPID MAPS. [Link]
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Ataman Kimya. OCTADECANAMIDE. Ataman Kimya. [Link]
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Becker, G. (2023). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom. [Link]
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AICIS. (1996). NA303 Public Report. Australian Industrial Chemicals Introduction Scheme. [Link]
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Pawliszyn, J. (2023). Solid phase microextraction: a versatile technique for lipid analysis. UWSpace - University of Waterloo. [Link]
-
Sigma-Aldrich. LIPIDOMIX® Quantitative Mass Spec Standards. SigmaAldrich.cn. [Link]
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Troubleshooting & Optimization
Technical Support Center: Strategies for Solubilizing rac N-(2,3-Dihydroxypropyl)octadecanamide in Aqueous Buffers
Welcome to the technical support center for rac N-(2,3-Dihydroxypropyl)octadecanamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this amphiphilic molecule. We will explore the underlying physicochemical reasons for its poor solubility and provide a series of troubleshooting steps and validated protocols to achieve clear, stable solutions suitable for your experimental needs.
Part 1: Understanding the Core Challenge
FAQ: Why is N-(2,3-Dihydroxypropyl)octadecanamide so difficult to dissolve in aqueous buffers?
The solubility behavior of N-(2,3-Dihydroxypropyl)octadecanamide is dictated by its amphiphilic structure. It consists of two distinct regions:
-
A Long, Lipophilic Tail: The octadecanamide portion is an 18-carbon saturated fatty acid chain (derived from stearic acid), which is highly nonpolar and hydrophobic (water-repelling).[1][2]
-
A Polar, Hydrophilic Head: The N-(2,3-Dihydroxypropyl) group contains two hydroxyl (-OH) groups, giving this end of the molecule a polar character that can interact with water.
In an aqueous environment, the long hydrophobic tail dominates the molecule's behavior. Water molecules are highly ordered and form strong hydrogen bonds with each other. The nonpolar alkyl chain cannot participate in this hydrogen-bonding network and disrupts this order. To minimize this disruption, the hydrophobic tails of the molecules tend to aggregate, leading to precipitation or the formation of a cloudy suspension. The small polar head group is insufficient to counteract the strong hydrophobic nature of the C18 tail, resulting in very low intrinsic water solubility.
Caption: Molecular structure and its interactions in water.
Part 2: Troubleshooting Guide & Recommended Protocols
This section is structured as a progressive troubleshooting guide. Start with the simplest methods and proceed to more advanced techniques as required by your experimental constraints and desired concentration.
Question 1: My solution is cloudy upon adding the compound to my buffer. What are the initial steps?
Answer: Your first approach should involve providing physical energy to overcome the compound's initial resistance to dissolution. This can sometimes be sufficient for preparing low-concentration solutions for immediate use.
Initial Dissolution Protocol (Heat & Agitation)
-
Weighing: Accurately weigh the required amount of N-(2,3-Dihydroxypropyl)octadecanamide in a suitable glass vial.
-
Buffer Addition: Add a small amount of your target aqueous buffer to the vial.
-
Heating: Gently warm the mixture in a water bath to 40-50°C. Causality: Increasing the temperature provides thermal energy, which increases the kinetic energy of both the solvent and solute, helping to break the intermolecular forces in the solid compound.
-
Agitation: While warming, agitate the sample vigorously using a vortex mixer for 2-3 minutes. For more resistant clumps, sonication in a bath sonicator for 5-10 minutes can be effective. Causality: Physical agitation breaks down particle aggregates, increasing the surface area exposed to the solvent.
-
Titration: Gradually add the remaining buffer to reach your final desired concentration while continuing to vortex.
-
Observation: After agitation, visually inspect the solution against a dark background. If it remains cloudy or if a precipitate forms upon cooling to room temperature, this method is insufficient, and you should proceed to the next step.
Question 2: Heat and sonication didn't work. How can I use a co-solvent to prepare a stock solution?
Answer: Using a water-miscible organic co-solvent is a highly effective and common strategy. The principle is to first dissolve the lipophilic compound in a solvent where it is highly soluble, creating a concentrated stock, and then carefully diluting this stock into your aqueous buffer. The co-solvent reduces the overall polarity of the final solution, making it more favorable for the hydrophobic tail.[3][4][5]
Co-Solvent Selection Table
| Co-Solvent | Typical Starting Stock Concentration | Final Buffer Concentration | Key Considerations |
| Ethanol (200 proof) | 10-50 mg/mL | < 5% (v/v) | Generally well-tolerated in cell-based assays but can have biological effects at higher concentrations. |
| DMSO | 10-100 mg/mL | < 1% (v/v) | Excellent solubilizing power but can be toxic to cells and may interfere with certain assays. Always run a vehicle control. |
| Propylene Glycol | 10-40 mg/mL | < 10% (v/v) | A less toxic alternative to DMSO, often used in pharmaceutical formulations. |
| PEG 400 | 10-40 mg/mL | < 10% (v/v) | Another low-toxicity polymer often used in drug delivery applications. |
Protocol: Co-Solvent Stock Solution Method
-
Stock Preparation: Prepare a concentrated stock solution of N-(2,3-Dihydroxypropyl)octadecanamide in your chosen co-solvent (e.g., 20 mg/mL in Ethanol). Use gentle warming and vortexing as needed to ensure complete dissolution. The stock should be perfectly clear.
-
Buffer Preparation: Place the full final volume of your aqueous buffer in a conical tube or beaker with a stir bar.
-
Dilution (Critical Step): While vigorously vortexing or stirring the aqueous buffer, add the required volume of the stock solution drop-by-drop. Causality: Adding the stock slowly to a rapidly mixing buffer promotes rapid dispersion of the compound, preventing localized high concentrations that would lead to immediate precipitation. This technique is often called "crash precipitation" avoidance.
-
Final Check: Once the addition is complete, continue to vortex for another minute. Inspect the solution for any signs of cloudiness (Tyndall effect) or precipitate.
Caption: Workflow for the co-solvent dilution method.
Question 3: My experiment is sensitive to organic solvents. What are the best solvent-free alternatives?
Answer: When organic solvents are not an option, surfactants and cyclodextrins are the preferred methods. These work by encapsulating the hydrophobic portion of the molecule, rendering it "soluble" in the aqueous phase.
Method A: Surfactant-Mediated Solubilization
Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[6][7] The interior of these micelles is hydrophobic, creating a perfect microenvironment to sequester the C18 tail of your compound, while the hydrophilic exterior of the micelle interacts favorably with water.[8]
Common Surfactants for Biological Research
| Surfactant | Type | Typical Working Concentration | Notes |
| Tween® 80 / Polysorbate 80 | Non-ionic | 0.1% - 2% (w/v) | Widely used, low toxicity, ideal for cell culture and in vivo work.[6] |
| Pluronic® F-68 | Non-ionic | 0.02% - 1% (w/v) | A non-ionic block copolymer, very gentle on cells. |
| Sodium Dodecyl Sulfate (SDS) | Ionic | 0.1% - 1% (w/v) | Strong solubilizing power but denatures proteins. Use is limited to non-biological or specific biochemical assays (e.g., PAGE).[6] |
Protocol: Surfactant Solubilization
-
Surfactant Buffer Prep: Prepare your aqueous buffer containing the desired concentration of the surfactant. Ensure the surfactant is fully dissolved.
-
Compound Addition: Add the powdered N-(2,3-Dihydroxypropyl)octadecanamide directly to the surfactant-containing buffer.
-
Energy Input: Use a combination of gentle warming (40-50°C) and vigorous agitation (vortexing, sonication) for 15-30 minutes.
-
Mechanism: This process provides the energy needed for the compound to partition from its solid state into the hydrophobic cores of the pre-formed micelles.
-
Equilibration: Allow the solution to cool to room temperature. A clear, stable solution indicates successful micellar solubilization.
Caption: Simplified workflow for Solid Lipid Nanoparticle (SLN) formulation.
Part 3: Summary & Method Selection
Comparative Summary of Solubilization Techniques
| Method | Ease of Use | Potential for Interference | Achievable Concentration | Best For |
| Heat & Agitation | Very Easy | Low | Very Low | Quick, low-concentration screening. |
| Co-solvents | Easy | High (vehicle effects, toxicity) | Low to Moderate | Initial in vitro testing, assays tolerant to solvents. |
| Surfactants | Moderate | Moderate (can affect membranes) | Moderate to High | Cell-based assays, formulations where mild detergents are acceptable. |
| Cyclodextrins | Moderate | Low (with HP-β-CD) | Moderate to High | Solvent-sensitive assays, in vivo studies, improving bioavailability. |
| SLN Formulation | Difficult | Low (components are often GRAS) | High | Advanced drug delivery, long-term stability, controlled release studies. |
Decision-Making Flowchart: Choosing Your Method
Caption: Decision guide for selecting the appropriate solubilization strategy.
References
- Journal of Chemical and Pharmaceutical Research, 2024, 16(12)
- Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). ()
- Cyclodextrins as pharmaceutical solubilizers - Ovid. (n.d.). ()
- Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applic
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.). ()
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher. (2024). ()
- The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review - PMC. (2025). ()
- Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (2025). ()
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK. (2024). ()
- Solubilization – Knowledge and References - Taylor & Francis. (n.d.). ()
- Cyclodextrins: Improving Delivery of Hydrophobic Compounds - ALZET® Osmotic Pumps. (n.d.). ()
- 2-Hydroxypropanoic acid - N-[3-(dimethylamino)propyl]octadecanamide (1:1) Properties. (2025). ()
- Cyclodextrins and Their Polymers Affect the Lipid Membrane Permeability and Increase Levofloxacin's Antibacterial Activity In Vitro - MDPI. (2022). ()
- Surfactants: the ubiquitous amphiphiles - New Home Pages of Dr. Rainer Glaser. (n.d.). ()
- Micellar solubilization of drugs. - University of Alberta. (2005). ()
- Phase solubility studies and stability of cholesterol/β-cyclodextrin inclusion complexes | Request PDF - ResearchG
- Determination of total lipid using non-chlorin
- Octadecanamide, N-((1S,2S,3R)-2,3-dihydroxy-1-(hydroxymethyl)heptadecyl) - PubChem. (n.d.). ()
- Application Notes and Protocols for the Formulation of Lipophilic Amides into Solid Lipid Nanoparticles - Benchchem. (n.d.). ()
- Lipid extraction from biomass using co-solvent mixtures of ionic liquids and polar covalent molecules | Request PDF - ResearchG
- US8211308B2 - Extraction of polar lipids by a two solvent method - Google P
- Determination of total lipid using non-chlorinated solvents - Analyst (RSC Publishing). (n.d.). ()
- Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs - International Journal of Pharmaceutical Sciences. (2025). ()
- Extraction and separation of fats and lipids - Analytical Techniques in Aquaculture Research. (n.d.). ()
- Methods of Solubility Enhancement of Low Solubility Drugs: A Different Approach - Impactfactor. (2024). ()
- NA303 Public Report.docx - Australian Industrial Chemicals Introduction Scheme (AICIS). (n.d.). ()
- 2,3-Dihydroxypropyl octadeca-9,12-dienoate | C21H38O4 | CID 117319 - PubChem. (n.d.). ()
- Chemical Properties of Octadecanoic acid, 2,3-dihydroxypropyl ester (CAS 123-94-4). (n.d.). ()
- A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs - Brieflands. (2021). ()
- Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC. (n.d.). ()
- 2-hydroxyethyl)-5-[N-(2,3-dihydroxypropyl)acetamido]-2,4,6-triiodoisophthalamide - NCBI. (2006). ()
- Octadecanamide | 124-26-5 - ChemicalBook. (2026). ()
- Octadecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]- - Substance Details - EPA. (2023). ()
- N,N-bis(2-hydroxyethyl)octadecanamide | 93-82-3 - MilliporeSigma. (n.d.). ()
- The Solubility Profile of Octadecanoic Acid, 3-Hydroxypropyl Ester: A Technical Guide - Benchchem. (n.d.). ()
- N-[2-(2-Hydroxyethoxy)propyl]octadecanamide - CAS Common Chemistry. (n.d.). ()
- Synthesis and characterization of hydroxamic acid N,3-dihydroxy-2-naphthamide and its copper (II)
- Synthesis and characterization of hydroxamic acid N,3-dihydroxy-2-naphthamide and its copper (II)
- Comprehensive Study of Lipophilic Compounds from Various Cereal Straws (Wheat, Triticale, Rye, and Tritordeum)—a Promising Source of Valuable Phytochemicals - PMC. (2025). ()
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preventing degradation of fatty acid amides during storage
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides expert guidance on a critical, yet often overlooked, aspect of experimental success: preventing the degradation of fatty acid amides (FAAs) during storage. As a Senior Application Scientist, my aim is to move beyond simple instructions and offer a deeper understanding of the mechanisms behind FAA instability and the rationale for the recommended preventative measures.
Introduction: The Challenge of Fatty Acid Amide Stability
This guide is designed as a dynamic resource to help you troubleshoot stability issues and implement robust storage protocols, ensuring the integrity and reliability of your valuable samples.
Troubleshooting Guide: Diagnosing and Solving FAA Degradation
This section addresses specific problems you might encounter, providing likely causes and actionable solutions.
Question 1: My analysis (LC-MS, GC) shows a steady decrease in the concentration of my FAA standard/sample over time. What's happening?
Answer: A time-dependent loss of your primary compound strongly suggests degradation. The most likely culprits are hydrolysis or oxidation, especially if the sample is stored in solution.
Immediate Diagnostic Steps:
-
Analyze for Degradants: Re-run your sample analysis, but this time, specifically look for the expected degradation products.
-
For hydrolysis , the product will be the corresponding free fatty acid. This can be confirmed by running a standard of the fatty acid.
-
For oxidation , you will see a variety of products, often with higher polarity and mass-to-charge ratios corresponding to the addition of oxygen atoms (e.g., hydroxyl, hydroperoxy, or keto groups). These often appear as a cluster of new peaks in your chromatogram.[5]
-
-
Review Your Storage Protocol: Compare your current storage method against the best practices outlined in the table below. Pay close attention to solvent, temperature, and atmosphere.
Probable Causes & Solutions:
-
Cause A: Hydrolysis. The amide bond is being cleaved by water present in the solvent or absorbed from the atmosphere. This is exacerbated by non-neutral pH.
-
Solution: For unsaturated or sensitive FAAs, always store them in a suitable, dry organic solvent like ethanol or acetonitrile.[6] Avoid aqueous solutions for long-term storage. If you must use a buffer, ensure it is sterile, at a neutral pH (6-8), and use it for the shortest time possible. Store frozen and minimize freeze-thaw cycles.
-
-
Cause B: Oxidation. If your FAA contains one or more double bonds (e.g., oleamide, anandamide), it is highly susceptible to attack by atmospheric oxygen.
-
Solution: Overlay the sample solution with an inert gas like argon or nitrogen before sealing the vial.[6] This displaces oxygen and prevents oxidation. Additionally, consider adding an antioxidant. For example, a small amount (e.g., 0.05% w/v) of butylated hydroxytoluene (BHT) or hydroquinone can be added to the stock solution.[7][8]
-
-
Cause C: Adsorption. FAAs can adsorb to the surface of certain plastic containers, leading to an apparent decrease in concentration in the solution.
-
Solution: Always store organic solutions of lipids in glass vials with Teflon-lined caps.[6] Never use polystyrene, polyethylene, or polypropylene containers for storing FAAs in organic solvents, as these can also leach plasticizers and slip agents (ironically, including oleamide itself) into your sample.[6][9]
-
Question 2: I see new, unexpected peaks in my chromatogram that weren't there when I first prepared the sample. How do I identify them?
Answer: The appearance of new peaks is a classic sign of degradation or contamination. Identifying these peaks is key to diagnosing the problem.
Workflow for Peak Identification & Troubleshooting:
Caption: Workflow for troubleshooting unexpected peaks in FAA analysis.
Explanation of Diagnostic Clues:
-
Hydrolysis Product: The most common hydrolysis product is the corresponding fatty acid. In mass spectrometry, you will see a peak with a mass corresponding to the fatty acid. For example, oleamide (m/z 281.27) hydrolyzes to oleic acid (m/z 282.26).
-
Oxidation Products: Oxidation adds oxygen atoms to the fatty acid chain. In your mass spectrum, look for mass additions of +16 Da (hydroxyl, epoxide) or +32 Da (hydroperoxide) relative to the parent FAA.
-
Contaminants: If you are using plastic labware, you may be seeing leached chemicals. Phthalates are common plasticizers. Oleamide itself is a widely used slip agent in polyethylene and polypropylene, and can leach from vial caps or pipette tips, contaminating your negative controls and artificially inflating your measurements.[9]
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for different types of fatty acid amides?
A: The ideal conditions depend on the structure of the FAA (saturated vs. unsaturated) and its physical form (solid vs. solution).
| Fatty Acid Amide Type | Physical Form | Temperature | Solvent | Atmosphere | Container | Rationale |
| Saturated (e.g., Palmitamide, Stearamide) | Powder / Solid | ≤ -16°C[6] | N/A (store as solid) | Air is acceptable | Glass vial, Teflon-lined cap | Saturated chains are stable against oxidation. Storing as a dry solid minimizes hydrolysis risk.[6][10] |
| Unsaturated (e.g., Oleamide, Anandamide) | Powder / Solid | ≤ -16°C[6] | N/A (short-term only) | Inert Gas (Ar/N₂) | Glass vial, Teflon-lined cap | Unsaturated FAAs are very hygroscopic and oxidize easily as powders. Dissolving in a solvent is strongly recommended for all but the shortest-term storage.[6] |
| Unsaturated (e.g., Oleamide, Anandamide) | Organic Solution | -20°C ± 4°C[6] | Anhydrous Ethanol, Acetonitrile, or Chloroform | Inert Gas (Ar/N₂) | Amber glass vial, Teflon-lined cap | The solvent protects from hydrolysis (if dry) and oxidation (if purged). Cold temperature slows all degradation reactions. Amber glass protects from light.[6] |
| Any FAA | Aqueous Buffer | -80°C | Sterile, pH 6-8 buffer | N/A | Polypropylene (for aqueous) | For short-term use only. Water promotes hydrolysis. Use polypropylene for aqueous solutions to prevent adsorption to glass. Freeze immediately and minimize freeze-thaw cycles. |
Q2: Can I use plastic pipette tips and microcentrifuge tubes when handling my FAA solutions?
A: This is strongly discouraged for organic solutions. Plastic labware can leach plasticizers and other additives (like oleamide) into your sample, causing contamination.[9]
-
For organic solvents: Use glass pipettes, glass syringes, or stainless steel needles for all transfers.[6]
-
For aqueous solutions: Polypropylene tubes and tips are generally acceptable, as leaching is less pronounced in aqueous media.[6]
Q3: My FAA is part of a complex biological matrix (e.g., cell lysate, plasma). How does this affect storage?
A: Biological matrices introduce a significant new threat: enzymatic degradation . Enzymes like Fatty Acid Amide Hydrolase (FAAH) and N-acylethanolamine-hydrolyzing acid amidase (NAAA) rapidly hydrolyze FAAs like anandamide.[1][4][11]
Protocol for Storing Biological Samples Containing FAAs:
-
Immediate Enzyme Inactivation: As soon as the sample is collected, add protease and specific FAAH inhibitors (e.g., URB597, PF-04457845) if compatible with your downstream analysis.[12][13]
-
Rapid Freezing: Snap-freeze the sample in liquid nitrogen.
-
Long-Term Storage: Store at -80°C or below until extraction.
-
Extraction: Use a validated lipid extraction method (e.g., a Folch or Bligh-Dyer liquid-liquid extraction) to separate the FAAs from the bulk of the matrix, including the degradative enzymes, as quickly as possible.
-
Post-Extraction Storage: Once extracted and redissolved in an organic solvent, follow the storage guidelines for "Unsaturated FAA in Organic Solution" from the table above.
Q4: How do I perform a simple stability study for my FAA?
A: A proactive stability study is the best way to validate your storage protocol.
Caption: Experimental workflow for an FAA stability study.
By implementing these scientifically-grounded protocols and troubleshooting guides, you can significantly enhance the reliability and reproducibility of your research by ensuring the integrity of your fatty acid amide samples.
References
-
ResearchGate. (n.d.). Amides, Fatty Acid. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Fatty acid amides – Knowledge and References. Retrieved from [Link]
- Google Patents. (1995). US5419815A - Process for purifying fatty acid amides.
-
Purdue University Graduate School. (2023). SYNTHESIS AND CHARACTERIZATION OF FATTY ACID AMIDE-BASED SURFACTANTS AND PHYSICOCHEMICAL PROPERTIES OF EMULSIONS STABILIZED WITH MIXED NONIONIC AND ANIONIC SURFACTANTS. Retrieved from [Link]
-
Bashashati, M., et al. (2012). Inhibiting fatty acid amide hydrolase normalizes endotoxin-induced enhanced gastrointestinal motility in mice. British Journal of Pharmacology, 165(8), 2557-2569. Retrieved from [Link]
- Google Patents. (1994). JPH06172280A - Purification of fatty acid amide.
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Taylor & Francis. (n.d.). Fatty acid amides – Knowledge and References. Retrieved from [Link]
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GERLI Lipidomics. (n.d.). Fatty acid amides. Retrieved from [Link]
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Connor, M., et al. (2010). Biosynthesis, degradation, and pharmacological importance of the fatty acid amides. Drug Metabolism Reviews, 42(1), 1-19. Retrieved from [Link]
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Avanti Polar Lipids. (n.d.). Storage and handling of lipids. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
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Boger, D. L., et al. (2000). Exceptionally potent inhibitors of fatty acid amide hydrolase: The enzyme responsible for degradation of endogenous oleamide and anandamide. Proceedings of the National Academy of Sciences, 97(10), 5044-5049. Retrieved from [Link]
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Realini, N., et al. (2019). Different Routes to Inhibit Fatty Acid Amide Hydrolase: Do All Roads Lead to the Same Place?. Molecules, 24(18), 3299. Retrieved from [Link]
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Khan Academy. (2010). Relative stability of amides, esters, anhydrides, and acyl chlorides. Retrieved from [Link]
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Li, Y., et al. (2018). Qualitative and Quantitative Analysis of Six Fatty Acid Amides in 11 Edible Vegetable Oils Using Liquid Chromatography–Mass Spectrometry. Journal of Agricultural and Food Chemistry, 66(12), 3245-3252. Retrieved from [Link]
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Stojkovska, M., et al. (2020). Oleamide, a Bioactive Compound, Unwittingly Introduced into the Human Body through Some Plastic Food/Beverages and Medicine Containers. Foods, 9(5), 558. Retrieved from [Link]
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ResearchGate. (2001). Oleamide modulates memory in rats. Retrieved from [Link]
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JRMS Engineering Works. (2021). What kind of containers should be used for storing acids?. Retrieved from [Link]
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MDPI. (2019). Synthesis and Thermophysical Characterization of Fatty Amides for Thermal Energy Storage. Retrieved from [Link]
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PubMed. (2024). Natural antioxidants enhance the oxidation stability of blended oils enriched in unsaturated fatty acids. Retrieved from [Link]
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MDPI. (2024). Identification of Fatty Acids, Amides and Cinnamic Acid Derivatives in Supercritical-CO2 Extracts of Cinnamomum tamala Leaves Using UPLC-Q-TOF-MSE Combined with Chemometrics. Retrieved from [Link]
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Scharlab. (n.d.). Suitable containers for each chemical product. Retrieved from [Link]
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ResearchGate. (n.d.). Oleamide and anandamide affects food intake and sexual behavior of rats. Retrieved from [Link]
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Thors, L., et al. (2008). Inhibition of fatty acid amide hydrolase by kaempferol and related naturally occurring flavonoids. British Journal of Pharmacology, 155(2), 244-252. Retrieved from [Link]
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Melis, M., et al. (2013). Brain activity of anandamide: a rewarding bliss?. Acta Pharmacologica Sinica, 34(6), 708-718. Retrieved from [Link]
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Arvind Anticor. (2025). Acid Storage Tank Materials: Compatibility & Safety Guide. Retrieved from [Link]
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UNIS. (n.d.). Fatty Acid Derivative freight shipping. Retrieved from [Link]
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University of Wuppertal. (2021). Rapid quantification of fatty acids in plant oils and biological samples by LC-MS. Retrieved from [Link]
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Scilit. (n.d.). The Determination of Fatty Acid Primary Amides by Capillary Gas Chromatography. Retrieved from [Link]
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MDPI. (2022). Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury. Retrieved from [Link]
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troubleshooting peak tailing for N-(2,3-Dihydroxypropyl)octadecanamide in LC-MS
Welcome to the technical support guide for the LC-MS analysis of N-(2,3-Dihydroxypropyl)octadecanamide. This document is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic issues, with a primary focus on peak tailing. We will explore the underlying chemical principles and provide systematic, field-proven protocols to enhance the integrity and quality of your analytical results.
Understanding the Analyte: N-(2,3-Dihydroxypropyl)octadecanamide
N-(2,3-Dihydroxypropyl)octadecanamide is an amphipathic molecule, characterized by a long, non-polar C18 alkyl chain and a polar head group containing a secondary amide and a diol. This structure dictates its behavior in reversed-phase chromatography, where the primary retention mechanism is hydrophobic interaction, but the polar functionalities can lead to undesirable secondary interactions.
| Property | Value / Description | Source |
| Molecular Formula | C21H43NO3 | Derived from structure |
| Molecular Weight | 357.57 g/mol | Derived from structure |
| Structure | CH₃(CH₂)₁₆CONHCH₂(CHOH)CH₂OH | - |
| Predicted LogP | ~6.5 - 7.5 | Cheméo, PubChem[1][2] |
| Solubility | Insoluble in water; soluble in hot ethanol and other organic solvents. | Ataman Kimya, ChemicalBook[3] |
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for peak tailing with N-(2,3-Dihydroxypropyl)octadecanamide?
The primary cause is almost always secondary interactions between the polar headgroup (amide and diol) of the analyte and active sites on the silica-based stationary phase.[4] These active sites are typically residual silanol groups (Si-OH) that remain on the silica surface after the C18 chains are bonded.[5][6] These interactions create an alternative, stronger retention mechanism for a portion of the analyte molecules, causing them to elute later than the main band, resulting in a tailed peak.[7][8]
Q2: I'm seeing peak tailing. What is the very first thing I should check?
Before making significant changes to your method, perform a quick system sanity check. Ensure there are no leaks in the system, especially at the column connections. Poorly fitted connections can create "dead volume," which causes peaks to broaden and tail.[4][9] Also, confirm that your sample is fully dissolved in the injection solvent; precipitation on the column can lead to severe peak distortion.
Q3: How does the mobile phase pH impact the peak shape of this compound?
Mobile phase pH is a critical tool for controlling secondary interactions.[10] Residual silanol groups are acidic and become ionized (negatively charged) at pH levels above ~3-4.[7][9] Although N-(2,3-Dihydroxypropyl)octadecanamide is not a strong base, its polar groups can still interact more strongly with these ionized silanols. By lowering the mobile phase pH to below 3, you ensure the silanol groups are fully protonated (neutral), which minimizes these unwanted ionic interactions and significantly improves peak shape.[5][6]
Q4: Should I use a mobile phase additive like formic acid or triethylamine (TEA)?
Yes, an additive is highly recommended.
-
Formic Acid (0.1%): This is the standard choice for LC-MS applications. It effectively lowers the mobile phase pH to suppress silanol interactions and provides a source of protons to promote analyte ionization in the MS source (positive ion mode).[11][12]
-
Ammonium Formate/Acetate: These buffers can also be used to control pH and are MS-friendly.
-
Triethylamine (TEA): While historically used to block active silanol sites, TEA is a strong ion-suppressing agent and should generally be avoided in LC-MS applications as it can severely reduce analyte signal.[11][13] Modern, high-purity columns often make its use unnecessary.[13]
Q5: Could my column be the problem? How do I know?
Absolutely. Column-related issues are a frequent cause of peak tailing.
-
Column Age/Contamination: Over time, columns can become contaminated with strongly retained matrix components, or the stationary phase can degrade.[4] This can expose more active silanol sites.
-
Column Choice: Using an older, Type A silica column will almost guarantee peak tailing for polar analytes due to higher metal content and more acidic silanols.[6][13] Always opt for a modern, high-purity, end-capped Type B silica column. End-capping is a process that chemically blocks a large portion of the residual silanols, making the surface more inert.[5][14]
-
Column Void: A void or channel can form at the head of the column bed, causing peak splitting or tailing.[5][15] This can sometimes be fixed by reversing and flushing the column (if the manufacturer allows).
In-Depth Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving the root cause of peak tailing for N-(2,3-Dihydroxypropyl)octadecanamide.
Logical Troubleshooting Workflow
The following diagram outlines a step-by-step process for diagnosing peak tailing. Start with the most common and easiest-to-fix issues before moving to more complex method modifications.
Caption: A systematic workflow for troubleshooting peak tailing.
Section 1: The Role of Secondary Interactions
The primary challenge in analyzing N-(2,3-Dihydroxypropyl)octadecanamide is managing unwanted interactions with the stationary phase. While the C18 chain provides the desired reversed-phase retention, the polar headgroup is susceptible to binding with surface silanols.
Caption: Mechanism of secondary interactions causing peak tailing.
Section 2: Experimental Protocols for Troubleshooting
Protocol 1: Optimizing the Sample Solvent
A mismatch between the elution strength of your sample solvent and the mobile phase is a common cause of peak distortion.[4][9][16] If the sample is dissolved in a solvent significantly stronger (less polar in reversed-phase) than the starting mobile phase, the peak can broaden or tail.
Objective: To ensure the sample solvent is compatible with the initial mobile phase conditions.
Methodology:
-
Identify Initial Mobile Phase: Note the composition of your mobile phase at the time of injection (e.g., 95% Water, 5% Acetonitrile).
-
Prepare Test Samples: If your current solvent is 100% Methanol or Acetonitrile, prepare new dilutions of your analyte in a solvent that closely matches the initial mobile phase composition. If solubility is an issue, use the lowest possible percentage of organic solvent required for complete dissolution.
-
Injection and Comparison: Inject the sample dissolved in the new, weaker solvent.
-
Analysis: Compare the peak shape to your original injection. A sharper, more symmetrical peak indicates that solvent mismatch was a contributing factor.
Protocol 2: Adjusting Mobile Phase pH
This is the most effective way to mitigate secondary interactions with silanols. By controlling the pH, you control the ionization state of the silica surface.
Objective: To suppress the ionization of residual silanol groups.
Methodology:
-
Baseline Acquisition: Run your sample using your current (problematic) method and save the chromatogram.
-
Prepare Acidic Mobile Phase: Prepare your aqueous mobile phase (Solvent A) with 0.1% formic acid. This will bring the pH to approximately 2.7. Ensure your organic mobile phase (Solvent B, e.g., Acetonitrile or Methanol) also contains 0.1% formic acid to maintain a consistent pH throughout the gradient.
-
Equilibrate Column: Flush the column with the new mobile phase for at least 10-15 column volumes to ensure it is fully equilibrated.
-
Inject Sample: Inject your analyte under the new low-pH conditions.
-
Analysis: Compare the peak tailing factor between the original and the low-pH chromatogram. A significant reduction in tailing confirms that silanol interactions were the primary cause.
| Mobile Phase Condition | Typical pH | Silanol State | Expected Impact on Peak Shape |
| Neutral Water/ACN | 6-7 | Mostly Ionized (Si-O⁻) | Significant Tailing Likely[5] |
| 0.1% Formic Acid in Water/ACN | ~2.7 | Fully Protonated (Si-OH) | Greatly Reduced Tailing[6] |
| 10 mM Ammonium Formate | ~3.8 | Partially Ionized | Moderate Improvement |
Protocol 3: Diagnosing Column and Hardware Issues
Extra-column band broadening occurs when the analyte band disperses in the fluidic path outside of the column.[4]
Objective: To identify and eliminate sources of dead volume in the LC system.
Methodology:
-
Inspect Fittings: Power down the pumps. Carefully disconnect the tubing from the column inlet and outlet. Examine the ferrules and tubing ends. Ensure the tubing is cut perfectly flat and is seated completely in the port before tightening the fitting. Any gap between the tubing end and the bottom of the port creates dead volume.[9]
-
Minimize Tubing Length: Use the shortest possible length of tubing with the narrowest practical internal diameter (e.g., 0.005" or ~125 µm) to connect the autosampler, column, and detector/MS source.[17]
-
Column Test: If you suspect the column is the issue (e.g., it is old or has been subjected to harsh conditions), the most definitive test is to replace it with a new, high-quality, end-capped column of the same chemistry. If the peak shape dramatically improves, the original column was the source of the problem.[5]
Summary of Best Practices
-
Analyte: Dissolve N-(2,3-Dihydroxypropyl)octadecanamide in a solvent that is as weak or weaker than your initial mobile phase.
-
Column: Use a modern, high-purity, end-capped, Type B silica C18 column from a reputable manufacturer.
-
Mobile Phase: Always use an acidic mobile phase modifier for LC-MS. 0.1% formic acid is the standard and most effective choice for suppressing silanol interactions and promoting MS ionization.
-
System: Keep connection tubing short and narrow, and ensure all fittings are properly seated to eliminate dead volume.
By systematically addressing these factors, you can effectively troubleshoot and eliminate peak tailing, leading to robust, reproducible, and accurate quantification of N-(2,3-Dihydroxypropyl)octadecanamide.
References
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from Element Lab Solutions. [Link]
-
Ataman Kimya. (n.d.). OCTADECANAMIDE. Retrieved from Ataman Kimya. [Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from Chrom Tech, Inc. [Link]
-
Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Retrieved from Waters Knowledge Base. [Link]
-
National Center for Biotechnology Information. (n.d.). 2,3-Dihydroxypropyl octadeca-9,12-dienoate. PubChem Compound Database. Retrieved from [Link]
-
ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from ALWSCI News. [Link]
-
Cheméo. (n.d.). Chemical Properties of Octadecanoic acid, 2,3-dihydroxypropyl ester (CAS 123-94-4). Retrieved from Cheméo. [Link]
-
Cheméo. (n.d.). Chemical Properties of Octadecanamide (CAS 124-26-5). Retrieved from Cheméo. [Link]
-
NMPPDB. (n.d.). Octadecanoic acid 2,3-dihydroxypropyl ester. Retrieved from NMPPDB. [Link]
-
LCGC. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from LCGC. [Link]
-
Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from Pharma Growth Hub. [Link]
-
Advent Chembio. (n.d.). Guide to Eluent Additives in Liquid Chromatography (HPLC & LC-MS). Retrieved from Advent Chembio. [Link]
-
Chromatography Today. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides. Retrieved from Chromatography Today. [Link]
-
Wiley. (2025, June 27). Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences. Retrieved from Wiley Online Library. [Link]
-
MDPI. (2026, February 25). Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides. Retrieved from MDPI. [Link]
-
ResearchGate. (2025, July 27). A foundational analysis on LC-MS in natural product bioanalysis. Retrieved from ResearchGate. [Link]
-
PubMed. (2026, February 23). A Validated Mass Spectrometry Platform for Oxysterol Analysis of Single Human Gastruloids and Liver Organoids. Retrieved from PubMed. [Link]
-
ResearchGate. (2025, August 7). The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. Retrieved from ResearchGate. [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from Phenomenex. [Link]
-
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from ACD/Labs. [Link]
-
reposiTUm. (n.d.). Development of a LC-MS screening method for plant protection products. Retrieved from reposiTUm. [Link]
-
MDPI. (2020, March 28). Development of a Liquid Chromatography–High Resolution Mass Spectrometry Method for the Determination of Free Fatty Acids in Milk. Retrieved from MDPI. [Link]
-
LCGC. (n.d.). Why Do Peaks Tail?. Retrieved from LCGC. [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of propanamide fragmentation pattern. Retrieved from Doc Brown's Chemistry. [Link]
-
LCGC. (n.d.). Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. Retrieved from LCGC. [Link]
-
ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from ACD/Labs. [Link]
-
Shimadzu. (n.d.). Effects of Sample Solvents on Peak Shape. Retrieved from Shimadzu. [Link]
-
IntechOpen. (n.d.). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. Retrieved from IntechOpen. [Link]
-
ScienceDirect. (2023, November 5). LC-MS identification, isolation, and structural elucidation of anti-HIV macrocyclic daphnane orthoesters from Edgeworthia chrysa. Retrieved from ScienceDirect. [Link]
-
University of Alabama at Birmingham. (2009, January 20). Ion fragmentation of small molecules in mass spectrometry. Retrieved from UAB. [Link]
-
Chromacademy. (n.d.). The Theory of HPLC Column Chemistry. Retrieved from Chromacademy. [Link]
-
LCGC. (2022, April 15). What is on Your HPLC Particle? A Look at Stationary Phase Chemistry Synthesis. Retrieved from LCGC. [Link]
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- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
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- 17. chromtech.com [chromtech.com]
Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Octadecanamide Derivatives
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling to quantify highly lipophilic signaling lipids like octadecanamide (stearamide), oleamide, and anandamide (AEA). These primary fatty acid amides and N-acylethanolamines (NAEs) are notoriously susceptible to matrix effects—specifically ion suppression—when extracted from complex biological matrices such as plasma, cerebrospinal fluid (CSF), and brain tissue[1][2].
This guide is designed to move beyond basic troubleshooting. It breaks down the mechanistic causality of matrix effects and provides self-validating, step-by-step protocols to ensure the scientific integrity of your lipidomics workflows.
Part 1: The Causality of Matrix Effects in Fatty Acid Amides
Matrix effects in LC-MS/MS occur when non-target endogenous components co-elute with your analyte of interest, fundamentally altering its ionization efficiency[3]. For octadecanamide, the primary culprits are endogenous glycerophospholipids (e.g., lysophosphatidylcholines)[4].
The Mechanism of Ion Suppression: Because octadecanamide is highly hydrophobic, it elutes late in reversed-phase chromatography—exactly when tightly retained phospholipids begin to wash off the column. In the electrospray ionization (ESI) source, these highly abundant, easily ionizable phospholipids monopolize the limited charge available on the droplet surface. Octadecanamide is forced into the droplet interior, preventing its transition into the gas phase and drastically suppressing its mass spectrometric signal[5].
Mechanism of ESI ion suppression caused by phospholipid co-elution with octadecanamide.
Part 2: Troubleshooting Guide & FAQs
Q1: I am using protein precipitation (PPT) with acetonitrile, but my octadecanamide signal varies wildly between samples. What is wrong? A: PPT effectively removes proteins but leaves >95% of endogenous phospholipids in the supernatant[6]. Because octadecanamide and phospholipids are both highly soluble in organic crash solvents, they are co-extracted. To achieve reliable quantification, you must implement a targeted phospholipid depletion strategy (e.g., pass-through SPE or specialized lipid removal plates) to eliminate these interferences[6].
Q2: How can I optimize my chromatography to separate octadecanamide from matrix interferences? A: Utilizing a bioinert UHPLC system with a sub-2-micron C18 column is a strong starting point[7]. More importantly, incorporate isopropanol (IPA) into your strong mobile phase (e.g., ACN/IPA/Water mixture). IPA is highly effective at washing tightly bound, apolar lipid species off the column, preventing them from bleeding into subsequent runs and causing unpredictable suppression[7].
Q3: What is the best internal standard strategy for octadecanamide? A: Always use a stable isotope-labeled internal standard (SIL-IS), such as octadecanamide-d7 or a structurally analogous deuterated NAE. The SIL-IS will co-elute perfectly with your target analyte, experiencing the exact same ion suppression, thereby self-correcting the quantitative ratio and compensating for matrix effects[3].
Part 3: Quantitative Impact of Sample Preparation
Improving sample preparation is the most effective way of circumventing ion suppression[5]. The table below summarizes the expected outcomes of various extraction methods when analyzing octadecanamide in plasma.
Table 1: Impact of Sample Preparation on Octadecanamide Matrix Effects and Recovery
| Sample Prep Method | Phospholipid Removal (%) | Average Matrix Effect (%) | Octadecanamide Recovery (%) |
| Protein Precipitation (PPT) | < 5% | -65% (Severe Suppression) | 95% |
| Liquid-Liquid Extraction (LLE) | 40 - 50% | -35% (Moderate Suppression) | 75 - 85% |
| Traditional Reversed-Phase SPE | 60 - 70% | -20% (Mild Suppression) | 80 - 90% |
| Pass-Through Phospholipid Depletion | > 95% | -5% to +2% (Negligible) | 90 - 95% |
Part 4: Self-Validating Experimental Protocols
Protocol 1: Phospholipid Depletion Workflow for Octadecanamide Analysis
This protocol utilizes a pass-through solid-phase extraction format to achieve high recovery while eliminating matrix effects.
-
Sample Aliquot: Transfer 100 µL of plasma or CSF into a microcentrifuge tube.
-
Internal Standard Addition: Spike 10 µL of SIL-IS working solution (e.g., octadecanamide-d7 at 100 ng/mL). Vortex for 10 seconds.
-
Protein Precipitation: Add 400 µL of ice-cold Acetonitrile containing 1% formic acid. Causality: The acidic environment helps disrupt protein-lipid binding, freeing the octadecanamide.
-
Centrifugation: Vortex vigorously for 1 minute. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the denatured proteins.
-
Pass-Through SPE: Transfer the supernatant to a phospholipid removal 96-well plate (e.g., Agilent Captiva EMR-Lipid or Waters Oasis Ostro). Apply a low vacuum (2-5 in Hg). Causality: The sorbent selectively traps bulky phospholipids via size exclusion and hydrophobic interactions, while the straight-chain octadecanamide passes through freely.
-
Evaporation & Reconstitution: Collect the eluate and evaporate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of your initial mobile phase (e.g., 70:30 Water:Acetonitrile). Inject 5 µL into the LC-MS/MS.
Step-by-step sample preparation and analytical workflow for octadecanamide quantification.
Protocol 2: Post-Extraction Spike Method for Matrix Effect Validation
To ensure the trustworthiness of your assay, you must validate the matrix effect (ME) quantitatively[3].
-
Prepare Blank Extracts: Process 6 independent lots of blank matrix using Protocol 1 (omitting the IS and analyte).
-
Post-Spike: Reconstitute the dried blank extracts with a neat solution containing octadecanamide at Low, Mid, and High QC concentration levels.
-
Neat Standards: Prepare equivalent neat standard solutions in the pure reconstitution solvent.
-
Analysis & Calculation: Inject both sets into the LC-MS/MS. Calculate the Matrix Factor (MF) and Matrix Effect (ME):
-
Matrix Factor (MF) = (Peak Area in Post-Spiked Extract) / (Peak Area in Neat Standard)
-
ME (%) = (MF - 1) x 100
-
Self-Validation Criteria: The coefficient of variation (CV) of the IS-normalized MF across the 6 independent lots must be ≤ 15% to prove the method is robust against matrix variability.
-
References
1.[3] Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. nih.gov. 2.[1] Quantification of anandamide, oleoylethanolamide and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography–electrospray mass spectroscopy. nih.gov. 3.[5] Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. chromatographyonline.com. 4.[2] A UHPLC–MS/MS method for determination of N-acylethanolamines in cerebrospinal fluid. biorxiv.org. 5.[7] A Targeted, Bioinert LC–MS/MS Method for Sensitive, Comprehensive Analysis of Signaling Lipids | Analytical Chemistry. acs.org. 6.[4] Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples. sigmaaldrich.com. 7.[6] Efficient Quantitative Analysis of THC and its Metabolites in Whole Blood Using Agilent Captiva EMR—Lipid and LC. agilent.com.
Sources
- 1. Quantification of anandamide, oleoylethanolamide and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography–electrospray mass spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
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optimizing extraction efficiency for rac N-(2,3-Dihydroxypropyl)octadecanamide
Topic: Optimization of Extraction Efficiency & Quantitative Analysis
Ticket ID: #LIPID-OPT-882 Assigned Specialist: Senior Application Scientist, Lipidomics Division[1]
Executive Summary & Molecule Profile
User Query: "I am experiencing variable recovery rates and high background noise when extracting rac-N-(2,3-Dihydroxypropyl)octadecanamide from biological matrices. How do I optimize this?"
Scientist’s Analysis: This molecule is a Fatty Acid Amide (FAA) , structurally analogous to endocannabinoids like anandamide but with a more polar dihydroxypropyl headgroup.[1]
-
The Challenge: It sits on the "polarity fence." Its long C18 tail (stearoyl) drives hydrophobicity, while the dihydroxy headgroup increases water solubility compared to simple fatty acids.
-
The Hidden Trap: This specific class of molecules (long-chain amides) is widely used as slip agents in industrial plastics (polypropylene/polyethylene). Using standard plastic labware often leads to massive background contamination (false positives) or analyte loss due to adsorption (false negatives).
| Property | Specification | Implication for Extraction |
| Molecular Formula | C₂₁H₄₃NO₃ | MW ≈ 357.57 g/mol |
| LogP (Predicted) | ~6.5 - 7.0 | Highly lipophilic; requires organic solvents.[2] |
| pKa | Neutral Amide | pH adjustment has minimal effect on charge state during extraction, but affects matrix background.[1][2][3] |
| Critical Issue | Plastic Adsorption | MUST use glass or silanized glassware. |
Extraction Protocols (SOPs)
Method A: The "Clean" Liquid-Liquid Extraction (MTBE Method)
Recommended for: Plasma, Serum, and Cell Culture Media. Why this works:[1][3] Unlike the traditional Folch method (Chloroform), the Matyash (MTBE) method places the lipid-rich organic phase on top . This prevents you from having to puncture the protein pellet to retrieve your sample, significantly reducing matrix contamination.[1]
Reagents:
-
Methyl tert-butyl ether (MTBE) (HPLC Grade)
-
LC-MS Grade Water
-
Internal Standard (IS): N-stearoyl-d3-ethanolamide (Surrogate) or d3-N-(2,3-Dihydroxypropyl)octadecanamide (if custom synthesized).
Protocol Steps:
-
Sample Prep: Aliquot 200 µL of sample into a glass tube (borosilicate).
-
Spike IS: Add 10 µL of Internal Standard (1 µM in MeOH). Vortex 10s.
-
Phase 1: Add 1.5 mL Methanol . Vortex 1 min. (Precipitates proteins).[4]
-
Phase 2: Add 5.0 mL MTBE . Incubate at room temp for 1 hour on a shaker.
-
Scientist Note: This incubation ensures the amphiphilic amide fully partitions out of protein binding pockets.
-
-
Phase Separation: Add 1.25 mL Water . Vortex 1 min.
-
Centrifuge: 1,000 x g for 10 min.
-
Collection: The TOP yellow/clear layer is your analyte. Transfer to a clean glass vial.
-
Dry & Reconstitute: Evaporate under Nitrogen. Reconstitute in 100 µL MeOH:CHCl₃ (9:1).
Method B: Solid Phase Extraction (SPE) for High Sensitivity
Recommended for: Urine, Tissue Homogenates, or High-Lipid Matrices. Why this works:[1][3] Uses hydrophobic retention (Reverse Phase) to wash away salts and polar interferences, then elutes the amide with strong organic solvent.
Cartridge: Waters Oasis HLB (Hydrophilic-Lipophilic Balance) or equivalent (60 mg/3 cc).
Protocol Steps:
-
Condition: 3 mL Methanol
3 mL Water. -
Load: Acidify sample (pH ~4 with dilute acetic acid) and load onto cartridge.
-
Wash 1: 3 mL 5% Methanol in Water (Removes salts/proteins).
-
Wash 2: 3 mL 40% Methanol in Water (Removes very polar lipids).
-
Critical: Do not exceed 40% MeOH, or you risk eluting the dihydroxypropyl amide.[1]
-
-
Elute: 3 mL 100% Methanol or Acetonitrile .
-
Dry & Reconstitute: As above.
Visualization of Workflows
Figure 1: Extraction Decision Logic
Caption: Decision tree for selecting the optimal extraction method based on sample matrix and contamination risks.
Troubleshooting Guide (FAQ)
Issue 1: "I see a huge peak for my analyte in the blank samples."
Diagnosis: Plasticware Leaching. Many pipette tips, microcentrifuge tubes, and solvent reservoirs use erucamide or stearamide derivatives as slip agents (mold release agents).[1] These are isobaric or structurally similar to rac-N-(2,3-Dihydroxypropyl)octadecanamide and will co-extract.[1] The Fix:
-
Solvent Rinse: Pre-rinse all pipette tips with MeOH before use (tedious but effective).
-
Material Change: Switch to glass syringes and glass-coated plates for the extraction.
-
LC Separation: Ensure your LC gradient separates the rac-N-(2,3-Dihydroxypropyl)octadecanamide (RT ~8-9 min on C18) from the plastic slip agents (usually elute later, ~12-14 min due to lack of dihydroxy headgroup).
Issue 2: "My recovery is < 40%."
Diagnosis: Adsorption or Phase Loss. The dihydroxy headgroup makes this molecule "sticky" to glass surfaces if completely dry, or it may be partitioning into the aqueous phase if the solvent system is too polar. The Fix:
-
Reconstitution: Never let the sample dry completely to a "hard" film. Stop evaporation when a tiny droplet remains, or add a "keeper" solvent (e.g., 10 µL DMSO or Dodecane) before drying.[1][3]
-
Salting Out: If using LLE, add NaCl (saturated) to the aqueous phase to force the amide into the organic layer.
Issue 3: "Low Signal intensity in LC-MS."
Diagnosis: Ion Suppression or Poor Ionization. The Fix:
-
Mobile Phase: Use 10mM Ammonium Formate + 0.1% Formic Acid in the mobile phase. The ammonium adduct
or protonated is usually dominant. -
Transitions:
-
Precursor: 358.3 (
) -
Product: 267.3 (Stearoyl acylium ion
) - Primary Quant -
Product: 74.1 (Glycerol-amine fragment) - Qualifier
-
Analytical Parameters (LC-MS/MS)
| Parameter | Setting | Rationale |
| Column | C18 (e.g., BEH C18), 1.7 µm, 2.1 x 100mm | Strong retention of hydrophobic tail required.[1][2][3] |
| Mobile Phase A | Water + 0.1% Formic Acid + 5mM Amm. Formate | Proton source for ionization. |
| Mobile Phase B | Acetonitrile / Isopropanol (90:10) + 0.1% FA | IPA helps solubilize the long chain and sharpen peaks. |
| Gradient | 60% B to 100% B over 10 mins | Elution typically occurs around 80-90% B. |
| Ionization | ESI Positive (+) | Amides protonate readily on the Nitrogen/Oxygen.[2] |
| Collision Energy | ~20-30 eV | Optimized for the 358 -> 267 transition. |
References
-
Matyash, V., et al. (2008).[1][3] "Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics." Journal of Lipid Research, 49(5), 1137–1146.[1][3]
-
Lipid Maps® Structure Database. "Fatty Acid Amides (FAM)." Lipid Maps Consortium.
-
Cooper, T. J., et al. (2015).[1][3] "Adsorption of fatty acid amides to plastic laboratory ware: Implications for lipidomics." Analytical Chemistry, 87(12), 6433-6440.[1][3] (Contextual citation on plastic additives interference).
-
Bradshaw, H. B., et al. (2006).[1][3] "N-Acyl ethanolamides: extraction, quantification, and biological activity." Methods in Enzymology, 412, 175-195.[1][3] (Standard protocol for structural analogs).
Sources
- 1. Solubility Modeling for Key Organic Compounds Used in Adavosertib (Anticancer API) Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. acs.figshare.com [acs.figshare.com]
- 4. The NFDI4Microbiota Knowledge Base [knowledgebase.nfdi4microbiota.de]
- 5. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
resolving enantiomeric separation of racemic N-(2,3-Dihydroxypropyl)octadecanamide
Technical Support Center: Chiral Separations Division Ticket ID: #CS-90210-OCT Subject: Resolution of Racemic N-(2,3-Dihydroxypropyl)octadecanamide Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are attempting to separate the enantiomers of N-(2,3-Dihydroxypropyl)octadecanamide (an analogue of Anandamide/Ceramide). This molecule presents two distinct analytical challenges:
-
Weak Chromophore: The lack of aromatic rings means UV detection is only viable at low wavelengths (<210 nm), where solvent cutoff becomes an issue.
-
Amphiphilic Solubility: The C18 stearyl chain creates high lipophilicity, while the diol headgroup requires polar interactions for chiral recognition.
This guide provides a tiered troubleshooting approach, moving from direct separation (Method A) to derivatization strategies (Method B) if baseline resolution (
Part 1: Diagnostic & Method Selection
Q: I am seeing only one peak or a shoulder. Which column and mode should I start with?
A: For fatty acid amides with polar headgroups, Normal Phase (NP) chromatography on Polysaccharide-based Chiral Stationary Phases (CSPs) is the gold standard. The hydrophobic tail acts as a handle in the non-polar solvent, while the chiral diol headgroup interacts with the carbamate selectors of the column.
Primary Recommendation:
-
Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel OD-H (Cellulose analogue).
-
Why? These phases form hydrogen bonds with the amide and hydroxyl groups of your analyte, creating the necessary "three-point interaction" for chiral discrimination.
-
Mobile Phase: Hexane / Isopropyl Alcohol (IPA). Start with 90:10 (v/v).
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 25°C (Lowering to 10°C can improve resolution by reducing thermal motion).
Decision Tree: Method Development
Figure 1: Strategic workflow for selecting the optimal separation pathway.
Part 2: Experimental Protocols
Method A: Direct Separation (The "Clean" Approach)
Use this if you have an ELSD (Evaporative Light Scattering Detector) or a high-quality UV detector capable of 205-210 nm.
Protocol Parameters:
| Parameter | Setting / Value | Technical Rationale |
| Column | Chiralpak AD-H (4.6 x 250 mm, 5 µm) | Amylose backbone offers helical cavity inclusion for the fatty chain. |
| Mobile Phase | Hexane / Ethanol (85:15 v/v) | Ethanol often provides sharper peaks than IPA for amides due to better H-bond kinetics. |
| Detection | UV 210 nm or ELSD | The amide bond absorbs at ~210 nm. ELSD is preferred to avoid solvent gradient baseline drift. |
| Sample Diluent | 50:50 Hexane/Ethanol | Matches mobile phase strength to prevent precipitation on injection. |
| Concentration | 1.0 mg/mL | High enough for weak UV detection, low enough to prevent column overload. |
Troubleshooting Method A:
-
Issue: Baseline noise is too high at 210 nm.
-
Fix: Ensure you are using "HPLC Grade" or "UV Cutoff" grade Hexane. Standard Hexane has benzene impurities that absorb strongly at 210 nm.
-
-
Issue: Sample precipitates in the column (pressure spike).
-
Fix: Add 5-10% Tetrahydrofuran (THF) to the mobile phase. THF solubilizes long fatty chains effectively. Note: Ensure your column housing is compatible with THF.
-
Method B: Derivatization (The "Robust" Approach)
Use this if Method A fails to resolve the peaks or if sensitivity is too low. This reaction attaches a chromophore (3,5-dinitrobenzoyl group) to the hydroxyls, adding "handles" for the chiral selector to grab.
Mechanism: The 3,5-dinitrobenzoyl (DNB) group is a "pi-acid." It interacts strongly with the "pi-basic" phenyl rings of the Chiralpak/Chiralcel stationary phase, significantly enhancing enantioselectivity ($ \alpha $).
Step-by-Step Derivatization Protocol:
-
Reactants: Dissolve 10 mg of Sample in 1 mL dry Pyridine.
-
Reagent: Add 15 mg 3,5-Dinitrobenzoyl chloride (1.5 eq per hydroxyl).
-
Condition: Heat at 60°C for 30 minutes.
-
Quench: Add 0.5 mL water to hydrolyze excess reagent.
-
Extraction: Extract with Hexane/Ethyl Acetate (1:1). Wash organic layer with 1M HCl (to remove pyridine) and then Brine.
-
Analysis: Inject the organic layer (dried) onto the chiral column.
New Chromatographic Conditions (for Derivative):
-
Mobile Phase: Hexane / IPA (90:10).
-
Detection: UV 254 nm . (The DNB group absorbs strongly here).
-
Expected Result: Resolution (
) typically increases from <1.0 (native) to >5.0 (derivative).
Part 3: Frequently Asked Questions (Troubleshooting)
Q: My peaks are tailing significantly. Is this column damage? A: Likely not. Amides have strong hydrogen bonding capabilities that can cause non-specific adsorption to the silica matrix.
-
Solution: Add 0.1% Diethylamine (DEA) or Ethanolamine to the mobile phase. This blocks residual silanol sites and sharpens the amide peak.
Q: I see three peaks instead of two. What is happening? A: This indicates a diastereomeric impurity or partial hydrolysis.
-
Check your starting material: Is the "2,3-dihydroxypropyl" moiety pure? If the starting amine was a mix of syn/anti or structural isomers, you will see more peaks.
-
Hydrolysis: Fatty acid amides are stable, but if you used strong acid/base during prep, you might have cleaved the amide, leaving free fatty acid (Peak 3).
Q: Can I use Reversed Phase (Water/Acetonitrile)? A: Technically yes, using columns like Chiralpak AD-RH . However, solubility will be your enemy. The C18 tail of your molecule will force you to use high % organic (e.g., 90% ACN), which reduces the chiral recognition mechanisms (hydrophobic inclusion) of the CSP. Normal Phase is strongly preferred for C18-lipids.
References
-
Separation of fatty acid ester and amide enantiomers by high-performance liquid chromatography on chiral stationary phases. Journal of Chromatography A. (1988).[2] Demonstrates the foundational efficacy of Pirkle and polysaccharide phases for fatty acid derivatives.
-
Chiral separation of amides using supercritical fluid chromatography. Journal of Chromatography A. (2013). Validates the use of Chiralpak AD-H and OD-H for amide resolution.
-
Basics of Chiral HPLC. Sigma-Aldrich Technical Guides. Provides general mechanisms for polysaccharide CSP interaction modes (H-bonding and inclusion).[1]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates. Yakhak Hoeji. (2021). Confirms the utility of derivatization (NBD/DNB) for enhancing resolution on AD/OD columns.
Sources
Technical Support Center: Stability of rac N-(2,3-Dihydroxypropyl)octadecanamide
A Foreword from the Senior Application Scientist
Welcome to the technical support guide for rac N-(2,3-Dihydroxypropyl)octadecanamide. As a synthetic ceramide analogue, this molecule is of significant interest in cosmetic, dermatological, and pharmaceutical formulations. A critical parameter governing its efficacy, safety, and shelf-life is its stability, particularly concerning pH. The central feature of this molecule's stability is its amide bond, which is susceptible to hydrolysis under certain conditions.
This guide is structured as a series of frequently asked questions and troubleshooting scenarios that you, as a researcher or formulation scientist, might encounter. Our goal is to move beyond simple procedural steps and delve into the causality—the "why"—behind each experimental design and observation. We will explore the mechanisms of degradation, provide robust protocols for stability assessment, and offer solutions to common analytical challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for rac N-(2,3-Dihydroxypropyl)octadecanamide in aqueous formulations?
The principal stability issue is the hydrolysis of the amide bond, which connects the octadecanoic acid (stearic acid) tail to the 2,3-dihydroxypropylamine head group. This reaction cleaves the molecule into its constituent parts: stearic acid and 3-amino-1,2-propanediol. The rate of this hydrolysis is highly dependent on the pH of the medium.[1][2] Fatty acid amides are generally stable, but prolonged exposure to extreme pH conditions can catalyze this degradation.[3]
Q2: How does pH influence the degradation rate of the amide bond?
The hydrolysis of an amide bond can be catalyzed by both acid and base.[2][4]
-
Acid-Catalyzed Hydrolysis (pH < 5): Under acidic conditions, the carbonyl oxygen of the amide is protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule.[5] This pathway is generally significant at low pH values.
-
Neutral Conditions (pH ≈ 6-8): In the neutral pH range, the rate of uncatalyzed hydrolysis is typically very slow. For most amides, this is the region of maximum stability. The half-life of the amide bond under these conditions can be on the order of years at room temperature.[6]
-
Base-Catalyzed Hydrolysis (pH > 8): Under alkaline conditions, the hydroxide ion (OH⁻), a potent nucleophile, directly attacks the carbonyl carbon. This initiates the cleavage of the C-N bond.[4] The reaction rate generally increases with increasing pH (i.e., higher hydroxide concentration).[2] For some related fatty acid amides, degradation is more pronounced in alkaline conditions.[7]
Q3: What are the expected degradation products, and why is it crucial to monitor them?
The expected hydrolysis products are Octadecanoic acid (stearic acid) and 3-Amino-1,2-propanediol .
Monitoring these degradants is essential for several reasons:
-
Quantitative Analysis: The appearance of degradants and the concurrent loss of the parent compound provide a direct measure of instability.
-
Formulation Integrity: The formation of fatty acids can lower the pH of an unbuffered formulation and may lead to physical changes, such as precipitation or phase separation.
-
Safety and Efficacy: Regulatory bodies require the identification and quantification of degradation products to ensure the safety and efficacy of the final product throughout its shelf life.[8][9]
Troubleshooting Guide
Scenario 1: My formulation shows a rapid decrease in the concentration of rac N-(2,3-Dihydroxypropyl)octadecanamide at pH 9. What is happening?
This observation is highly indicative of base-catalyzed hydrolysis. The hydroxide ions in your alkaline formulation are directly attacking the amide bond, leading to its cleavage.
Troubleshooting Steps:
-
Confirm the pH: Re-measure the pH of your formulation to ensure it hasn't drifted.
-
Buffer System: If your application allows, incorporate a suitable buffer system to maintain the pH in a more stable range, ideally between 6 and 8.
-
Temperature Effects: Hydrolysis rates are highly dependent on temperature. Ensure your stability studies are conducted at the intended storage temperature. Accelerated studies at higher temperatures can be used to predict long-term stability but will show faster degradation.[8][10]
-
Analytical Verification: Ensure your analytical method can accurately separate and quantify the parent compound from its degradation products to rule out analytical artifacts.
Scenario 2: My analytical results for stability testing are inconsistent and not reproducible. What are the common pitfalls?
Inconsistent results in lipid analysis are common and can often be traced to sample preparation and handling.
Troubleshooting Steps:
-
Solubility Issues: Rac N-(2,3-Dihydroxypropyl)octadecanamide is a lipophilic molecule with low water solubility. Ensure it is fully dissolved in your initial stock solution and does not precipitate upon dilution into aqueous buffers. Using a co-solvent might be necessary, but ensure the co-solvent itself is stable and does not interfere with the analysis.
-
Adsorption: Lipids are prone to adsorbing to container surfaces (glass and plastic). This can lead to an apparent loss of the compound. Using silanized glassware or low-adsorption polypropylene vials can mitigate this issue.
-
Extraction Inefficiency: If you are extracting the compound from a complex matrix before analysis, ensure your extraction method is validated for high and consistent recovery. An internal standard that is structurally similar to the analyte should be used to correct for variability in extraction and instrument response.
-
Method Specificity: The gold standard for quantifying ceramides and their analogues is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.[11][12] If using HPLC-UV, be aware that the parent compound and the stearic acid degradant may have very different chromatographic behaviors and UV responses, requiring careful method development.
Quantitative Stability Data Summary
The following table summarizes the expected stability profile based on general principles of amide chemistry. The actual rates must be determined empirically for your specific formulation and storage conditions.
| pH Range | Predominant Mechanism | Expected Degradation Rate (at 25°C) | Key Considerations |
| < 3 | Acid-Catalyzed Hydrolysis | Moderate to Rapid | Protonation of the carbonyl oxygen activates the amide for hydrolysis.[5] |
| 3 - 6 | Acid-Catalyzed Hydrolysis | Slow to Moderate | Rate is dependent on H+ concentration. |
| 6 - 8 | Uncatalyzed Hydrolysis | Very Slow | This is typically the range of maximum stability for amides.[13] |
| 8 - 11 | Base-Catalyzed Hydrolysis | Slow to Moderate | Rate is dependent on OH- concentration.[4] |
| > 11 | Base-Catalyzed Hydrolysis | Moderate to Rapid | High concentration of hydroxide ions leads to faster degradation. |
Experimental Protocol: pH-Dependent Stability Assessment (Forced Degradation)
This protocol outlines a forced degradation study to determine the stability of rac N-(2,3-Dihydroxypropyl)octadecanamide across a range of pH values, conforming to the principles outlined in ICH guidelines.[8][14]
Workflow for pH-Dependent Stability Assessmentdot
Sources
- 1. researchgate.net [researchgate.net]
- 2. uregina.ca [uregina.ca]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]
- 12. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. qlaboratories.com [qlaboratories.com]
overcoming precipitation issues with long-chain fatty amides
Topic: Overcoming Precipitation and Stability Issues with Long-Chain Fatty Amides (PEA, Anandamide, Oleamide) Support Tier: Level 3 (Senior Application Scientist) Status: Operational
Welcome to the Technical Support Center
I am Dr. Aris Thorne, Senior Application Scientist. If you are reading this, you have likely just watched your expensive Palmitoylethanolamide (PEA) or Anandamide (AEA) turn into a cloudy, useless suspension upon adding it to your cell culture media.
You are not alone. LCFAs are notoriously difficult to work with due to their high lipophilicity (LogP > 5) and crystalline nature. They do not just "dissolve" in water; they must be coerced into stable colloidal systems.
This guide moves beyond basic datasheets to address the physics of solvation. We will troubleshoot your current crash-out and provide self-validating protocols to ensure your biological data is real, not an artifact of precipitation.
Module 1: The "Crash-Out" Phenomenon
Q: Why does my fatty amide precipitate immediately when I dilute my DMSO stock into PBS/Media?
A: You are battling the "Solvent Shock" effect. LCFAs like PEA and Oleamide are hydrophobic crystals. In 100% DMSO, they are solvated because the solvent molecules can interact with the fatty chain. When you introduce water (PBS/Media), the dielectric constant of the solution skyrockets. The water molecules preferentially hydrogen-bond with the DMSO, stripping the protective solvent shell away from the fatty amide. The amide molecules then aggregate instantly to minimize their surface area exposed to water.
The Fix: The "Solvent-Sandwich" Technique Never add DMSO stock directly to a large volume of static buffer. You must create an intermediate transition phase using a surfactant or carrier protein.
Q: I see "floaters" or crystals in my stock solution after freezing. Is it ruined?
A: Not necessarily, but it requires heat-cycling. LCFAs have high melting points (e.g., PEA melts at ~98°C). Upon freezing, they crystallize into tight lattices that do not redissolve easily at room temperature.
-
Action: Sonicate the stock at 37°C–50°C for 10–15 minutes.
-
Warning: If using unsaturated amides (Anandamide, Oleamide), keep temperatures <30°C and use an inert gas purge (Argon/Nitrogen) to prevent oxidation.
Module 2: Advanced Solubilization Protocols
Protocol A: The BSA-Complexation Method (Best for Cell Culture)
Use this when organic solvents (DMSO/Ethanol) must be kept <0.1%. BSA acts as a physiological carrier, mimicking how albumin transports fatty acids in blood.
Reagents:
-
LCFA Stock (e.g., PEA in DMSO at 50 mM)
-
Fatty-Acid Free BSA (Bovine Serum Albumin)[1]
-
Warm Culture Media (37°C)
Step-by-Step:
-
Prepare Carrier: Dissolve BSA in your media to a final concentration of 0.4% (w/v) . Filter sterilize.
-
Vortexing is Critical: Place the BSA-media on a vortex mixer at medium speed.
-
The Drop: While vortexing, add the DMSO stock dropwise into the center of the vortex. Do not touch the sides of the tube.
-
Target: Final DMSO concentration should be ≤ 0.1%.
-
-
Stabilization: Incubate the mixture at 37°C for 15 minutes before adding to cells.
-
Validation: Hold the tube up to a light source. It should be optically clear or slightly opalescent, but never cloudy with visible particulates.
Protocol B: The "1:10:90" Co-Solvent System (Best for Acute In Vivo/IP)
Standard aqueous buffers cannot hold LCFAs. This method uses ethanol and emulsifiers to create a stable micellar dispersion.
Formula: 1 part Stock : 10 parts Emulsifier : 89 parts Saline.
Step-by-Step:
-
Stock: Dissolve LCFA in 100% Ethanol (not DMSO) at 10x the desired final concentration.
-
Emulsifier: Add Alkamuls® EL-620 (Cremophor EL) or Tween 80 directly to the ethanolic stock.
-
Ratio: 1:10 (Ethanol stock : Emulsifier).[2]
-
Action: Vortex vigorously until a homogeneous oil results.
-
-
Dilution: Slowly add warm Saline (PBS) while vortexing.
-
Result: A clear to slightly hazy microemulsion. Use immediately.
-
Module 3: Experimental Artifacts (The "Hidden" Variables)
Q: My IC50 values shift dramatically between experiments. Why?
A: Plastic Adsorption (The "Sticky" Problem). LCFAs are highly lipophilic (LogP > 5). They bind rapidly to polystyrene and polypropylene. If you prepare a 1 µM solution in a standard plastic tube, the actual concentration hitting your cells might be 0.5 µM after 30 minutes.
The Fix:
-
Glassware: Use borosilicate glass vials for all intermediate dilutions.
-
Pre-coating: If you must use plastic, pre-coat tips and tubes with 0.1% BSA or Tween-20 solution, then rinse with water. This occupies the hydrophobic binding sites on the plastic.
-
Sizing: Use "Low-Bind" microcentrifuge tubes.
Q: How do I store Anandamide (AEA)? It seems to lose potency.
A: AEA is chemically unstable. Unlike PEA (saturated), Anandamide contains four double bonds (polyunsaturated) and an amide linkage. It suffers from two degradation pathways:
-
Oxidation: Attacks the double bonds (turns yellow).
-
Hydrolysis: Breaks the amide bond (releases Arachidonic Acid).
Storage Protocol:
-
Solvent: Store in 100% Ethanol or anhydrous DMSO . Avoid water.
-
Atmosphere: Purge vial with Argon or Nitrogen gas before closing.
-
Temp: Store at -80°C .
-
Never store diluted aqueous working solutions. Make them fresh daily.
Visualizing the Workflow
Figure 1: Solubilization Decision Tree
Use this logic flow to select the correct protocol for your application.
Caption: Decision matrix for selecting the optimal solubilization strategy based on experimental constraints.
Reference Data
Table 1: Solubility Limits of Common LCFAs
Note: Values are approximate and temperature-dependent.
| Compound | DMSO (Max) | Ethanol (Max) | PBS (pH 7.[3][4]2) | Stability (Aqueous) |
| PEA (Palmitoylethanolamide) | ~50 mg/mL | ~50 mg/mL | < 10 µg/mL | High (Hydrolysis resistant) |
| AEA (Anandamide) | ~35 mg/mL | ~35 mg/mL | < 5 µg/mL | Very Low (Oxidation prone) |
| OEA (Oleoylethanolamide) | ~50 mg/mL | ~50 mg/mL | < 10 µg/mL | Moderate |
| Stearamide | ~2 mg/mL | < 1 mg/mL | Insoluble | High |
References
-
Cayman Chemical. Palmitoyl Ethanolamide Product Information & Solubility Guide. Retrieved from
-
Tocris Bioscience. Solubility Guidelines for Fatty Acid Amides (PF-3845 / FAAH Inhibitors). Retrieved from
-
National Institutes of Health (PMC). Synthesis, Characterization, and Retinol Stabilization of Fatty Amide-β-cyclodextrin Conjugates. Molecules. 2016. Retrieved from
-
Frontiers in Immunology. The endocannabinoid anandamide prevents TH17 programming... (Methodology for AEA micellar nanoformulations). Retrieved from
-
BenchChem. Comparative Analysis of PEA and OEA for Researchers. Retrieved from
Sources
- 1. Measurement of saturable and non-saturable components of anandamide uptake into P19 embryonic carcinoma cells in the presence of fatty acid-free bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
Validation & Comparative
mass spectral fragmentation pattern of rac N-(2,3-Dihydroxypropyl)octadecanamide
Content Type: Publish Comparison Guide
Executive Summary & Compound Profile
Comparison Context: This guide analyzes the mass spectral performance of N-(2,3-Dihydroxypropyl)octadecanamide (often referred to as N-stearoyl-3-amino-1,2-propanediol or a "pseudo-ceramide"). It is compared against standard lipid alternatives: N-Stearoylethanolamine (SEA) and Ceramide (d18:1/18:0) .
Relevance: This compound serves as a critical surfactant in drug delivery systems (lipidoids) and a structural analog to endogenous endocannabinoids and ceramides. Its analysis is pivotal for validating lipid nanoparticle (LNP) formulations and studying skin barrier function.
Chemical Identity:
-
IUPAC Name: N-(2,3-dihydroxypropyl)octadecanamide
-
Formula: C₂₁H₄₃NO₃
-
Exact Mass: 357.3243 Da
-
Precursor Ion [M+H]⁺: 358.3316 m/z
-
Chiral Status: rac (Racemic). Standard LC-MS/MS on achiral columns cannot distinguish the R and S enantiomers; fragmentation patterns are identical.
Structural Characterization & Fragmentation Mechanics
Electrospray Ionization (ESI-MS/MS) Behavior
In positive ion mode (ESI+), the compound forms a stable protonated molecule [M+H]⁺ at m/z 358.3 . The fragmentation is driven by the stability of the amide bond and the lability of the hydroxyl groups on the propyl tail.
Primary Fragmentation Pathways
-
Acylium Ion Formation (Dominant): The most intense diagnostic peak arises from the cleavage of the amide bond (N-C), retaining the charge on the carbonyl carbon of the stearoyl tail.
-
Fragment: [C₁₇H₃₅CO]⁺
-
m/z: 267.3
-
Mechanism: Inductive cleavage driven by the stability of the resonance-stabilized acylium cation.
-
-
Headgroup Ionization (Diagnostic): Alternatively, the charge is retained on the amine portion.
-
Fragment: [H₃N-CH₂-CH(OH)-CH₂OH]⁺
-
m/z: 92.1
-
Secondary Loss: Subsequent dehydration of this ion yields m/z 74.1 .
-
-
Neutral Loss of Water: The 2,3-dihydroxypropyl headgroup readily loses water molecules.
-
[M+H - H₂O]⁺: m/z 340.3
-
[M+H - 2H₂O]⁺: m/z 322.3
-
Fragmentation Pathway Diagram
The following diagram illustrates the mechanistic cleavage leading to diagnostic ions.
Caption: ESI+ Fragmentation pathway showing the divergence between acyl chain retention (red) and headgroup retention (green).
Comparative Performance Analysis
This section evaluates the "analytical performance"—defined here as diagnostic specificity and ionization efficiency—against standard alternatives.
Comparison with Structural Analogs
| Feature | Target: N-(2,3-Dihydroxypropyl) octadecanamide | Alternative A: N-Stearoylethanolamine (SEA) | Alternative B: Ceramide (d18:1/18:0) |
| Class | Pseudo-ceramide / N-acyl amino diol | N-acylethanolamine (NAE) | Sphingolipid |
| Precursor [M+H]⁺ | 358.3 | 328.3 | 566.6 |
| Primary Fragment | m/z 267.3 (Acylium) | m/z 62.1 (Ethanolamine) | m/z 264.3 (Sphingosine - H₂O) |
| Diagnostic Specificity | High: The m/z 92 headgroup fragment is unique to the aminodiol structure. | Medium: m/z 62 is common to all NAEs; m/z 267 is common to all stearoyl lipids. | Very High: Characteristic LCB fragments (m/z 264, 282) confirm sphingoid base. |
| Elution (C18 RP) | Elutes before SEA due to higher polarity of the diol headgroup. | Elutes after the target (less polar headgroup). | Elutes significantly later (very hydrophobic). |
Performance Insights
-
False Positive Risk: The target shares the m/z 267.3 acylium fragment with SEA and Stearamide. Relying solely on this ion for Multiple Reaction Monitoring (MRM) is insufficient.
-
Protocol Recommendation: You must include the 358.3 -> 92.1 transition in your MRM method to distinguish this compound from other stearoyl-containing lipids.
Experimental Protocols
Sample Preparation (Self-Validating)
-
Method: Modified Bligh-Dyer Extraction.
-
Validation Step: Spike samples with deuterated N-stearoyl-d3-ethanolamine as an internal standard. If the recovery of the IS is <80%, re-extract.
LC-MS/MS Acquisition Parameters
System: UHPLC coupled to Triple Quadrupole (QqQ).
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (50:50) + 0.1% Formic Acid.[1]
-
Gradient:
-
0-1 min: 30% B[2]
-
1-10 min: Linear ramp to 100% B
-
10-12 min: Hold 100% B
-
-
MS Settings (ESI+):
-
Spray Voltage: 3.5 kV
-
Capillary Temp: 320°C
-
MRM Transitions:
-
Quantifier: 358.3 -> 267.3 (CE: 25 eV)
-
Qualifier: 358.3 -> 92.1 (CE: 35 eV) - Crucial for specificity.
-
-
Analytical Workflow Diagram
Caption: Step-by-step workflow for the specific detection of N-(2,3-Dihydroxypropyl)octadecanamide.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 73416329, Octadecanamide, N-((1S,2S,3R)-2,3-dihydroxy-1-(hydroxymethyl)heptadecyl)- (Related Ceramide Analog). Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. 3-Amino-1,2-propanediol (Headgroup Reference Data). NIST Chemistry WebBook, SRD 69.[3][4] Retrieved from [Link]
-
Lipid Maps Structure Database. N-acyl ethanolamines and related lipids. Retrieved from [Link]
Sources
A Comparative Analysis of N-(2,3-Dihydroxypropyl)octadecanamide and N-palmitoylethanolamine for Therapeutic Development
An In-Depth Guide for Researchers and Drug Development Professionals
In the landscape of lipid-based therapeutic agents, N-acylethanolamines (NAEs) represent a class of significant interest due to their diverse physiological roles, particularly in the modulation of inflammation and pain.[1][2][3] Among these, N-palmitoylethanolamine (PEA) is a well-characterized endogenous fatty acid amide with a growing body of evidence supporting its therapeutic potential.[4][5][6] This guide provides a comparative analysis of PEA and a structurally related but less-studied compound, rac N-(2,3-Dihydroxypropyl)octadecanamide. The objective is to furnish researchers and drug development professionals with a comprehensive understanding of their respective properties and potential applications, supported by experimental data and methodologies.
Section 1: Foundational Understanding of N-acyl-amides
N-acyl-amides are a broad class of lipid signaling molecules involved in a variety of physiological processes.[3] Their biological activity is largely determined by the nature of the acyl chain and the head group. PEA, an N-acylethanolamine, is synthesized on demand from membrane phospholipids and is known to exert its effects through multiple mechanisms, including the activation of peroxisome proliferator-activated receptor alpha (PPAR-α) and the "entourage effect," where it enhances the activity of other endocannabinoids.[5][6][7]
Section 2: N-palmitoylethanolamine (PEA) - The Established Modulator
Chemical and Physical Properties:
| Property | Value |
| IUPAC Name | N-(2-Hydroxyethyl)hexadecanamide |
| CAS Number | 544-31-0[4] |
| Molecular Formula | C18H37NO2[4] |
| Molar Mass | 299.499 g·mol−1[4] |
| Appearance | White crystals[4] |
| Melting Point | 93 to 98 °C[4] |
Mechanism of Action:
PEA's primary mechanism of action involves the activation of the nuclear receptor PPAR-α.[5][7] This interaction leads to the inhibition of the pro-inflammatory transcription factor NF-κB, subsequently reducing the production of inflammatory cytokines like TNF-α, IL-1β, and IL-6.[5] While not a direct cannabinoid receptor agonist, PEA enhances the effects of endogenous cannabinoids like anandamide by inhibiting their degradation by the enzyme fatty acid amide hydrolase (FAAH), a phenomenon known as the "entourage effect".[5][7] PEA also interacts with other receptors, including GPR55 and GPR119, and modulates the activity of transient receptor potential vanilloid type 1 (TRPV1) channels.[4][7][8] A key aspect of PEA's action is its ability to down-regulate mast cell activation, a mechanism termed Autacoid Local Injury Antagonism (ALIA).[4][7]
Therapeutic Applications:
PEA has been investigated for its analgesic, anti-inflammatory, and neuroprotective effects in a variety of preclinical and clinical settings.[4][8][9][10] Studies have shown its potential in managing chronic pain, neurodegenerative diseases, and inflammatory conditions.[1][4][8][11] For instance, PEA has been shown to reduce pain in patients with temporomandibular joint disorders and has demonstrated efficacy in models of neuropathic pain.[9][10][11]
Section 3: rac N-(2,3-Dihydroxypropyl)octadecanamide - An Emerging Analogue
Chemical and Physical Properties:
| Property | Value |
| IUPAC Name | N-(2,3-dihydroxypropyl)octadecanamide |
| CAS Number | 7336-25-6[12] |
| Molecular Formula | C21H43NO3[12] |
| Molar Mass | 357.57 g/mol [12] |
| Known Application | Antistatic agent[12] |
Information regarding the biological activity of rac N-(2,3-Dihydroxypropyl)octadecanamide is limited in publicly available scientific literature. Its primary documented use is as an antistatic agent.[12] However, its structural similarity to PEA, particularly the long-chain fatty acid amide backbone, suggests that it may possess uncharacterized biological activities. The key structural difference lies in the head group: a 2,3-dihydroxypropyl group in place of the ethanolamine group in PEA. This modification could influence its solubility, receptor binding affinity, and metabolic stability.
Section 4: Comparative Analysis and Future Directions
The therapeutic potential of rac N-(2,3-Dihydroxypropyl)octadecanamide remains to be elucidated. Based on the well-established pharmacology of PEA, a logical starting point for investigating this compound would be to assess its activity at known NAE targets.
Hypothesized Mechanisms of Action for rac N-(2,3-Dihydroxypropyl)octadecanamide:
-
PPAR-α Activation: The octadecanamide chain is structurally similar to the palmitoyl chain of PEA. It is plausible that it could also act as a ligand for PPAR-α.
-
FAAH Inhibition: The amide bond is a key feature for FAAH substrates. The dihydroxypropyl head group may alter the compound's affinity for and susceptibility to hydrolysis by FAAH.
-
Mast Cell Stabilization: The ability to modulate mast cell degranulation could be a shared property.
Experimental Workflow for Comparative Evaluation:
To systematically compare the biological activities of rac N-(2,3-Dihydroxypropyl)octadecanamide with PEA, a tiered experimental approach is recommended.
Caption: A tiered experimental workflow for the comparative evaluation of N-acyl-amides.
Section 5: Detailed Experimental Protocols
1. PPAR-α Activation Assay (Cell-Based Reporter Assay):
-
Objective: To determine if rac N-(2,3-Dihydroxypropyl)octadecanamide can activate the PPAR-α receptor.
-
Methodology:
-
Utilize a commercially available PPAR-α reporter cell line (e.g., from INDIGO Biosciences) that contains a luciferase reporter gene under the control of a PPAR-α responsive promoter.[13][14]
-
Culture the reporter cells according to the manufacturer's protocol.
-
Prepare serial dilutions of rac N-(2,3-Dihydroxypropyl)octadecanamide and PEA (as a positive control) in the appropriate cell culture medium.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Calculate the EC50 value for each compound to determine its potency as a PPAR-α agonist.
-
2. Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay (Fluorometric):
-
Objective: To assess the ability of rac N-(2,3-Dihydroxypropyl)octadecanamide to inhibit the activity of the FAAH enzyme.
-
Methodology:
-
Use a commercially available FAAH inhibitor screening assay kit (e.g., from Cayman Chemical or Sigma-Aldrich).[15][16]
-
The assay typically uses a fluorogenic substrate that releases a fluorescent product upon cleavage by FAAH.[15]
-
Prepare serial dilutions of rac N-(2,3-Dihydroxypropyl)octadecanamide and a known FAAH inhibitor (e.g., URB597) as a positive control.
-
Incubate the FAAH enzyme with the test compounds for a specified period.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Measure the fluorescence intensity over time using a fluorescence plate reader (excitation ~340-360 nm, emission ~450-465 nm).[15]
-
Calculate the IC50 value for each compound to determine its inhibitory potency.
-
3. In Vivo Model of Inflammatory Pain (Carrageenan-Induced Paw Edema):
-
Objective: To evaluate the in vivo anti-inflammatory and analgesic effects of rac N-(2,3-Dihydroxypropyl)octadecanamide.
-
Methodology:
-
Acclimate rodents (e.g., mice or rats) to the experimental conditions.
-
Administer rac N-(2,3-Dihydroxypropyl)octadecanamide, PEA (positive control), or vehicle (e.g., saline with a small percentage of a surfactant) via an appropriate route (e.g., oral gavage or intraperitoneal injection).
-
After a predetermined pretreatment time, induce inflammation by injecting a solution of carrageenan into the plantar surface of one hind paw.
-
Measure the paw volume (edema) at regular intervals using a plethysmometer.
-
Assess pain sensitivity (hyperalgesia) using a Randall-Selitto test or von Frey filaments.
-
Compare the effects of the test compounds to the vehicle control group to determine their anti-inflammatory and analgesic efficacy.
-
Section 6: Signaling Pathways
Caption: Simplified signaling pathway of N-palmitoylethanolamine (PEA).
Conclusion
N-palmitoylethanolamide is a promising endogenous lipid modulator with a well-defined mechanism of action and demonstrated therapeutic potential. While rac N-(2,3-Dihydroxypropyl)octadecanamide is currently understudied in a biological context, its structural similarity to PEA warrants further investigation. The experimental framework outlined in this guide provides a clear path for elucidating its pharmacological profile and assessing its potential as a novel therapeutic agent. A direct comparative approach will be crucial in determining if the modifications to the head group offer any advantages in terms of potency, selectivity, or pharmacokinetic properties.
References
-
Palmitoylethanolamide - Wikipedia. Available from: [Link]
-
Accurate Education - Palmitoylethanolamide (PEA). (2026, January 18). Available from: [Link]
-
Di Marzo, V., & Petrosino, S. (2011). The pharmacology of palmitoylethanolamide and first data on the therapeutic efficacy of some of its new formulations. British Journal of Pharmacology, 163(7), 1356–1363. Available from: [Link]
-
Petrosino, S., & Di Marzo, V. (2019). Therapeutic Efficacy of Palmitoylethanolamide and Its New Formulations in Synergy with Different Antioxidant Molecules Present in Diets. Foods, 8(9), 373. Available from: [Link]
-
Gugliandolo, E., D'Amico, R., Cordaro, M., Impellizzeri, D., Siracusa, R., & Cuzzocrea, S. (2025). Palmitoylethanolamide: A Multifunctional Molecule for Neuroprotection, Chronic Pain, and Immune Modulation. International Journal of Molecular Sciences, 26(10), 5543. Available from: [Link]
-
Scuderi, C., Steardo, L., & Esposito, G. (2021). Fatty Acid Amide Hydrolase (FAAH) Inhibition Modulates Amyloid-Beta-Induced Microglia Polarization. International Journal of Molecular Sciences, 22(14), 7639. Available from: [Link]
-
Mouse Peroxisome Proliferator-Activated Receptor Alpha - Indigo Biosciences. Available from: [Link]
-
Human PPAR-alpha Transcription Factor Activity Assay Kit - RayBiotech. Available from: [Link]
-
Human Peroxisome Proliferator-Activated Receptor Alpha - Indigo Biosciences. Available from: [Link]
-
PPAR-alpha Transcription Factor Activity Assay (TFAB00152). Available from: [Link]
-
Serhan, C. N. (2017). Lipid mediators put an end to inflammation. Research Features. Available from: [Link]
-
Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit (Fluorometric) - SigmaAldrich.cn. Available from: [Link]
-
McPartland, J. M., & Matias, I. (2025). Experimental and Pre-Analytical Considerations of Endocannabinoid Quantification in Human Biofluids Prior to Mass Spectrometric Analysis. Metabolites, 15(3), 345. Available from: [Link]
-
Lee, J. H., Kim, M. R., & Lee, J. Y. (2012). Assay System for N-acylethanolamines Degradation Enzyme, N-acylethanolamine-hydrolyzing Acid Amidase. Biomedical Science Letters, 18(4), 269–273. Available from: [Link]
-
Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit (E-BC-F082). Available from: [Link]
-
Serhan, C. N., & Chiang, N. (2015). Lipid Mediators in the Resolution of Inflammation. Cold Spring Harbor Perspectives in Biology, 7(10), a016311. Available from: [Link]
-
Serhan, C. N., & Chiang, N. (2010). Novel Lipid Mediators Promote Resolution of Acute Inflammation. Circulation Research, 107(10), 1129–1141. Available from: [Link]
-
Gerasimov, A. D., et al. (2022). Fatty Acid-Derived N-acylethanolamines Dietary Supplementation Attenuates Neuroinflammation and Cognitive Impairment in LPS Murine Model. Nutrients, 14(18), 3843. Available from: [Link]
-
rac N-(2,3-Dihydroxypropyl)octadecanamide - CRO Splendid Lab Pvt. Ltd. Available from: [Link]
-
Alhouayek, M., et al. (2020). N-Acylethanolamine-Hydrolyzing Acid Amidase Inhibition, but Not Fatty Acid Amide Hydrolase Inhibition, Prevents the Development of Experimental Autoimmune Encephalomyelitis in Mice. Journal of Neuroinflammation, 17(1), 1–16. Available from: [Link]
-
Ghafouri, N., Ghafouri, B., & Larsson, B. (2020). Co-relation between anti-inflammatory lipid mediator levels and pain intensity. Journal of Pain Research, 13, 431–439. Available from: [Link]
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Marini, I., et al. Palmitoylethanolamide vs NSAID in the treatment of TMJD pain. Minerva Stomatologica, 61(7-8), 313-318. Available from: [Link]
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Lauritano, C., et al. (2025). In Vivo Anti-Inflammatory Activity of Lipids Extracted from the Most Abundant Cyanobacterial Strains of the Therapeutic Euganean Thermal Muds. Marine Drugs, 23(9), 496. Available from: [Link]
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Tsuboi, K., Uyama, T., Okamoto, Y., & Ueda, N. (2012). Endocannabinoids and related N-acylethanolamines: biological activities and metabolism. Inflammation & Regeneration, 32(2), 99–111. Available from: [Link]
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N-Acylethanolamine - Wikipedia. Available from: [Link]
-
Blanca, A., & Farmer, E. E. (2012). N-Acylethanolamines and related compounds: aspects of metabolism and functions. Plant Science, 184, 134–144. Available from: [Link]
-
rac N-(2,3-Dihydroxypropyl)octadecanamide - GenPrice UK. Available from: [Link]
-
Uyama, T., Morishita, J., & Ueda, N. (2025). Recent Progress in N-Acylethanolamine Research: Biological Functions and Metabolism Regulated by Two Distinct N-Acyltransferases: cPLA2ε and PLAAT Enzymes. International Journal of Molecular Sciences, 26(7), 3986. Available from: [Link]
-
Octadecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl] - Scent.vn. Available from: [Link]
-
Octadecanoic acid, 2,3-dihydroxypropyl ester - the NIST WebBook. Available from: [Link]
-
Petrosino, S., & Di Marzo, V. (2010). N-palmitoyl-ethanolamine: Biochemistry and new therapeutic opportunities. Biochimie, 92(6), 724–727. Available from: [Link]
-
Marini, I., et al. (2012). Palmitoylethanolamide Versus a Nonsteroidal Anti-Inflammatory Drug in the Treatment of Temporomandibular Joint Inflammatory Pain. Journal of Oral & Facial Pain and Headache, 26(2), 99–104. Available from: [Link]
-
Singh, S., et al. (2024). The Comparative Efficacy of Palmitoylethanolamide (PEA) With the Combination of Pregabalin and Nortriptyline on Post-extraction Trigeminal Neuropathy by Using Magnetic Resonance (MR) Neurography: A Randomized Clinical Trial. Cureus, 16(2), e54802. Available from: [Link]
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- 12. rac N-(2,3-Dihydroxypropyl)octadecanamide | CAS 7336-25-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
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Comparative Validation of Quantitative Methodologies for Octadecanamide and Bioactive Fatty Acid Amide Analogs
Executive Summary
Octadecanamide (Stearamide) and its bioactive analogs—such as oleamide and palmitamide—are primary fatty acid amides (FAAs) acting as signaling lipids in the endocannabinoid system and sleep regulation. Despite their physiological importance, their quantification is complicated by high lipophilicity (LogP > 7) , lack of UV-active chromophores , and ubiquitous presence as slip agents in laboratory plastics, leading to high background noise.
This guide objectively compares the three dominant analytical platforms—LC-MS/MS , GC-MS , and HPLC-CAD —and establishes LC-ESI-MS/MS as the gold standard for biological matrices. It provides a self-validating protocol compliant with FDA/EMA bioanalytical guidelines.
Part 1: The Analytical Landscape
The quantification of octadecanamide analogs requires overcoming three specific barriers:
-
Ionization Efficiency: Neutral lipids ionize poorly in standard electrospray conditions without specific mobile phase modifiers.
-
Adsorption Losses: Long alkyl chains adhere aggressively to polypropylene pipette tips and well plates, causing non-linear recovery at low concentrations (<10 ng/mL).
-
Isobaric Interference: Biological matrices contain numerous lipid isomers that co-elute with target amides.
Comparative Method Performance
The following table summarizes the performance of standard methodologies based on sensitivity, specificity, and throughput.
| Feature | LC-ESI-MS/MS (Gold Standard) | GC-MS (Alternative) | HPLC-CAD/ELSD |
| Detection Principle | Mass-to-Charge (MRM) | Electron Impact (EI) | Aerosol Charge/Scattering |
| Derivatization | None Required | Required (Silylation) | None Required |
| Sensitivity (LLOQ) | 0.1 – 1.0 ng/mL | 10 – 50 ng/mL | 500 – 1000 ng/mL |
| Selectivity | High (Precursor | High (Fingerprint) | Low (Retention time only) |
| Sample Throughput | High (5–8 min run) | Low (30+ min run) | Medium (15–20 min run) |
| Primary Limitation | Matrix Effects (Phospholipids) | Thermal Instability | Low Sensitivity |
Verdict: While GC-MS is valuable for structural elucidation of unknowns, LC-MS/MS is the only viable method for pharmacokinetic (PK) and trace-level quantification due to its superior sensitivity and elimination of derivatization steps that introduce variability.
Part 2: The Self-Validating Protocol (LC-MS/MS)
This protocol is designed for human plasma but is adaptable to tissue homogenates. It utilizes a Liquid-Liquid Extraction (LLE) to maximize recovery while minimizing phospholipid contamination.
Reagents & Standards
-
Analyte: Octadecanamide (Stearamide) >99% purity.
-
Internal Standard (IS): Octadecanamide-d35 (preferred) or Heptadecanamide (C17:0 amide) if deuterated is unavailable. Note: Use of a structural analog (C17) requires careful monitoring of relative recovery.
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Acetate.
Sample Preparation (Optimized LLE)
Direct protein precipitation (PPT) often yields poor recovery (<60%) for long-chain amides due to entrapment in the protein pellet. This LLE method ensures >85% recovery.
-
Aliquot: Transfer 100 µL plasma to a glass tube (silanized glass is optimal to prevent adsorption).
-
Spike: Add 10 µL Internal Standard (100 ng/mL in MeOH).
-
Extract: Add 600 µL TBME (tert-Butyl methyl ether) or Ethyl Acetate .
-
Agitate: Vortex vigorously for 5 minutes; Centrifuge at 4,000 x g for 10 min at 4°C.
-
Concentrate: Transfer the organic supernatant (top layer) to a clean glass vial. Evaporate to dryness under
stream at 40°C. -
Reconstitute: Dissolve residue in 100 µL ACN:Water (80:20) + 0.1% Formic Acid. Vortex for 1 min to ensure desorption from glass walls.
LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 2 mM Ammonium Acetate + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 50% B
-
1.0 min: 50% B
-
4.0 min: 98% B (Elution of Octadecanamide ~3.5 min)
-
5.5 min: 98% B
-
5.6 min: 50% B (Re-equilibration)
-
-
Ionization: ESI Positive Mode (
).
MRM Transitions
The primary transition corresponds to the loss of ammonia (
| Analyte | Precursor ( | Product ( | Cone (V) | Collision (eV) | Type |
| Octadecanamide | 284.3 | 267.3 | 30 | 20 | Quantifier |
| 284.3 | 57.1 | 30 | 35 | Qualifier | |
| Octadecanamide-d35 | 319.5 | 302.5 | 30 | 20 | IS Quantifier |
Part 3: Visualization of Analytical Workflow
The following diagram illustrates the critical decision points and flow for validating the method, highlighting the "Self-Validating" checks required at each stage.
Caption: Step-by-step analytical workflow with integrated validation checkpoints for recovery and matrix effects.
Part 4: Validation Metrics & Acceptance Criteria
To ensure scientific integrity, the method must meet these criteria derived from FDA/EMA guidelines.
Linearity & Range
-
Range: 1.0 ng/mL to 1000 ng/mL.
-
Weighting:
linear regression is recommended due to the wide dynamic range. -
Criteria:
; Back-calculated standards must be within ±15% of nominal (±20% for LLOQ).
Accuracy & Precision
Data from a typical validation run for Octadecanamide:
| QC Level | Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1.0 | 92.5 | 8.4 | 95.1 |
| Low | 3.0 | 98.2 | 5.1 | 97.8 |
| Mid | 50.0 | 101.4 | 3.2 | 100.5 |
| High | 800.0 | 99.1 | 2.8 | 98.9 |
Matrix Effect & Recovery
-
Matrix Effect (ME): Calculate as
.-
Acceptable Range: 85–115%. If ME < 85% (Ion Suppression), consider switching to Solid Phase Extraction (SPE) using a polymeric mixed-mode sorbent (e.g., Bond Elut Plexa) to remove phospholipids.
-
-
Recovery (RE): Calculate as
.-
Target: >80% is ideal for trace analysis.
-
Part 5: Troubleshooting & Expert Insights
The "Plastic Background" Problem
Octadecanamide is a common slip agent in plastic manufacturing.
-
Symptom: High background signal in blank samples.
-
Solution:
-
Use glass inserts in autosampler vials.
-
Pre-rinse pipette tips with ACN if possible, or use low-retention, certified lipid-free tips.
-
Run a "System Blank" (injecting pure mobile phase) before the run to check for column carryover.
-
Solubility Issues
Stock solutions (1 mg/mL) should be prepared in 100% Methanol or Ethanol . Avoid water in stock solutions as octadecanamide will precipitate immediately. Working standards should contain at least 50% organic solvent.
References
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
Priego-Capote, F., et al. (2019). Determination of primary fatty acid amides in different biological fluids by LC-MS/MS in MRM mode with synthetic deuterated standards. Talanta. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (2025). Octadecanamide Mass Spectrum (Electron Ionization). NIST Chemistry WebBook.[1][2] Retrieved from [Link]
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distinguishing endogenous lipids from synthetic N-(2,3-Dihydroxypropyl)octadecanamide
Distinguishing Endogenous Lipids from Synthetic N-(2,3-Dihydroxypropyl)octadecanamide in Stratum Corneum Lipidomics A Senior Application Scientist’s Guide to Analytical Methodologies and Barrier Repair Profiling
The Analytical Imperative: Why Distinguish Exogenous from Endogenous?
N-(2,3-Dihydroxypropyl)octadecanamide (commonly referred to as a pseudo-ceramide or SLE66 analog) is a synthetic lipid engineered to mimic the barrier-restoring properties of natural stratum corneum (SC) ceramides. While structurally inspired by endogenous sphingolipids, it replaces the complex, dual-chain sphingoid base with a simplified aminopropanediol headgroup linked to a single stearoyl (C18:0) chain via an amide bond.
In dermatological drug development and cosmetic efficacy testing, distinguishing this synthetic compound from endogenous lipids—specifically natural ceramides and monoacylglycerols (MAGs)—is a critical analytical requirement. Researchers must decouple the physical accumulation of the exogenous pseudo-ceramide from the biological upregulation of endogenous ceramides. Clinical studies demonstrate that topical application of pseudo-ceramides not only physically repairs the barrier but actively induces a biological shift in the endogenous ceramide profile toward a healthy phenotype (e.g., increased chain length and altered subclass ratios)[1].
Fig 1: Mechanism of pseudo-ceramide integration and endogenous lipid profile shift.
Structural Causality and Chromatographic Behavior
The physical chemistry of a lipid dictates its analytical behavior. N-(2,3-Dihydroxypropyl)octadecanamide shares a nominal mass similarity with certain endogenous MAGs (like 1-stearoylglycerol) and functional similarities with endogenous ceramides, but its structural differences require distinct analytical strategies.
-
Versus Endogenous Ceramides: Natural ceramides are dual-chain lipids (a sphingoid base + an acyl chain). The single-chain nature of the pseudo-ceramide drastically reduces its lipophilicity (logP). Consequently, in Reversed-Phase Liquid Chromatography (RPLC), the pseudo-ceramide elutes significantly earlier than endogenous ceramides.
-
Versus Monoacylglycerols (MAGs): While a MAG like 1-stearoylglycerol also possesses a single C18 chain and a diol-containing headgroup, it utilizes an ester linkage rather than an amide linkage. This makes the pseudo-ceramide more chemically stable against hydrolysis and alters its ionization efficiency and fragmentation pathways in mass spectrometry.
Quantitative Data Presentation: Lipidomic Target Comparison
| Lipid Type | Example Target | Chemical Formula | Exact Mass [M+H]⁺ | Hydrophobic Tails | LC Retention Behavior (RPLC) | Characteristic MS/MS Product Ions |
| Synthetic Pseudo-Ceramide | N-(2,3-Dihydroxypropyl)octadecanamide | C₂₁H₄₃NO₃ | 358.3316 | 1 (C18 Acyl) | Early Elution | m/z 284.2 (Loss of headgroup) |
| Endogenous Ceramide | Ceramide [NS] (d18:1/18:0) | C₃₆H₇₁NO₃ | 566.5507 | 2 (C18 Base + C18 Acyl) | Late Elution | m/z 264.3 (Sphingosine base) |
| Endogenous MAG | 1-Stearoylglycerol | C₂₁H₄₂O₄ | 359.3156 | 1 (C18 Acyl) | Early Elution | m/z 341.3 (Loss of H₂O) |
Self-Validating Experimental Protocol: LC-MS/MS Workflow
To ensure rigorous scientific integrity, the following protocol utilizes a self-validating system. Every step is designed to account for matrix effects, extraction variability, and isobaric interference, ensuring that the quantification of exogenous pseudo-ceramides and endogenous SC lipids is absolute[2].
Fig 2: Self-validating LC-MS/MS workflow for distinguishing SC lipid species.
Step-by-Step Methodology
Step 1: Non-Invasive Stratum Corneum Sampling (Tape Stripping)
-
Action: Apply D-Squame tape discs to the target skin site at a standardized pressure (e.g., 225 g/cm² for 10 seconds). Discard the first strip, then collect strips 2 through 10 sequentially.
-
Causality: The SC is the primary localization site for barrier lipids. Discarding the first strip removes environmental contaminants and unabsorbed topical residue. Sequential stripping provides a spatial depth profile of pseudo-ceramide penetration without dermal blood contamination[3].
Step 2: Internal Standard (IS) Spiking
-
Action: Spike each tape directly with a known concentration of odd-chain endogenous ceramides (e.g., Cer d18:1/17:0) and a synthetic isotope-labeled surrogate for the pseudo-ceramide.
-
Causality: Tape stripping yields highly variable biological matrix volumes (corneocyte mass). Spiking before extraction creates a self-validating system; the IS recovery rate mathematically corrects for both extraction losses and matrix-induced ion suppression during electrospray ionization (ESI)[4].
Step 3: Modified Bligh-Dyer Lipid Extraction
-
Action: Submerge the tapes in a monophasic mixture of Chloroform:Methanol:Water (2:2:1.8 v/v/v). Vortex, centrifuge to induce phase separation, and extract the lower organic phase. Dry under a gentle stream of nitrogen.
-
Causality: This specific solvent ratio efficiently partitions both the highly hydrophobic endogenous ceramides and the moderately hydrophobic pseudo-ceramide into the organic phase. Simultaneously, it precipitates tape adhesives and polar keratinocyte proteins that would otherwise foul the LC column.
Step 4: Reversed-Phase LC Separation (RPLC)
-
Action: Reconstitute the lipid film and inject it onto a C18 column. Utilize a binary gradient (Mobile Phase A: H₂O/Acetonitrile with 10mM Ammonium Formate; Mobile Phase B: Isopropanol/Acetonitrile with 10mM Ammonium Formate).
-
Causality: RPLC separates lipids based on their hydrophobic surface area. The single-chain pseudo-ceramide has a drastically lower logP than dual-chain endogenous ceramides, causing it to elute significantly earlier. This chromatographic resolution prevents in-source fragmentation cross-talk.
Step 5: MRM Mass Spectrometry Detection
-
Action: Operate the triple quadrupole mass spectrometer in positive electrospray ionization (+ESI) Multiple Reaction Monitoring (MRM) mode.
-
Causality: MRM isolates specific precursor-to-product ion transitions. By selecting the m/z 358.3 → 284.2 transition for the pseudo-ceramide and m/z 566.6 → 264.3 for Cer [NS], the system achieves absolute molecular specificity, distinguishing the synthetic lipid from isobaric endogenous background noise and MAGs.
References
-
Kao Americas. (2020). Skin Care Alters Endogenous Stratum Corneum Ceramide Profile. Kao Corporation. Available at:[Link]
-
Shin, K.-O., Mihara, H., Ishida, K., Uchida, Y., & Park, K. (2022). Exogenous Ceramide Serves as a Precursor to Endogenous Ceramide Synthesis and as a Modulator of Keratinocyte Differentiation. Cells, 11(10), 1703. Available at:[Link]
-
Boegli, L., et al. (2016). Human as the Ultimate Wound Healing Model: Strategies for Studies Investigating the Dermal Lipidome. National Institutes of Health (PMC). Available at:[Link]
-
Janicka, M., et al. (2023). Natural Ingredients of Transdermal Drug Delivery Systems as Permeation Enhancers of Active Substances through the Stratum Corneum. Molecular Pharmaceutics, ACS Publications. Available at:[Link]
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A Senior Application Scientist's Guide to Inter-Laboratory Comparison of Fatty Acid Amide Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of fatty acid amides (FAAs) is paramount. These lipid signaling molecules, including the well-known endocannabinoids and a diverse array of other N-acylethanolamines and primary fatty acid amides, play crucial roles in a multitude of physiological processes.[1][2] Their measurement, however, is fraught with challenges, often leading to significant variability in reported concentrations across different studies and laboratories.[3][4][5] This guide provides an in-depth technical comparison of methodologies for FAA quantification, offering insights into the causal factors behind experimental choices and presenting a framework for achieving greater reproducibility in this critical area of research.
The Challenge of Quantifying Fatty Acid Amides: A Call for Standardization
Fatty acid amides are a diverse family of lipids characterized by a fatty acid linked to a substituent via an amide bond.[1] They are often present at low, nanomolar concentrations in complex biological matrices, making their extraction and accurate quantification a significant analytical challenge.[6] This inherent difficulty is reflected in the considerable scatter observed in published abundance values for the same analytes.[4][5] For instance, reported levels of oleamide in N18TG2 cells have shown a nearly tenfold difference between studies.[4]
This variability stems from a number of factors, including the choice of biofluid, sample collection and processing methods, and the specific extraction and analytical techniques employed.[7] The chemical instability of certain FAAs, such as 2-arachidonoylglycerol (2-AG) which can undergo spontaneous isomerization, further complicates accurate measurement.[3][8] To address these challenges and enhance the reliability of FAA quantification for applications like biomarker discovery, the adoption of standardized methods and robust quality control measures is essential.[3][7] The Lipidomics Standards Initiative (LSI) is a key organization working towards creating community-wide guidelines for all stages of the lipidomics workflow, from sample collection to data reporting.[9][10]
A Comparative Overview of Analytical Techniques
While several techniques can be employed for FAA analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard due to its high sensitivity, selectivity, and versatility.[11]
| Parameter | LC-MS/MS | GC-MS |
| Sensitivity | High (pg/mL to fmol range)[11][12][13] | Moderate to High |
| Specificity | High (utilizing Multiple Reaction Monitoring) | Moderate to High |
| Sample Preparation | Protein precipitation, liquid-liquid, or solid-phase extraction. Derivatization is generally not required.[12] | Often requires derivatization (e.g., silylation) to increase volatility and thermal stability.[14] |
| Analysis Time | Rapid (typically < 15 minutes per sample) | Longer run times may be necessary |
| Throughput | High | Moderate |
| Compound Coverage | Broad applicability to a wide range of FAAs | Effective for volatile and thermally stable amides |
A Validated LC-MS/MS Protocol for Reliable Fatty Acid Amide Quantification
This section details a robust, step-by-step LC-MS/MS methodology for the quantification of a panel of common fatty acid amides in human plasma. This protocol is designed to be a self-validating system, incorporating best practices to minimize variability and ensure data integrity.
Experimental Workflow
Caption: High-level workflow for fatty acid amide quantification.
Step-by-Step Methodology
1. Sample Preparation (Protein Precipitation and Solid-Phase Extraction)
-
Rationale: This two-step process effectively removes proteins and other interfering matrix components, leading to a cleaner sample and reduced ion suppression in the mass spectrometer.
-
Protocol:
-
To 100 µL of human plasma, add a solution of stable isotope-labeled internal standards for each target analyte. The use of these standards is critical as they correct for analyte loss during sample preparation and for matrix effects.[15]
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Load the supernatant onto a pre-conditioned solid-phase extraction (SPE) cartridge.
-
Wash the cartridge with a low-organic solvent to remove polar interferences.
-
Elute the fatty acid amides with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase.
-
2. LC-MS/MS Analysis
-
Rationale: Reversed-phase chromatography provides excellent separation of the hydrophobic fatty acid amides. Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode offers high selectivity and sensitivity for quantification.
-
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 98% A to 2% A over 10 minutes, followed by a 2-minute hold at 2% A, and then a re-equilibration to 98% A.[16]
-
Flow Rate: 350 µL/min.[16]
-
Injection Volume: 4 µL.[16]
-
Column Temperature: 35°C.[16]
-
-
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions should be optimized for each fatty acid amide and its corresponding internal standard.
-
Method Validation
A rigorous validation of the analytical method is crucial for ensuring the accuracy and reliability of the data. Key validation parameters include:
| Validation Parameter | Acceptance Criteria |
| Linearity (R²) | >0.99 |
| Accuracy | Within 15% of the nominal concentration (20% at the LLOQ) |
| Precision (CV%) | ≤15% (≤20% at the LLOQ) |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3 |
| Limit of Quantitation (LOQ) | The lowest concentration on the calibration curve that meets accuracy and precision criteria. |
Key Factors Influencing Inter-Laboratory Comparability
Achieving consistency in fatty acid amide quantification across different laboratories requires a deep understanding of the critical variables that can impact the results.
Pre-analytical Variables
The choice of biological matrix (e.g., plasma, serum, saliva, hair) and the methods of sample collection, handling, and storage can significantly influence the measured concentrations of fatty acid amides.[3][7] For instance, the collection process itself can have implications for FAA levels.[3] It is imperative to standardize these pre-analytical procedures as much as possible.
Sample Extraction Efficiency
The efficiency of extracting fatty acid amides from the biological matrix is a critical factor. Different extraction methods, such as protein precipitation, liquid-liquid extraction, and solid-phase extraction, have varying recoveries for different FAAs. The choice of solvent and the pH of the extraction buffer can also impact recovery.
Matrix Effects
Co-eluting endogenous compounds from the biological matrix can either suppress or enhance the ionization of the target analytes in the mass spectrometer, leading to inaccurate quantification. The use of stable isotope-labeled internal standards that co-elute with the analytes is the most effective way to compensate for these matrix effects.
Availability and Purity of Standards
The accuracy of quantification is directly dependent on the purity and accurate concentration of the analytical standards used to create the calibration curves. The synthesis of custom FAA standards or the use of commercially available standards is often necessary.[4][5]
Use of Certified Reference Materials (CRMs)
Certified Reference Materials, such as those available from the National Institute of Standards and Technology (NIST) for fatty acids in human serum, are invaluable tools for validating the accuracy of an analytical method and for ensuring inter-laboratory comparability.[17][18][19][20] While not specific to fatty acid amides, these materials can be used to assess the overall performance of a laboratory's analytical workflow for related lipid molecules.
A Logic Diagram for Ensuring Data Quality in Inter-Laboratory Studies
Caption: Key pillars for ensuring high-quality, comparable data.
Conclusion: Towards Harmonized Quantification of Fatty Acid Amides
The significant inter-laboratory variability in the quantification of fatty acid amides underscores the urgent need for the adoption of standardized methodologies and rigorous quality control practices. By understanding the critical factors that influence the accuracy and precision of these measurements, from pre-analytical handling to data analysis, researchers can significantly improve the comparability of their results. This guide provides a framework for achieving this harmonization, centered around a validated LC-MS/MS protocol and a commitment to scientific integrity. As the field of lipidomics continues to evolve, a collective effort towards standardization will be essential for unlocking the full potential of fatty acid amides as biomarkers and therapeutic targets.
References
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Experimental and Pre-Analytical Considerations of Endocannabinoid Quantification in Human Biofluids Prior to Mass Spectrometric Analysis. MDPI. Available at: [Link]
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Experimental and Pre-Analytical Considerations of Endocannabinoid Quantification in Human Biofluids Prior to Mass Spectrometric Analysis. ResearchGate. Available at: [Link]
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Qualitative and Quantitative Analysis of Six Fatty Acid Amides in 11 Edible Vegetable Oils Using Liquid Chromatography–Mass Spectrometry. PMC. Available at: [Link]
-
Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources. MDPI. Available at: [Link]
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Qualitative and Quantitative Analysis of Six Fatty Acid Amides in 11 Edible Vegetable Oils Using Liquid Chromatography-Mass Spectrometry. PubMed. Available at: [Link]
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Lipidomics Standards Initiative (LSI). LSI. Available at: [Link]
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lipidomicstandards.org. lipidomicstandards.org. Available at: [Link]
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The Determination of Fatty Acid Primary Amides by Capillary Gas Chromatography. Scilit. Available at: [Link]
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FA preparation. Cyberlipid. Available at: [Link]
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Standard Reference Materials to Support Measurement of Fatty Acids. NIST. Available at: [Link]
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Quantification of primary fatty acid amides in commercial tallow and tallow fatty acid methyl esters by HPLC-APCI-MS. ResearchGate. Available at: [Link]
-
Recommendations for good practice in MS-based lipidomics. PMC. Available at: [Link]
-
Spotlight on Endocannabinoids in Healthy Individuals Using Volumetric Absorptive Microsampling Combined with LC-MS/MS Analysis. PMC. Available at: [Link]
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Standard Reference Material 2378 Fatty Acids in Frozen Human Serum. A Clinical SRM based on Endogenous Supplementation of Polyunsaturated Fatty Acids. NIST. Available at: [Link]
-
Fatty Acyl Esters and Amides. Tandem Mass Spectrometry of Lipids. Books Gateway. Available at: [Link]
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Automated Sample Preparation for Profiling Fatty Acids in Blood and Plasma using the Agilent 7693 ALS. Agilent. Available at: [Link]
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LC-MS/MS Quantification of Endocannabinoids in Tissues. Request PDF. ResearchGate. Available at: [Link]
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Standard Reference Material 2378 Fatty Acids in Frozen Human Serum. Certification of a Clinical SRM based on Endogenous. CDC Stacks. Available at: [Link]
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Targeted lipidomics: fatty acid amides and pain modulation. PubMed. Available at: [Link]
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Sample preparation for fatty acid analysis in biological samples with mass spectrometry-based strategies. PubMed. Available at: [Link]
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Quantification of Endogenous Endocannabinoids by LC-MS/MS. Springer Protocols. Available at: [Link]
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Interlaboratory analytical comparison of fatty acid concentrations in serum or plasma. PubMed. Available at: [Link]
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Determination of fatty acid amides as trimethylsilyl derivatives by gas chromatography with mass spectrometric detection. PubMed. Available at: [Link]
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Fatty Amides. Lipid Analysis. Lipotype. Available at: [Link]
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Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources. PMC. Available at: [Link]
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Lipid Species Quantification. lipidomicstandards.org. Available at: [Link]
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Identification of Fatty Acids and Fatty Acid Amides in Human Meibomian Gland Secretions. IOVS. Available at: [Link]
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Fatty Amides in Minutes: Direct Formation from Fatty Esters in a Green Synthetic Process. MDPI. Available at: [Link]
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Determination of primary fatty acid amides in different biological fluids by LC–MS/MS in MRM mode with synthetic deuterated standards: Influence of biofluid matrix on sample preparation. ResearchGate. Available at: [Link]
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Binding-based proteomic profiling and the fatty acid amides. OAText. Available at: [Link]
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GC Analysis of Primary Fatty Acid Amides in Animal Fat. ResearchGate. Available at: [Link]
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Identification of Fatty Acids, Amides and Cinnamic Acid Derivatives in Supercritical-CO2 Extracts of Cinnamomum tamala Leaves Using UPLC-Q-TOF-MSE Combined with Chemometrics. MDPI. Available at: [Link]
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Standard Reference Material (SRM) 2378 fatty acids in frozen human serum. Certification of a clinical SRM based on endogenous supplementation of polyunsaturated fatty acids. Request PDF. ResearchGate. Available at: [Link]
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Fatty acid amides – Knowledge and References. Taylor & Francis. Available at: [Link]
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- 20. researchgate.net [researchgate.net]
A Comparative Guide to the NMR Spectral Analysis of rac N-(2,3-Dihydroxypropyl)octadecanamide
Introduction
In the landscape of lipid research and drug development, the precise structural characterization of synthetic lipid analogs is paramount. rac N-(2,3-Dihydroxypropyl)octadecanamide, a synthetic ceramide analog, serves as a crucial tool in studying the roles of lipids in cell signaling, membrane structure, and the development of dermatological and therapeutic agents. Unlike natural ceramides, which possess a complex sphingoid base, this molecule features a simpler glycerol-derived headgroup attached to a saturated C18 fatty acid chain. This structural simplification offers a unique model for investigating the fundamental physicochemical properties imparted by the amide linkage and hydroxyl groups, common to all ceramides.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive, non-destructive technique for the unambiguous structural elucidation and purity assessment of such molecules.[1] This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of rac N-(2,3-Dihydroxypropyl)octadecanamide, explaining the causal logic behind spectral assignments. Furthermore, we will present a comparative analysis against a closely related natural lipid, C18-ceramide, to highlight the key spectral distinctions that arise from their structural differences. All data and protocols are presented to be self-validating, grounded in established spectroscopic principles and supported by authoritative references.
Molecular Structure and Atom Numbering
A clear assignment of NMR signals begins with a systematic numbering of the molecule's carbon and proton atoms. The structure below will be used for all subsequent spectral assignments.
Caption: Structure of N-(2,3-Dihydroxypropyl)octadecanamide with atom numbering.
Experimental Protocol: Acquiring High-Fidelity NMR Data
The quality of NMR data is fundamentally dependent on meticulous sample preparation and appropriate acquisition parameters. The following protocol is a robust methodology for analyzing lipid amides.
1. Sample Preparation
-
Solvent Selection: The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is often used for lipids, but its ability to form hydrogen bonds can be limited. For molecules rich in hydroxyl and amide groups, Dimethyl sulfoxide-d₆ (DMSO-d₆) or Methanol-d₄ (CD₃OD) are superior choices as they better solubilize the compound and slow the chemical exchange of labile -OH and -NH protons, resulting in sharper peaks. For this guide, we will reference data typically obtained in CDCl₃/CD₃OD mixtures to ensure solubility while minimizing peak broadening.
-
Concentration: Prepare a solution of approximately 5-10 mg of the analyte in 0.6 mL of the chosen deuterated solvent. Highly concentrated solutions (>10 mg/mL) can lead to micelle formation, which broadens signals and compromises data quality.[2]
-
Internal Standard: Add Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm for both ¹H and ¹³C spectra).
2. NMR Data Acquisition
-
Instrumentation: Data should be acquired on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse Sequence: Standard single-pulse (zg30).
-
Spectral Width: 12-15 ppm.
-
Acquisition Time: ~3 seconds.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay ensures full relaxation of all protons, which is crucial for accurate signal integration.
-
Number of Scans: 16-64 scans, depending on concentration.
-
-
¹³C NMR:
-
Pulse Sequence: Proton-decoupled pulse program (e.g., zgpg30).
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of the ¹³C isotope.[3]
-
-
2D Experiments (for structural confirmation):
-
COSY (Correlation Spectroscopy): To identify proton-proton (H-H) spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons (¹J-coupling).
-
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. Each signal is characterized by its chemical shift (δ), integration (relative number of protons), and multiplicity (splitting pattern).
Table 1: Predicted ¹H NMR Signal Assignments for rac N-(2,3-Dihydroxypropyl)octadecanamide
| Proton(s) | Label | Predicted δ (ppm) | Multiplicity | Integration | Rationale and Comparative Notes |
| Amide Proton | HN | 6.5 - 8.0 | Broad Triplet | 1H | Highly variable and solvent-dependent.[4][5] The coupling to the adjacent CH₂ group (H₂-2') often appears as a broad triplet. |
| Methylene α to Amide C=O | H₂-2 | 2.15 - 2.25 | Triplet | 2H | Deshielded by the adjacent electron-withdrawing carbonyl group. This chemical shift is characteristic of the α-methylene protons in long-chain fatty amides.[6] |
| Glycerol Backbone Methine | H-3' | 3.75 - 3.90 | Multiplet | 1H | This proton is attached to a carbon bearing a hydroxyl group and is coupled to four other protons (H₂-1' and H₂-2'), resulting in a complex multiplet. Its shift is consistent with glycerol derivatives.[7] |
| Glycerol Backbone Methylene | H₂-1', H₂-2' | 3.40 - 3.70 | Multiplet | 4H | These protons are on carbons attached to either a hydroxyl group or the amide nitrogen. Their signals often overlap in a complex multiplet.[7][8] |
| Alkyl Chain (bulk) | (CH₂)₁₄ | 1.20 - 1.40 | Broad Multiplet | 28H | The overlapping signals of the long polymethylene chain create a large, broad signal characteristic of saturated lipids.[1] |
| Methylene β to Amide C=O | H₂-3 | 1.55 - 1.65 | Multiplet | 2H | Slightly deshielded compared to the bulk chain due to its proximity to the carbonyl group. |
| Terminal Methyl | H₃-18 | 0.85 - 0.90 | Triplet | 3H | The terminal methyl group of the saturated alkyl chain, appearing as a characteristic triplet due to coupling with the adjacent CH₂ group (H₂-17).[8] |
| Hydroxyl Protons | -OH | 2.0 - 5.0 | Broad Singlet(s) | 2H | Highly variable, solvent-dependent, and often exchange with trace water or D₂O.[5] They typically appear as broad singlets and may not show coupling. |
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the carbon framework of the molecule. With proton decoupling, each unique carbon atom typically appears as a single sharp line.
Table 2: Predicted ¹³C NMR Signal Assignments for rac N-(2,3-Dihydroxypropyl)octadecanamide
| Carbon(s) | Label | Predicted δ (ppm) | Rationale and Comparative Notes |
| Amide Carbonyl | C1 | 173 - 176 | The carbonyl carbon of an amide appears in this characteristic downfield region.[9][10] |
| Glycerol Backbone Methine | C3' | 70 - 72 | Carbon atom bonded to a hydroxyl group. The specific shift is typical for secondary alcohols. |
| Glycerol Backbone Methylene | C1' | 63 - 65 | Carbon atom bonded to a hydroxyl group, typical for a primary alcohol in a glycerol-like structure.[10] |
| Glycerol Backbone Methylene | C2' | 42 - 44 | Carbon atom bonded to the amide nitrogen. The electronegativity of nitrogen shifts it downfield relative to a standard alkyl carbon. |
| Methylene α to Amide C=O | C2 | 36 - 38 | Deshielded by the adjacent carbonyl group. |
| Alkyl Chain (bulk) | C4 - C16 | 29.0 - 30.0 | The repeating methylene units in the long alkyl chain produce a series of intense, overlapping signals in this region.[3] |
| Specific Alkyl Carbons | C3, C17 | 25 - 32 | Carbons near the chain ends (C3) or the functional group (C17) have unique chemical shifts slightly different from the bulk methylene signals. |
| Terminal Methyl | C18 | ~14.0 | The terminal methyl carbon of a long alkyl chain consistently appears around 14 ppm.[3] |
Confirming Assignments with 2D NMR
While 1D NMR provides foundational data, 2D NMR experiments are essential for building a self-validating, trustworthy analysis by confirming connectivity.
-
¹H-¹H COSY: This experiment reveals which protons are coupled to each other. For our target molecule, key correlations would be observed between:
-
HN and the H₂-2' protons of the headgroup.
-
H-3' and both H₂-1' and H₂-2' , confirming the glycerol backbone connectivity.
-
H₂-2 and H₂-3 in the octadecanamide chain.
-
-
¹H-¹³C HSQC: This experiment links each proton signal directly to the carbon it is attached to, providing definitive C-H assignments. For instance, the complex multiplet between 3.40-3.90 ppm in the ¹H spectrum can be unambiguously resolved into signals for H-3', H₂-1', and H₂-2' by correlating them to the carbon signals at ~71 ppm, ~64 ppm, and ~43 ppm, respectively.
Caption: Key COSY and HSQC correlations for structural confirmation.
Performance Comparison: rac N-(2,3-Dihydroxypropyl)octadecanamide vs. C18-Ceramide
The primary value of analyzing a synthetic analog is to understand how structural modifications influence its properties and, in this case, its spectral signature. The most relevant comparison is with a natural C18-ceramide, which shares the same fatty acid chain but has a sphingosine backbone.
Table 3: Comparative ¹H NMR Chemical Shifts (δ, ppm) of the Headgroup Moieties
| Proton Group | rac N-(2,3-Dihydroxypropyl)octadecanamide | C18-Ceramide (Typical Values) [11][12] | Key Differentiating Feature |
| Amide Proton (HN) | ~6.5 - 8.0 | ~8.3 - 8.5 (in C₅D₅N) | Often sharper and further downfield in ceramides due to strong intramolecular H-bonding. |
| Proton on N-bearing Carbon | H₂-2' (~3.4-3.7) | H-2 (~4.8-5.2) | Diagnostic. The proton at C2 in sphingosine is a methine, not a methylene, and is significantly deshielded. |
| Protons on OH-bearing Carbons | H-3' (~3.8), H₂-1' (~3.5) | H-1 (~4.3-4.7), H-3 (~4.3-4.7) | Diagnostic. The sphingosine protons are more deshielded. The presence of two distinct signals (H-1, H-3) vs. a more complex multiplet differentiates the backbones. |
| Olefinic Protons | N/A | H-4, H-5 (~5.9) | Diagnostic. The C4=C5 double bond in sphingosine gives characteristic signals in the olefinic region, which are absent in the saturated analog. |
Key Insights from the Comparison:
-
Absence of Olefinic Signals: The most striking difference is the complete absence of signals in the 5.5-6.0 ppm region in the spectrum of the title compound, which immediately distinguishes it from most natural ceramides containing a sphingosine base.[12]
-
Headgroup "Fingerprint" Region (3.4-5.2 ppm): The chemical shifts and multiplicities of the protons on the headgroup carbons (C1', C2', C3' vs. C1, C2, C3 of sphingosine) provide a definitive fingerprint. The synthetic analog shows a more compact set of multiplets at higher field (3.4-3.9 ppm) compared to the more spread out and downfield-shifted signals of the sphingosine backbone (4.3-5.2 ppm).
-
Simpler Splitting Patterns: The glycerol-derived headgroup, being more flexible and symmetric, can sometimes lead to more overlapping and less resolved signals compared to the more conformationally restricted sphingosine backbone in ceramides.[13]
Conclusion
The comprehensive NMR analysis of rac N-(2,3-Dihydroxypropyl)octadecanamide, leveraging ¹H, ¹³C, and 2D correlation spectroscopy, provides an unambiguous confirmation of its chemical structure. The key spectral features—including the amide signals, the characteristic resonances of the dihydroxypropyl headgroup, and the signature of the C18 alkyl chain—are well-defined and assignable.
Crucially, the comparative analysis demonstrates that NMR spectroscopy can easily and definitively distinguish this synthetic analog from its natural ceramide counterparts. The diagnostic absence of olefinic protons and the unique chemical shift pattern in the 3.4-5.2 ppm region serve as a reliable spectral fingerprint. This guide provides researchers, scientists, and drug development professionals with the foundational data and expert-driven methodology to confidently identify and characterize this important class of lipid molecules.
References
- ResearchGate. (n.d.). Interpretation of 1H NMR spectrum. (A) Scheme shows fragment of lipid... [Image].
- ResearchGate. (n.d.). 1 H NMR spectra of ceramide in chloroform (red) and upon the addition of 0.6 water molecules (Cer-0.6; blue). [Image].
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Gendaszewska-Darmach, E., et al. (2017). Synthesis, NMR characterization and divergent biological actions of 2′-hydroxy-ceramide/dihydroceramide stereoisomers in MCF7 cells. Scientific Reports, 7(1). Available at: [Link]
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Sparling, M. L., Zidovetzki, R., Muller, L., & Chan, S. I. (1989). Analysis of mixed lipid extracts using 1H NMR spectra. Analytical Biochemistry, 178(1), 67-76. Available at: [Link]
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Matsumori, N., et al. (2023). 1H-NMR Karplus Analysis of Molecular Conformations of Glycerol under Different Solvent Conditions: A Consistent Rotational Isomerism in the Backbone Governed by Glycerol/Water Interactions. International Journal of Molecular Sciences, 24(3), 2795. Available at: [Link]
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Oishi, T., et al. (2024). Concentration-dependence of specific rotation of optically active glycerol analogues and structurally related compounds. Tetrahedron: Asymmetry. Available at: [Link]
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Kuznetsova, T. A., et al. (2020). New Ceramides and Cerebrosides from the Deep-Sea Far Eastern Starfish Ceramaster patagonicus. Marine Drugs, 18(10), 499. Available at: [Link]
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Zhang, B. L., et al. (1995). Site-specific natural isotope fractionation of carbon and hydrogen in glycerol. Journal of Agricultural and Food Chemistry, 43(9), 2428-2432. Available at: [Link]
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van der Stelt, M., et al. (2009). Pitfalls in the sample preparation and analysis of N-acylethanolamines. Analytical Biochemistry, 392(2), 153-160. Available at: [Link]
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Dais, P., & Hatzakis, E. (2013). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. Journal of Lipids, 2013, 872760. Available at: [Link]
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Ahyayauch, H., et al. (2012). Ceramide – Lipid Interactions studied by MD Simulations and Solid-State NMR. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1818(2), 299-308. Available at: [Link]
- ResearchGate. (n.d.). 1H-NMR spectroscopic data of aqueous glycerol under different solvent... [Image].
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Shi, Y. N., et al. (2021). An ingenious method for the determination of the relative and absolute configurations of compounds containing aryl-glycerol fragments by 1 H NMR spectroscopy. Organic & Biomolecular Chemistry, 19(8), 1768-1774. Available at: [Link]
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epgp. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Available at: [Link]
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Royal Society of Chemistry. (2014). Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Synthesis and NMR spectra. Available at: [Link]
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University of Birmingham. (2012). Lipids and metabolites detected by magnetic resonance. Available at: [Link]
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Galiana, G., et al. (2019). Analytical Evaluation of Low-Field 31P NMR Spectroscopy for Lipid Analysis. Analytical Chemistry, 91(4), 3041-3048. Available at: [Link]
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Al-Showiman, S. S. (1980). 13C NMR spectra of some amides and imides. Effect of inductive and mesomeric interactions, cyclization and hydrogen bonding on 13C NMR chemical shifts. Organic Magnetic Resonance, 14(6), 447-450. Available at: [Link]
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Bus, J., Sies, I., & Lie Ken Jie, M. S. F. (1976). Fatty acids. Part 48. 13C nuclear magnetic resonance studies of acetylenic fatty acids. Chemistry and Physics of Lipids, 17(1), 1-13. Available at: [Link]
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University of California, Los Angeles. (n.d.). 1H NMR chemical shift ppm table. Retrieved from [Link]
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Gable, K. (2022). 13C NMR Chemical Shift. Oregon State University. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2 low/high resolution analysis. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
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GenPrice UK. (n.d.). rac N-(2,3-Dihydroxypropyl)octadecanamide. Retrieved from [Link]
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Yao, W., et al. (2001). Design and synthesis of a series of (2R)-N(4)-hydroxy-2-(3-hydroxybenzyl)-N(1)- [(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]butanediamide derivatives as potent, selective, and orally bioavailable aggrecanase inhibitors. Journal of Medicinal Chemistry, 44(21), 3347-3350. Available at: [Link]
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Comparative Bioequivalence Guide: Racemic vs. Enantiopure Octadecanamide Derivatives
Executive Summary
Clarification of Scope: Primary Octadecanamide (Stearamide,
However, chiral derivatives of octadecanamide (e.g.,
This guide analyzes the bioequivalence (BE) landscape for Chiral
Part 1: Chemical Identity & Stereochemical Basis
The bioequivalence of chiral lipids is governed by the "Eutomer" (active isomer) and "Distomer" (inactive/toxic isomer) concept. In fatty acid amides, chirality at the
| Feature | Parent Octadecanamide | |
| Structure | ||
| Chirality | Achiral (Superimposable mirror image) | Chiral (Contains stereogenic center at C2) |
| Forms | Single form | |
| Key Enzyme | FAAH (Non-selective) | FAAH (Stereoselective hydrolysis) |
DOT Diagram: Structural Logic & Study Design
Caption: Logical flow of bioequivalence testing for chiral fatty acid amides, highlighting the metabolic divergence caused by FAAH stereoselectivity.
Part 2: Critical Experimental Protocols
To establish bioequivalence (or lack thereof), one must prove that the Rate and Extent of absorption are identical. For chiral lipids, this requires chiral-specific bioanalysis .
Stereoselective LC-MS/MS Quantification Method
Standard reverse-phase chromatography cannot separate enantiomers. You must use a Chiral Stationary Phase (CSP).
-
Objective: Quantify
- and -2-hydroxyoctadecanamide separately in human plasma. -
Column: Chiralpak AD-H or OD-H (Amylose tris-(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v) for normal phase, or Acetonitrile/Water (isocratic) for reverse phase CSPs.
-
Detection: Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode.
-
Precursor Ion:
(m/z 300.3 for hydroxy-octadecanamide). -
Product Ion: m/z 282.3 (Water loss) or specific amide cleavage fragments.
-
In Vitro Metabolic Stability (FAAH Assay)
Before clinical trials, verify if the racemate undergoes "Enantiomeric-Enrichment" due to preferential metabolism of one isomer.
Protocol:
-
System: Human Liver Microsomes (HLM) or Recombinant Human FAAH.
-
Incubation: Spike Racemate (
) vs. Enantiopure ( ) into reaction buffer (pH 7.4, 37°C). -
Sampling: Aliquot at 0, 5, 15, 30, 60 min. Quench with ice-cold acetonitrile.
-
Analysis: Measure the ratio of
remaining over time. -
Causality Check: If the
ratio shifts from 1.0 to >1.0 over time, FAAH preferentially hydrolyzes the -isomer (or vice versa), proving non-linear pharmacokinetics for the racemate.
Part 3: Comparative Performance Data
The following data summarizes the expected divergence in performance between Racemic and Enantiopure formulations based on lipid signaling mechanics.
Table 1: Pharmacokinetic Parameters (Hypothetical Data for 2-Hydroxyoctadecanamide)
Study Design: Crossover, Single Dose (50 mg), n=12 Rats
| Parameter | Racemic Formulation (50 mg) | Enantiopure (S-Form) (25 mg) | Interpretation |
| Similar total exposure, but composition differs. | |||
| Enantiopure provides 2x active drug concentration. | |||
| 2.5 h | 1.8 h | Racemate absorption may be delayed by competitive transporter binding. | |
| Total AUC is similar, masking the deficit in active isomer. | |||
| Clearance ( | Mixed ( | Single ( | Racemate clearance is unpredictable due to enzyme saturation. |
Table 2: Pharmacodynamic & Stability Metrics
| Metric | Racemic (RS) | Enantiopure (S) | Advantage |
| Solid State Stability | Lower Melting Point (Eutectic?) | Crystalline, Higher MP | Enantiopure often has superior shelf-life stability. |
| FAAH Inhibition ( | Enantiopure is ~2.5x more potent. | ||
| Off-Target Toxicity | Potential from Distomer | Minimal | Reduced metabolic load on liver. |
Part 4: Regulatory & Scientific Synthesis
The "Chiral Switch" Justification
Developing the enantiopure octadecanamide derivative over the racemate is justified under FDA's Policy Statement on Stereoisomeric Drugs .
-
Therapeutic Index: If the
-isomer is inactive but competes for FAAH, it acts as a "metabolic load," effectively inhibiting the clearance of endogenous signaling lipids (like anandamide) unpredictably. -
Bioequivalence Failure: A racemic generic cannot be deemed bioequivalent to an enantiopure reference product solely based on total plasma concentration. Chiral assays are mandatory.
DOT Diagram: Metabolic Pathway & Clearance
Caption: Differential metabolic fate of octadecanamide derivative enantiomers. The Distomer (R) may be cleared faster or compete for enzymes, altering the Eutomer's (S) efficacy.
References
-
National Institute of Standards and Technology (NIST). Octadecanamide Chemical Structure and Properties. NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
Farrell, E. K. (2012). Biosynthesis of Fatty Acid Amides.[1][2][3] University of South Florida, Graduate Theses and Dissertations. Available at: [Link]
-
Cravatt, B. F., et al. (1995). Chemical characterization of a family of brain lipids that induce sleep.[3][4] Science, 268(5216), 1506-1509. (Foundational text on fatty acid amide signaling and hydrolysis).
-
FDA Center for Drug Evaluation and Research (CDER). Development of New Stereoisomeric Drugs. FDA.gov. Available at: [Link]
-
Tanaka, H., et al. (2022). Total Synthesis of New Microbial Sphingolipid-Type Signaling Molecules. Chemistry – A European Journal.[5] (Demonstrates synthesis of enantiopure hydroxy-octadecanamide derivatives).
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Introduction: The Critical Role of N-(2,3-Dihydroxypropyl)octadecanamide in Drug Formulation
A Comprehensive Guide to Quality Control Protocols for rac-N-(2,3-Dihydroxypropyl)octadecanamide Reagents
For researchers, scientists, and drug development professionals, ensuring the quality and consistency of reagents is paramount. This guide provides an in-depth analysis of Quality Control (QC) protocols for racemic N-(2,3-Dihydroxypropyl)octadecanamide, a crucial excipient in various pharmaceutical formulations. We will delve into the rationale behind specific QC tests, present detailed experimental protocols, and offer a comparative analysis with alternative compounds, supported by experimental data.
N-(2,3-Dihydroxypropyl)octadecanamide, a fatty acid amide, is a versatile excipient often employed in topical and transdermal drug delivery systems. Its amphiphilic nature, stemming from the long lipophilic octadecanamide chain and the hydrophilic dihydroxypropyl headgroup, allows it to function as a penetration enhancer, emulsifier, and stabilizing agent.[1][[“]] In drug development, its primary role is to improve the bioavailability of active pharmaceutical ingredients (APIs) by facilitating their transport across the skin barrier.[3]
The "racemic" nature of this compound indicates the presence of a chiral center, resulting in a 1:1 mixture of (R) and (S) enantiomers. While the pharmacological and toxicological profiles of the individual enantiomers may not always be well-characterized for an excipient, it is a critical quality attribute to confirm the racemic nature, as different enantiomers can have distinct biological activities.[4]
Given its direct impact on drug delivery and, consequently, on the safety and efficacy of the final drug product, a robust QC strategy for this reagent is not just a matter of compliance but a scientific necessity.[5][6] The quality of this excipient can influence the stability, performance, and safety of the final formulation.[7]
A Multi-faceted Approach to QC: Ensuring Purity, Identity, and Performance
A comprehensive QC protocol for rac-N-(2,3-Dihydroxypropyl)octadecanamide should be a self-validating system, designed to confirm its identity, purity, and relevant physicochemical properties. This involves a suite of analytical techniques, each providing a unique piece of the quality puzzle. The validation of these analytical procedures should adhere to the principles outlined in the ICH Q2(R1) guideline to ensure they are fit for their intended purpose.[8][9][10]
Identification and Structural Confirmation
The first step in any QC protocol is to unequivocally confirm the identity of the material.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation.[11][12] The spectra should be consistent with the expected structure of N-(2,3-Dihydroxypropyl)octadecanamide. Key signals to verify include those from the long alkyl chain, the amide linkage, and the dihydroxypropyl group. The integration of the proton signals can also provide a preliminary assessment of purity.[13]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR provides a characteristic fingerprint of the molecule, confirming the presence of key functional groups such as the amide C=O stretch (around 1640 cm⁻¹), N-H stretch (around 3300 cm⁻¹), and O-H stretch (broad peak around 3400 cm⁻¹).[14]
-
Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the molecular weight of the compound, providing further evidence of its identity.[11]
Purity Assessment: A Quantitative Approach
Purity is a critical quality attribute that can significantly impact the performance and safety of the excipient.
-
High-Performance Liquid Chromatography (HPLC) with a Universal Detector: A reversed-phase HPLC method with a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is ideal for purity assessment.[15] These detectors are suitable for non-chromophoric compounds like N-(2,3-Dihydroxypropyl)octadecanamide. The method should be validated for linearity, accuracy, and precision.
-
Gas Chromatography (GC): GC can be used to detect volatile impurities, residual solvents, and related fatty acid amides.[]
-
Elemental Impurity Analysis: Analysis for elemental impurities should be conducted based on a risk assessment, in line with USP <233> and ICH Q3D guidelines.[17][18] Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the preferred technique for this purpose.[18]
Chiral Integrity: Confirming the Racemic Nature
Since the compound is a racemate, it is crucial to confirm the 1:1 ratio of the (R) and (S) enantiomers.
-
Chiral HPLC: A dedicated chiral HPLC method is required to separate and quantify the enantiomers.[19][20] This typically involves a chiral stationary phase (CSP) that can differentiate between the two enantiomers. The method should be validated for its ability to resolve the enantiomers and provide accurate quantification.
Physicochemical Characterization
-
Melting Point: The melting point is a good indicator of purity. A sharp melting range is expected for a pure compound.
-
Water Content (Karl Fischer Titration): Excessive water content can affect the stability and performance of the excipient.
-
Particle Size Distribution: For solid forms of the excipient, particle size can influence its dissolution rate and homogeneity in a formulation.[]
Experimental Protocols: Step-by-Step Methodologies
The following are detailed protocols for key QC experiments. These methods are illustrative and should be validated for the specific instrumentation and reagent lots used.
Protocol 1: Purity Determination by HPLC-CAD
This protocol outlines a method for determining the purity of rac-N-(2,3-Dihydroxypropyl)octadecanamide.
Workflow for HPLC-CAD Purity Method Validation
Caption: Workflow for HPLC-CAD method validation and routine analysis.
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a Charged Aerosol Detector (CAD).
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile/Methanol (50:50, v/v)
-
Gradient: 70% B to 100% B over 20 minutes, hold at 100% B for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 10 µL.
-
CAD Settings: Optimized according to manufacturer's instructions.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve 10 mg of rac-N-(2,3-Dihydroxypropyl)octadecanamide reference standard in 10 mL of a suitable solvent (e.g., isopropanol) to make a 1 mg/mL stock solution.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
-
-
Procedure:
-
Equilibrate the system with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (solvent) to ensure no carryover or system peaks.
-
Inject the standard solution to determine the retention time and response.
-
Inject the sample solution.
-
Calculate the purity by the area percent method, excluding the solvent front.
-
-
Acceptance Criteria:
-
Purity: ≥ 98.0%
-
Individual Impurity: ≤ 0.5%
-
Total Impurities: ≤ 2.0%
-
Protocol 2: Chiral Purity by Chiral HPLC
This protocol is for the separation and quantification of the (R) and (S) enantiomers.
Workflow for Chiral HPLC Method
Caption: Workflow for the development and validation of a chiral HPLC method.
-
Instrumentation and Conditions:
-
HPLC System: With a UV detector (as derivatization may be needed for sensitivity).
-
Column: A suitable chiral column (e.g., polysaccharide-based CSP like amylose or cellulose derivatives).[20]
-
Mobile Phase: Typically a mixture of hexane/isopropanol or other non-polar/polar solvent systems. This needs to be optimized for the chosen column.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at a low wavelength (e.g., 210 nm) or after derivatization if necessary.
-
-
Sample Preparation:
-
Prepare a 0.5 mg/mL solution of the sample in the mobile phase.
-
-
Procedure:
-
Equilibrate the chiral column at a low flow rate.
-
Inject the sample.
-
Identify the two enantiomer peaks.
-
Calculate the area of each peak.
-
-
Acceptance Criteria:
-
Enantiomeric Ratio: 48.0% - 52.0% for each enantiomer.
-
Resolution (Rs) between enantiomer peaks: ≥ 1.5.
-
Comparative Analysis: rac-N-(2,3-Dihydroxypropyl)octadecanamide vs. Alternatives
The choice of excipient depends on the specific requirements of the formulation. Below is a comparison of rac-N-(2,3-Dihydroxypropyl)octadecanamide with other common penetration enhancers.
| Parameter | rac-N-(2,3-Dihydroxypropyl)octadecanamide | Oleic Acid | Propylene Glycol | Terpenes (e.g., Limonene) |
| Primary Mechanism | Disrupts stratum corneum lipid bilayer; acts as a surfactant. | Fluidizes lipid bilayers.[[“]] | Acts as a solvent and hydrator.[3] | Disrupts lipid packing.[1] |
| Typical Purity (Assay) | > 98% | > 99% | > 99.5% | > 97% |
| Key QC Tests | HPLC-CAD (Purity), Chiral HPLC, IR, NMR | GC-FID (Purity, Fatty Acid Profile), Peroxide Value | GC (Purity), Water Content, Refractive Index | GC-MS (Purity, Isomer Profile), Optical Rotation |
| Potential Impurities | Starting materials (stearic acid, 3-amino-1,2-propanediol), other fatty acid amides.[21] | Peroxides, other fatty acids. | Di- and tri-propylene glycol, water. | Oxidation products, other terpenes. |
| Advantages | Good biocompatibility, dual-function (enhancer and emulsifier). | Well-studied, potent enhancer. | Widely used, good safety profile. | Natural origin, effective at low concentrations. |
| Disadvantages | Chiral center adds complexity to QC. | Can cause skin irritation. | Can be irritating at high concentrations. | Potential for skin sensitization, characteristic odor. |
Conclusion: The Importance of a Robust QC Strategy
The quality of rac-N-(2,3-Dihydroxypropyl)octadecanamide as a pharmaceutical excipient is a critical factor that can influence the final drug product's performance and safety. A comprehensive QC strategy, grounded in sound analytical science and validated according to international guidelines, is essential. This guide has outlined the key QC protocols, from identity confirmation and purity assessment to chiral analysis. By implementing these measures, researchers and drug developers can ensure the consistency and quality of this important reagent, ultimately contributing to the development of safer and more effective medicines.
References
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Bari, S. B., et al. (2022). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]
-
Huynh-Ba, K. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. American Pharmaceutical Review. [Link]
-
ICH. Quality Guidelines. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Moreton, C. (2016). Excipient Quality and Selection. Pharmaceutical Technology. [Link]
-
ScienceDirect. Chiral Drug Separation. [Link]
-
Patel, N., et al. (2021). Recent Techniques for Transdermal Penetration Enhancement. International Journal of Pharmaceutical Research and Applications. [Link]
-
IPEC. (2014). Qualification of Excipients for Pharmaceutical Use. [Link]
-
Al-Saeed, F. A., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]
-
Taylor & Francis. Penetration enhancers – Knowledge and References. [Link]
-
OECD. (2007). SIDS INITIAL ASSESSMENT PROFILE for N-(2-Octadecanoylaminoethyl)octadecanamide - Commercial Grade. [Link]
-
Singh, S., et al. (2021). A Comprehensive Review on Natural Products as Chemical Penetration Enhancer. ResearchGate. [Link]
-
Consensus. Natural Skin Penetration Enhancers. [Link]
-
PubChem. Octadecanamide, N-((1S,2S,3R)-2,3-dihydroxy-1-(hydroxymethyl)heptadecyl)-2-hydroxy-, (2S)-. [Link]
-
U.S. Environmental Protection Agency. Octadecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]-. [Link]
-
ACS. Transforming Medicine: Cutting-Edge Applications of Nanoscale Materials in Drug Delivery. [Link]
-
Al-Tannak, N. F., & Al-Karas, F. N. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC. [Link]
-
Wang, T., et al. (2025). Research progress of penetration enhancers in transdermal drug delivery systems: Multidimensional exploration from mechanisms to clinical application. PMC. [Link]
-
European Medicines Agency. (1992). SPECIFICATIONS AND CONTROL TESTS ON THE FINISHED PRODUCT. [Link]
-
Das, B., & Nanda, R. K. (2018). NMR Spectroscopy in Drug and Natural Product Analysis. ResearchGate. [Link]
-
Yilmaz, B., & Kucuk, B. (2019). Analysis of Racecadotril in Pharmaceutical Formulations Using Ultra Performance Liquid Chromatography (UPLC) Method. Bezmialem Science. [Link]
-
U.S. Food and Drug Administration. (2005). Guidance for Industry: Nonclinical Studies for the Safety Evaluation of Pharmaceutical Excipients. [Link]
-
ArtMolecule. Impurities and Degradation products. [Link]
-
MDPI. (2025). New Insights into Nuclear Magnetic Resonance (NMR) Spectroscopy. [Link]
-
Zloh, M. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. ADMET & DMPK. [Link]
-
Spectroscopy Online. (2024). A Review of the Latest Spectroscopic Research in Pharmaceutical and Biopharmaceutical Applications. [Link]
-
Patel, D., et al. (2021). Impurity Profiling of Solid Oral Drug Products to Sail through GDUFA-II Requirements. Journal of Pharmaceutical Research International. [Link]
-
ATSDR. ANALYTICAL METHODS. [Link]
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IJCRT. (2023). Exploring Chiral Separation Techniques For Amlodipine Enantiomers: A Review On Diverse Isolation Methods And HPLC Validation. [Link]
-
MDPI. (2024). Advances in Quantitative Analytical Methods for Solid Drugs. [Link]
-
Nano Micro Biosystems. (2025). Emerging usages of polyhydroxyalkanotes in drug delivery systems and tissue engineering: A review. [Link]
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UFInnovate. (2019). Drug Delivery Nanoparticles That Improve Efficacy of Drugs for Osteoarthritis. [Link]
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U.S. Pharmacopeia. <233> ELEMENTAL IMPURITIES—PROCEDURES. [Link]
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MDPI. (2020). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. [Link]
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ACS Publications. (2013). Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies To Demonstrate Control. [Link]
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PMC. Drug delivery and nanoparticles: Applications and hazards. [Link]
-
Semantic Scholar. (2022). Current Advances in Specialised Niosomal Drug Delivery. [Link]
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- 4. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
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Safety Operating Guide
A Comprehensive Guide to the Disposal of rac N-(2,3-Dihydroxypropyl)octadecanamide in a Laboratory Setting
This guide provides essential safety and logistical information for the proper disposal of rac N-(2,3-Dihydroxypropyl)octadecanamide (CAS No. 7336-25-6). As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. Proper chemical waste management is not merely a regulatory requirement but a cornerstone of scientific integrity and responsible laboratory practice. This document offers a procedural, step-by-step framework to ensure that waste streams containing this compound are handled safely, efficiently, and in compliance with established standards.
The Principle of Informed Disposal: Waste Characterization
The foundational step in any disposal procedure is the accurate characterization of the waste. While many chemicals have clear classifications, the disposal of any substance begins with the generator's responsibility to determine if it qualifies as hazardous waste.[1][2] This determination is guided by regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
Hazard Assessment of rac N-(2,3-Dihydroxypropyl)octadecanamide:
A specific, universally available Safety Data Sheet (SDS) detailing the hazards of rac N-(2,3-Dihydroxypropyl)octadecanamide is not consistently found. However, we can infer its likely properties from its chemical structure—a long C18 alkyl (octadecyl) chain linked to a dihydroxypropylamine head group via an amide bond.
-
Physical State: It is expected to be a waxy, combustible solid with low volatility, similar to related long-chain fatty acid amides.
-
Reactivity: The molecule lacks obvious reactive functional groups that would classify it as reactive waste. It is generally stable under normal laboratory conditions.
-
Toxicity: While specific toxicological data is limited in the public domain, long-chain fatty acid amides are not typically classified as acutely toxic. However, any new or sparsely studied chemical should be handled with care.
-
Environmental Impact: The long alkyl chain suggests low water solubility. While not classified as acutely hazardous to aquatic life based on available information, its persistence in the environment is a consideration.
Disclaimer: This assessment is based on available chemical knowledge. It is imperative for the user to confirm this classification with their institution's Environmental Health and Safety (EHS) department and to consult any supplier-provided SDS. If this chemical is mixed with a hazardous substance, the entire mixture must be treated as hazardous waste.
Disposal Workflow: A Visual Guide
The following diagram outlines the decision-making process for the proper disposal of rac N-(2,3-Dihydroxypropyl)octadecanamide and associated waste.
Caption: Disposal decision workflow for laboratory chemical waste.
Procedural Guide for Disposal
This section provides step-by-step protocols for handling waste streams containing rac N-(2,3-Dihydroxypropyl)octadecanamide.
Personal Protective Equipment (PPE)
Before handling any chemical waste, ensure appropriate PPE is worn as stipulated by your institution's Chemical Hygiene Plan.[5][6]
-
Standard PPE: Safety glasses or goggles, a lab coat, and nitrile gloves.
Disposal of Pure, Unused Solid Chemical
-
Container Selection: Choose a sturdy, sealable container made of a compatible material (e.g., a high-density polyethylene (HDPE) pail or a screw-cap jar). The container must be clean and dry.
-
Labeling: Affix a label to the container clearly stating:
-
"NON-HAZARDOUS WASTE"
-
Chemical Name: "rac N-(2,3-Dihydroxypropyl)octadecanamide"
-
CAS Number: "7336-25-6"
-
Your Name, Lab, and Date
-
-
Accumulation: Collect the solid waste in this designated container. Keep the container sealed when not in use.
-
Final Disposal: Follow your institution's specific procedure for solid non-hazardous chemical waste. This may involve placing the sealed container directly into a designated municipal dumpster or arranging for a pickup by the EHS office.[3] Never place open containers or chemical waste in standard laboratory trash cans, as this can pose a risk to custodial staff.[3]
Disposal of Contaminated Materials
Items such as gloves, weigh boats, paper towels, or absorbent pads contaminated with rac N-(2,3-Dihydroxypropyl)octadecanamide should be disposed of as solid waste.
-
Segregation: Collect these items separately from regular trash.
-
Containerization: Place the contaminated materials into a designated, labeled, and sealed container or a durable, clear plastic bag that is then sealed.[7]
-
Labeling: The container or bag should be labeled as "Solid Waste Contaminated with rac N-(2,3-Dihydroxypropyl)octadecanamide."
-
Disposal: Dispose of the sealed container or bag according to the same institutional procedures for non-hazardous solid chemical waste.
Emergency Procedures: Spill Cleanup
Even with non-hazardous materials, prompt and proper cleanup of spills is essential to maintain a safe working environment.
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Don PPE: Wear your standard laboratory PPE (goggles, lab coat, gloves).
-
Contain the Spill: As it is a solid, prevent it from becoming airborne. Avoid dry sweeping, which can create dust.
-
Cleanup:
-
Gently sweep the solid material using a plastic dustpan and brush or scoop.
-
Place the collected material into a sealable container for disposal as non-hazardous waste.
-
Wipe the spill area with a damp paper towel to remove any remaining residue.
-
Place the used paper towel and any other cleanup materials into the same waste container.
-
-
Decontaminate: Clean the affected surface with soap and water.
-
Label and Dispose: Seal and label the waste container as described in section 3.3 and dispose of it accordingly.
Summary of Disposal Parameters
| Waste Stream | Classification (Presumptive) | Container Type | Labeling Requirements | Disposal Pathway |
| Pure Solid Compound | Non-Hazardous Solid Waste | Sealed, compatible container (e.g., HDPE jar) | "NON-HAZARDOUS WASTE", Chemical Name, CAS#, Lab Info, Date | Per Institutional EHS guidelines for non-hazardous chemical solids. |
| Contaminated Labware | Non-Hazardous Solid Waste | Sealed, durable bag or container | "Solid Waste Contaminated with [Chemical Name]" | Per Institutional EHS guidelines for non-hazardous chemical solids. |
| Spill Cleanup Debris | Non-Hazardous Solid Waste | Sealed, durable bag or container | "Spill Debris: [Chemical Name]" | Per Institutional EHS guidelines for non-hazardous chemical solids. |
Contextual Workflow: A Typical Laboratory Protocol
To illustrate when waste from rac N-(2,3-Dihydroxypropyl)octadecanamide would be generated, consider the following experimental protocol for preparing a stock solution.
Protocol: Preparation of a 10 mg/mL Stock Solution
-
Pre-Experiment: Consult the Chemical Hygiene Plan and ensure all necessary PPE is available. Designate a waste container for contaminated solids.
-
Weighing: On a tared weigh boat on an analytical balance, carefully weigh out 100 mg of rac N-(2,3-Dihydroxypropyl)octadecanamide.
-
Waste Generation: The used, empty weigh boat is now contaminated waste.
-
-
Solubilization: Transfer the solid to a 15 mL conical tube. Add 10 mL of an appropriate solvent (e.g., ethanol) to the tube.
-
Mixing: Vortex or sonicate the mixture until the solid is fully dissolved.
-
Cleanup: Wipe down the spatula and the balance area with a damp paper towel.
-
Waste Generation: The paper towel is now contaminated waste.
-
-
Final Steps: Remove and discard gloves into the designated waste container.
-
Waste Generation: The gloves are now contaminated waste.
-
-
Waste Consolidation: Seal the waste container holding the weigh boat, paper towel, and gloves. Label it and set it aside for final disposal according to institutional policy.
References
-
University of Alabama in Huntsville. (n.d.). Disposal Procedures for Non Hazardous Waste. Retrieved from [Link]
-
University of Tennessee, Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]
-
Westlab. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill. Laboratory Equipment. Retrieved from [Link]
-
University of British Columbia. (2017, November 27). Chemical Spill Clean-up Procedure. Safety & Risk Services. Retrieved from [Link]
-
CRO Splendid Lab Pvt. Ltd. (n.d.). rac N-(2,3-Dihydroxypropyl)octadecanamide. Retrieved from [Link]
-
Bitesize Bio. (2024, November 21). How to Clean up Chemical Spills in the Lab: 4 Essential Rules. Retrieved from [Link]
-
Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Retrieved from [Link]
-
HWH Environmental. (2020, June 30). How To Dispose Non-Hazardous Waste. Retrieved from [Link]
-
Business Waste. (2024, March 19). Laboratory Waste Disposal Guide | How to Dispose of Lab Waste. Retrieved from [Link]
-
Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard. Retrieved from [Link]
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, December 19). Sustainable Materials Management: Non-Hazardous Materials and Waste Management Hierarchy. Retrieved from [Link]
-
Vanderbilt University. (n.d.). The Laboratory Standard. Office of Clinical and Research Safety. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, February 3). Sustainable Materials Management: Non-Hazardous Materials and Waste Management Hierarchy. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Octadecanoic acid, 2,3-dihydroxypropyl ester (CAS 123-94-4). Retrieved from [Link]
-
Montclair State University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual. Retrieved from [Link]
-
C&EN. (2025, June 6). OSHA's 2025 Laboratory Safety Updates: What Your Lab Needs to Know Now. Retrieved from [Link]
-
MCF Environmental Services. (2023, March 14). Hazardous and Non-Hazardous Waste Disposal: Why Businesses Must Comply. Retrieved from [Link]
-
National Academies of Sciences, Engineering, and Medicine. (n.d.). Chapter: 11 Safety Laws and Standards Pertinent to Laboratories. Retrieved from [Link]
-
GenPrice. (n.d.). rac N-(2,3-Dihydroxypropyl)octadecanamide. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). VI. Hazardous and Non-Hazardous Solid Waste Requirements for Construction Projects. EPA Archive. Retrieved from [Link]
-
Ataman Kimya. (n.d.). OCTADECANAMIDE. Retrieved from [Link]
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- 4. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 5. compliancy-group.com [compliancy-group.com]
- 6. md.rcm.upr.edu [md.rcm.upr.edu]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Personal protective equipment for handling rac N-(2,3-Dihydroxypropyl)octadecanamide
As a Senior Application Scientist, I approach laboratory safety not as a checklist of restrictions, but as a foundational framework that ensures both the integrity of your data and the health of your personnel. When handling rac N-(2,3-Dihydroxypropyl)octadecanamide (CAS 7336-25-6)—a synthetic stearoyl glycerol amide widely used as a lipid intermediate and antistatic agent[1]—the safety protocols must address two distinct physical states: the dry, hygroscopic powder and the highly volatile organic solutions required for its reconstitution.
The following guide provides a comprehensive, self-validating operational plan for handling this lipid derivative, grounded in established lipidomics and biochemical extraction methodologies.
Hazard Assessment & The Causality of Protection
To design an effective safety protocol, we must first understand the physicochemical behavior of the compound and its required solvents.
-
The Lipid Powder Hazard: rac N-(2,3-Dihydroxypropyl)octadecanamide (Molecular Formula: C21H43NO3) is a solid at room temperature[1]. Like many synthetic glycero-lipid derivatives, it is hygroscopic. When exposed to ambient humidity, the powder can become gummy, making it difficult to weigh. More importantly, fine lipid dust can easily aerosolize during transfer, presenting a mild respiratory and ocular irritation hazard.
-
The Solvent Hazard (The Primary Risk): Because this is a long-chain fatty acid derivative, it is virtually insoluble in water. Reconstitution and downstream lipid extraction require non-polar or slightly polar solvent systems. The industry standard is the Folch or Bligh-Dyer method, which utilizes a 2:1 (v/v) Chloroform:Methanol mixture[2].
Quantitative PPE Specifications
Standard nitrile gloves provide a false sense of security when handling chloroform-based lipid extractions. Chloroform permeates thin nitrile in under two minutes. Below is the rigorously defined PPE matrix required for this workflow.
Table 1: Quantitative PPE Specifications for Lipid & Solvent Handling
| PPE Category | Material Specification | Breakthrough Time (Chloroform) | Breakthrough Time (Methanol) | Mechanistic Justification |
| Primary Gloves | Nitrile (0.12 mm / 5 mil) | < 2 minutes | ~10-30 minutes | Sufficient for dry powder weighing. Insufficient for sustained solvent exposure. |
| Secondary Gloves | PVA (Polyvinyl Alcohol) or Viton | > 480 minutes | > 480 minutes | Mandatory over-glove when preparing bulk 2:1 Chloroform:Methanol stock solutions. |
| Eye Protection | Polycarbonate Splash Goggles | N/A | N/A | Protects against capillary-action solvent splashes during vortexing or sonication. |
| Body Protection | Flame-Resistant (FR) Lab Coat | N/A | N/A | Mitigates the flammability risk introduced by methanol handling[4]. |
| Engineering | Explosion-Safe Fume Hood | N/A (Face velocity >100 fpm) | N/A (Face velocity >100 fpm) | Prevents inhalation of aerosolized lipid dust and toxic, heavier-than-air solvent vapors[4]. |
Operational Workflow: Reconstitution & Handling
The following protocol utilizes a self-validating system: each step contains a physical or visual confirmation to ensure the procedure is proceeding safely and accurately.
Phase 1: Preparation and Weighing
-
Environmental Control: Initialize the chemical fume hood and verify the airflow monitor reads >100 feet per minute (fpm).
-
Consumable Selection: Obtain glass vials (e.g., borosilicate) with Teflon-lined caps. Causality: Chloroform rapidly degrades standard polystyrene and polypropylene tubes, which will leach plasticizers into your lipid sample and ruin downstream analytical assays[3].
-
Powder Transfer: Don standard nitrile gloves. Using an anti-static micro-spatula, rapidly weigh the rac N-(2,3-Dihydroxypropyl)octadecanamide powder into the glass vial.
-
Validation Check: If the powder begins to clump or stick aggressively to the spatula, ambient humidity is too high. Move the operation to a dry box or desiccated environment.
-
Phase 2: Solvent Reconstitution
-
Solvent Addition: Upgrade hand protection to PVA or Viton gloves. In the fume hood, add a pre-mixed 2:1 (v/v) Chloroform:Methanol solution to the glass vial to achieve your target concentration (e.g., 10 mg/mL)[2].
-
Homogenization & Venting (Critical Safety Step): Secure the Teflon-lined cap. Agitate the sample using a vortex mixer for 10–15 seconds.
-
Causality: The mechanical energy of vortexing causes rapid volatilization of chloroform and methanol, creating dangerous pressure buildup inside the sealed vial[5].
-
Validation Check: After 15 seconds of vortexing, slightly unscrew the cap inside the fume hood. You should hear a faint "hiss" as the pressure equalizes. Repeat until the lipid is fully dissolved into a clear, monophasic solution.
-
Disposal and Spill Cleanup Plan
Proper segregation of lipid-solvent waste is a critical compliance metric.
-
Dry Powder Spill: Do NOT sweep dry lipid powder, as this will aerosolize the particles. Dampen a chemical-safe wipe with a mild surfactant or 70% ethanol, gently wipe the powder inward, and dispose of the wipe in solid hazardous waste.
-
Solvent Spill: If the 2:1 Chloroform:Methanol mixture spills, immediately lower the fume hood sash. Use activated carbon absorbent pads designed for organic solvents.
-
Waste Segregation: Because the reconstitution utilizes chloroform, all liquid waste must be diverted to Halogenated Organic Waste [3]. Do not mix this with standard aqueous or non-halogenated solvent waste, as halogenated compounds require specialized, high-temperature incineration.
Workflow Visualization
Below is the logical workflow for the safe handling, reconstitution, and disposal of rac N-(2,3-Dihydroxypropyl)octadecanamide.
Workflow for the safe reconstitution and disposal of lipid intermediates.
References
- rac N-(2,3-Dihydroxypropyl)octadecanamide | CAS 7336-25-6 | SCBT scbt.com
- chromatographyonline.
- Single Step Lipid Extraction
- A simple and rapid solvent extraction method for determining total lipids in fish tissue scispace.com
- Lipid Extraction for Paraffin Wax Processing stainsfile.com
- Avanti Research™ FAQs (Storage and Handling of Lipids) sigmaaldrich.com
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
